N,3,4,5-tetramethoxy-N-methylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106876. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,3,4,5-tetramethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-13(18-5)12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJECVTFEJVBYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296010 | |
| Record name | N,3,4,5-tetramethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118779-14-9 | |
| Record name | N,3,4,5-tetramethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,3,4,5-tetramethoxy-N-methyl-Benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N,3,4,5-tetramethoxy-N-methylbenzamide
CAS Number: 118779-14-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N,3,4,5-tetramethoxy-N-methylbenzamide, a versatile chemical intermediate. Drawing upon established synthetic principles and spectroscopic data, this document details its synthesis, characterization, and potential applications in the realm of medicinal chemistry and drug discovery.
Introduction and Scientific Context
This compound (CAS No. 118779-14-9) is a polysubstituted aromatic compound that has garnered interest primarily as a precursor in the synthesis of more complex, biologically active molecules.[1] Its structure, featuring a benzamide core with four methoxy groups and an N-methyl substituent, provides a unique electronic and steric profile that can be exploited in various chemical transformations. The electron-donating nature of the methoxy groups enhances the reactivity of the aromatic ring, making it a valuable building block in organic synthesis.[1] This guide will delve into the practical aspects of its preparation, analytical characterization, and its established role as a key intermediate in the construction of novel molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in a research setting. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 118779-14-9 | |
| Molecular Formula | C₁₂H₁₇NO₅ | |
| Molecular Weight | 255.27 g/mol | |
| IUPAC Name | This compound | [2] |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% | |
| Storage | Sealed in a dry environment at room temperature. |
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The expected spectral data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl group, and the four methoxy groups. The integration of these signals will align with the number of protons in each chemical environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the carbons of the methoxy groups.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination, further corroborating the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide carbonyl group (C=O stretch) and the C-O bonds of the methoxy groups.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3,4,5-trimethoxybenzoic acid. The general synthetic pathway involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with N,O-dimethylhydroxylamine.
Caption: Synthetic route to this compound.
Experimental Protocol:
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5-trimethoxybenzoic acid (1.0 equivalent).
-
Solvent and Catalyst: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the starting material, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Chlorinating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete as monitored by the cessation of gas evolution.
-
Work-up: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 3,4,5-trimethoxybenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equivalents) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C and add a suitable base such as pyridine or triethylamine (Et₃N) (2.0-2.5 equivalents) to neutralize the hydrochloride salt and facilitate the subsequent reaction.
-
Acylation: Slowly add a solution of the crude 3,4,5-trimethoxybenzoyl chloride from Step 1 in anhydrous dichloromethane to the cooled amine solution.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight, or until completion as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Synthetic and Medicinal Chemistry
The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of potentially bioactive compounds.[1]
Role as a Synthetic Precursor:
The electron-rich aromatic ring, a consequence of the four methoxy substituents, makes this compound an excellent nucleophilic partner in various cross-coupling reactions.[1] A notable application is in palladium-mediated coupling reactions, where it can be reacted with a variety of electrophilic partners to construct complex molecular scaffolds.[1] For instance, it has been successfully employed in the synthesis of dihydronaphthalene analogs, which are structural motifs found in a number of natural products and pharmacologically active molecules.[1]
Caption: Role as an intermediate in complex molecule synthesis.
Potential in Drug Discovery:
While there is limited information on the specific biological activity of this compound itself, the benzamide scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications. Derivatives of substituted benzamides have shown promise in various disease areas, including:
-
Oncology: Certain benzamide derivatives have demonstrated antitumor activity.
-
Neurodegenerative Diseases: The structural features of some benzamides have been associated with memory-enhancing properties.
-
Inflammatory and Infectious Diseases: Substituted benzamides are being investigated for their potential in treating inflammatory conditions and as antimicrobial agents.
Therefore, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents through structural modification and derivatization.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood.
-
Handling of Reagents: Exercise caution when handling corrosive and toxic reagents such as thionyl chloride, oxalyl chloride, and pyridine.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a confirmed CAS number of 118779-14-9. Its straightforward synthesis from readily available starting materials, coupled with its favorable reactivity profile, makes it an important tool for synthetic and medicinal chemists. While its own biological activity remains largely unexplored, its role as a precursor for the construction of complex and potentially bioactive molecules is well-established. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
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PrepChem. Synthesis of N-hydroxy-N-methylbenzamide. Available at: [Link]. Accessed January 27, 2026.
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ChemBK. N,3,5-TRIMETHOXY-N-METHYLBENZAMIDE - Physico-chemical Properties. Available at: [Link]. Accessed January 27, 2026.
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ACS Omega. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference. Available at: [Link]. Accessed January 27, 2026.
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PubMed Central. Repellent, larvicidal and adulticidal activities of essential oil from Dai medicinal plant Zingiber cassumunar against Aedes albopictus. Available at: [Link]. Accessed January 27, 2026.
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PubMed. New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides. Available at: [Link]. Accessed January 27, 2026.
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PubChem. Trimethobenzamide. Available at: [Link]. Accessed January 27, 2026.
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SpectraBase. benzamide, 3,4,5-trimethoxy-N-(1-naphthalenylmethyl)- - Optional[13C NMR]. Available at: [Link]. Accessed January 27, 2026.
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PubChem. N,2,4-trimethoxy-N-methylbenzamide. Available at: [Link]. Accessed January 27, 2026.
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ResearchGate. Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Available at: [Link]. Accessed January 27, 2026.
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HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Available at: [Link]. Accessed January 27, 2026.
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Sources
Physical and chemical properties of N,3,4,5-tetramethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,3,4,5-tetramethoxy-N-methylbenzamide, a synthetically derived benzamide, has emerged as a compound of significant interest within the realms of organic synthesis and medicinal chemistry. Its structural architecture, characterized by a tetramethoxylated phenyl ring coupled with an N-methyl-N-methoxyamide functional group, earmarks it as a versatile precursor for the elaboration of complex molecular frameworks. This guide provides a comprehensive overview of its physical and chemical properties, a detailed exposition of its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development.
Molecular Profile and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its core structure features a 1,2,3,5-tetrasubstituted benzene ring, which imparts distinct electronic and steric properties that govern its reactivity.
Structural and Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 118779-14-9 | [1] |
| Molecular Formula | C₁₂H₁₇NO₅ | [2] |
| Molecular Weight | 255.27 g/mol | [1] |
| Physical Form | Solid or semi-solid | [2] |
| Storage Temperature | Room temperature, sealed in a dry environment | [2] |
Synthesis and Elucidation of Structure
The synthesis of this compound is a well-established two-step process that begins with the activation of 3,4,5-trimethoxybenzoic acid, followed by amidation.[1]
Sources
N,3,4,5-tetramethoxy-N-methylbenzamide molecular formula and weight
An In-Depth Technical Guide to N,3,4,5-tetramethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of this compound, a key synthetic intermediate in medicinal chemistry. The document details the compound's fundamental physicochemical properties, including its molecular formula and weight. It further presents a validated, step-by-step synthetic protocol, explaining the mechanistic rationale behind the procedural choices. A central focus is placed on the rigorous spectroscopic characterization of the molecule, with detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected spectral data are tabulated to serve as a benchmark for researchers. Finally, the guide discusses the compound's significance as a precursor, particularly for introducing the 3,4,5-trimethoxyphenyl pharmacophore into complex, biologically active molecules.
Compound Identification and Physicochemical Properties
This compound is a polysubstituted aromatic amide. The presence of multiple electron-donating methoxy groups on the benzene ring makes it an electron-rich and valuable component in various synthetic reactions.[1] Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 118779-14-9 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₅ | [1][2][3] |
| Molecular Weight | 255.27 g/mol | [1] |
| Monoisotopic Mass | 255.11067 Da | [3] |
| Canonical SMILES | CN(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC | PubChem |
| InChI Key | DJECVTFEJVBYHR-UHFFFAOYSA-N | [1][2] |
| Physical Form | Solid or semi-solid | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound, a type of Weinreb amide, is most effectively achieved through a two-step process starting from 3,4,5-trimethoxybenzoic acid. This method is favored for its high efficiency and the stability of the resulting amide product.
Synthetic Workflow Overview
The overall process involves the activation of a carboxylic acid to a more reactive species, followed by amidation with N,O-dimethylhydroxylamine.
Caption: General workflow for the synthesis of this compound.
Mechanistic Considerations
-
Activation Step: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires harsh conditions.[1] Conversion of the carboxylic acid to a highly reactive acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride is a critical activation step that creates a potent electrophile.[1]
-
Amidation Step: The resulting acyl chloride readily reacts with the nucleophilic nitrogen of N,O-dimethylhydroxylamine. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct generated during the reaction.
Detailed Experimental Protocol
Materials:
-
3,4,5-Trimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3,4,5-trimethoxybenzoic acid (1.0 equiv.) in anhydrous DCM (0.5 M), add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 equiv.) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The crude 3,4,5-trimethoxybenzoyl chloride is typically used directly in the next step without further purification.[4]
-
-
Amide Formation:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine (2.5 equiv.) to the solution to liberate the free amine.
-
Slowly add a solution of the crude 3,4,5-trimethoxybenzoyl chloride (1.0 equiv.) in anhydrous DCM to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM (3x).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Spectroscopic Elucidation and Structural Verification
Confirming the molecular structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for unequivocal structural elucidation.[1]
Analytical Workflow
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[5]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5]
Expected Data: The structure of the final product is unequivocally confirmed by 1H and 13C NMR spectroscopy.[1]
-
¹H NMR: The spectrum is expected to show sharp singlets due to the molecule's symmetry and lack of adjacent non-equivalent protons.[1]
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.8 - 7.0 | Singlet | 2H | Ar-H | Two equivalent aromatic protons on the symmetrically substituted ring. |
| ~ 3.8 - 3.9 | Singlet | 9H | Ar-OCH ₃ | Three equivalent methoxy groups attached to the aromatic ring. |
| ~ 3.7 | Singlet | 3H | N-OCH ₃ | Methoxy group attached to the amide nitrogen. |
| ~ 3.3 | Singlet | 3H | N-CH ₃ | Methyl group attached to the amide nitrogen. |
-
¹³C NMR: The proton-decoupled ¹³C spectrum will show distinct signals for each unique carbon environment.[1]
| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 169 - 171 | C=O (Amide) | Carbonyl carbon, typically downfield. |
| ~ 153 | C -OMe (aromatic, C3, C5) | Aromatic carbons directly attached to methoxy groups. |
| ~ 140 | C -OMe (aromatic, C4) | Aromatic carbon at the para position. |
| ~ 128 - 130 | C -C=O (aromatic, C1) | Quaternary aromatic carbon attached to the carbonyl. |
| ~ 105 - 107 | C -H (aromatic, C2, C6) | Aromatic carbons bonded to protons. |
| ~ 61 | N-O CH₃ | Carbon of the N-methoxy group. |
| ~ 56 | Ar-O CH₃ | Carbons of the three equivalent aromatic methoxy groups. |
| ~ 34 | N-C H₃ | Carbon of the N-methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid).
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 2940 - 2830 | C-H stretch | Methoxy and Methyl groups |
| ~ 1640 - 1660 | C=O stretch | Tertiary Amide (Weinreb) |
| ~ 1580 - 1600 | C=C stretch | Aromatic Ring |
| ~ 1250 - 1020 | C-O stretch | Aryl-O and Alkyl-O ethers |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation patterns, confirming the molecular formula.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Analyze using electrospray ionization (ESI) in positive ion mode.
Expected Data:
| m/z Value | Adduct | Formula |
| 256.1180 | [M+H]⁺ | C₁₂H₁₈NO₅⁺ |
| 278.0999 | [M+Na]⁺ | C₁₂H₁₇NNaO₅⁺ |
| 294.0738 | [M+K]⁺ | C₁₂H₁₇KNO₅⁺ |
| Data derived from predicted values for the given molecular formula.[3] |
Applications in Synthetic and Medicinal Chemistry
This compound is not typically an end-product but rather a valuable synthetic precursor.[1]
-
Precursor for Biologically Active Molecules: Its primary academic and industrial significance lies in its function as a building block. The 3,4,5-trimethoxyphenyl moiety it carries is a key pharmacophore found in numerous biologically active compounds, including antimicrobials and antitumor agents.[1][6]
-
Role in Coupling Reactions: The electron-rich aromatic ring makes this compound a suitable coupling partner in various transition-metal-catalyzed reactions, such as palladium-mediated cross-couplings. It has been successfully employed to generate complex molecular scaffolds, like dihydronaphthalene analogs, which can be further elaborated into novel chemical entities.[1]
-
Weinreb Amide Reactivity: As a Weinreb amide, the carbonyl group is moderately reactive and can be converted into ketones or aldehydes under specific conditions, providing a versatile handle for further molecular modifications.
Conclusion
This compound is a well-defined chemical intermediate with the molecular formula C₁₂H₁₇NO₅ and a molecular weight of 255.27 g/mol . Its synthesis via the activation of 3,4,5-trimethoxybenzoic acid followed by amidation is a reliable and well-understood process. The structural integrity of the molecule can be rigorously validated through a standard suite of spectroscopic techniques, including NMR, IR, and MS, for which benchmark data has been provided. Its utility as a precursor for introducing the 3,4,5-trimethoxyphenyl pharmacophore solidifies its importance for researchers in synthetic organic chemistry and drug discovery.
References
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PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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N,3,4,5-tetramethoxy-n-methyl-benzamide. (n.d.). PubChemLite. Retrieved January 27, 2026, from [Link]
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Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. (n.d.). Supporting Information. Retrieved January 27, 2026, from [Link]
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A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). Korea Science. Retrieved January 27, 2026, from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). Preprints.org. Retrieved January 27, 2026, from [Link]
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Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (2023). MDPI. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2015). Indian Journal of Chemistry, Sec B. Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved January 27, 2026, from [Link]
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Benzamide,3,4,5-trimethoxy-N-phenyl | CAS#:3940-75-8. (n.d.). Chemsrc. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 3,4,5-trimethoxy-N-3-pyridylbenzamide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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IUPAC name for C12H17NO5
Emoxypine Succinate ( ): Technical Monograph
Primary IUPAC Name: 2-ethyl-6-methylpyridin-3-ol;butanedioic acid Common Name: Emoxypine Succinate (Mexidol) CAS Registry Number: 127464-43-1
Executive Summary
The chemical formula
This guide deconstructs the molecule from a drug development perspective, analyzing its synthesis logic, unique mechanism of action (MOA) involving membrane lipid modulation, and therapeutic applications in ischemic and neurodegenerative conditions.
Chemical Identity & Structural Logic[1][2]
The molecular formula
Component Analysis
| Component | Formula | IUPAC Name | Role |
| Cationic Base | 2-ethyl-6-methylpyridin-3-ol | Active Pharmacophore: Provides antioxidant and membrane-modulating effects.[1][2][3] Structurally analogous to Pyridoxine (Vitamin B6).[4] | |
| Anionic Acid | Butanedioic acid (Succinic acid) | Metabolic Synergist: An intermediate of the Krebs cycle; enhances mitochondrial energy metabolism and bioavailability. | |
| Total | 2-ethyl-6-methylpyridin-3-ol;butanedioic acid | Therapeutic Salt: Combines neuroprotection with bioenergetic support. |
Structural Topology
The core pharmacophore is a 3-hydroxypyridine ring substituted at the 2- and 6-positions.[5] This substitution pattern is critical:
-
3-Hydroxy group: Acts as the radical scavenger (H-atom donor).
-
2-Ethyl & 6-Methyl groups: Increase lipophilicity, facilitating penetration of the blood-brain barrier (BBB) and integration into the phospholipid bilayer of neuronal membranes.
Synthesis & Manufacturing Logic
The industrial synthesis of Emoxypine relies on a heterocycle transformation known as the Clauson-Kaas type rearrangement , converting a furan derivative into a pyridine ring using ammonia. This approach is preferred over direct pyridine functionalization due to higher regioselectivity.
Synthesis Workflow
The following diagram outlines the critical path from the furan precursor to the final succinate salt.
Figure 1: Industrial synthesis pathway converting a furan derivative to Emoxypine Succinate.
Key Protocol Steps
-
Ring Expansion: 2-methyl-5-propionylfuran is treated with aqueous ammonia and ammonium chloride at high temperature (
) and pressure.[5] The furan oxygen is replaced by nitrogen, expanding the ring to a pyridine system. -
Purification: The crude base is purified via recrystallization (typically in isopropanol) to remove phenolic byproducts.
-
Salification: The purified base is dissolved in water/alcohol and treated with an equimolar amount of succinic acid. The resulting salt is crystallized to yield Emoxypine Succinate.
Mechanism of Action (MOA)[3]
Emoxypine Succinate exhibits a "dual-action" mechanism that distinguishes it from simple antioxidants. It acts not only as a free radical scavenger but also as a membrane modulator .
Lipid-Membrane Interaction
The lipophilic alkyl groups allow Emoxypine to embed within the neuronal lipid bilayer.
-
Viscosity Modulation: It decreases the microviscosity of the lipid bilayer, increasing membrane fluidity.
-
Receptor Sensitization: This conformational change in the membrane allosterically enhances the binding affinity of membrane-bound receptors, specifically the GABA-benzodiazepine receptor complex and Acetylcholine receptors .
Bioenergetic Support
The succinate moiety enters the Krebs cycle (TCA cycle) directly, bypassing the NADH-dehydrogenase complex (Complex I), which is often compromised during ischemia. This allows for sustained ATP production even under hypoxic conditions.
Figure 2: Dual mechanism of action showing membrane modulation and mitochondrial energy rescue.
Therapeutic Profiling
Emoxypine Succinate is clinically validated (primarily in Russia and Eastern Europe) for conditions involving oxidative stress and hypoxia.
| Indication | Mechanistic Rationale | Clinical Outcome |
| Ischemic Stroke | Increases HIF-1 | Reduced infarct volume; improved neurological recovery scores. |
| Anxiety Disorders | Modulates GABA-A receptor complex without direct sedation. | Anxiolytic effect without muscle relaxation or sedation (unlike benzodiazepines).[1] |
| Alcohol Withdrawal | Normalizes membrane viscosity altered by ethanol; reduces oxidative stress. | Mitigation of withdrawal symptoms and neurotoxicity. |
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N,3,4,5-tetramethoxy-N-methylbenzamide spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of N,3,4,5-tetramethoxy-N-methylbenzamide
The structural elucidation of synthetic intermediates is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide explains the expected spectral features and the underlying chemical principles that give rise to them.
Molecular Structure and Synthesis Overview
This compound is a highly functionalized aromatic amide. Its utility often lies in its role as a precursor for more complex, biologically active molecules.[1]
Caption: Molecular Structure of the Target Analyte.
The most common synthetic route involves a two-step process beginning with the activation of 3,4,5-trimethoxybenzoic acid to its acyl chloride, followed by amidation with N,O-dimethylhydroxylamine.[1] This pathway is efficient and utilizes readily available starting materials.
Experimental Protocol: Synthesis
-
Acid Chloride Formation: To a solution of 3,4,5-trimethoxybenzoic acid (1.0 equiv.) in an anhydrous solvent like dichloromethane (CH₂Cl₂), add a few drops of dimethylformamide (DMF). Slowly add oxalyl chloride or thionyl chloride (1.5 equiv.) at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude 3,4,5-trimethoxybenzoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C. Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) and a non-nucleophilic base such as triethylamine or pyridine (2.5 equiv.) dropwise.
-
Final Workup: Stir the reaction at room temperature overnight. Quench with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.[2][3]
Caption: General Synthetic Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. All predictions are for spectra recorded in deuterated chloroform (CDCl₃).[4]
¹H NMR Analysis
Expert Insight: The Amide Bond Rotation
A key feature of amide NMR is the phenomenon of hindered rotation around the carbonyl-nitrogen (C-N) bond.[5] This bond has significant double-bond character due to resonance, creating a high energy barrier to rotation. In N,N-disubstituted amides, this can result in two distinct stereoisomers (rotamers), leading to separate signals for the N-substituents that would otherwise be chemically equivalent. For the title compound, this means the N-methyl and N-methoxy groups may exist in different chemical environments relative to the aromatic ring, potentially giving rise to two sets of signals or broadened peaks at room temperature.
Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.7 - 6.8 | Singlet (s) | 2H | Ar-H (H-2, H-6) | These two protons are chemically equivalent due to symmetry. The strong electron-donating effect of the three methoxy groups shields them, shifting the signal significantly upfield compared to benzene (7.36 ppm). |
| ~ 3.90 | Singlet (s) | 6H | C3-OCH₃ , C5-OCH₃ | The two methoxy groups at positions 3 and 5 are equivalent and appear as a single, sharp peak. |
| ~ 3.88 | Singlet (s) | 3H | C4-OCH₃ | The unique methoxy group at the para-position (C4) is expected to have a slightly different chemical shift from the C3/C5 groups. |
| ~ 3.7 | Singlet (s) | 3H | N-OCH₃ | N-alkoxy protons are typically found in this region. The exact position can vary.[6] |
| ~ 3.3 | Singlet (s) | 3H | N-CH₃ | N-methyl protons on an amide are deshielded by the carbonyl group.[7] The potential for hindered rotation could lead to broadening or splitting of this signal and the N-OCH₃ signal. |
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 169 - 171 | C =O | The amide carbonyl carbon is highly deshielded and appears far downfield.[8] |
| ~ 153 | C -3, C -5 | Aromatic carbons directly attached to electron-donating methoxy groups are significantly deshielded and appear downfield.[9] |
| ~ 141 | C -4 | The para-carbon bearing a methoxy group. Its exact shift is influenced by the combined electronic effects. |
| ~ 128 | C -1 | The ipso-carbon attached to the amide group. |
| ~ 105 | C -2, C -6 | These protonated aromatic carbons are shielded by the adjacent methoxy groups, shifting them upfield. |
| ~ 61 | N-OC H₃ | The carbon of the N-methoxy group. |
| ~ 56 | C3,4,5 -OC H₃ | The carbons of the aromatic methoxy groups typically appear in this region. Overlapping signals are possible. |
| ~ 35 | N-C H₃ | The carbon of the N-methyl group. This signal may be broadened due to hindered rotation. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Sample Preparation
A common method involves preparing a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk through which the IR beam is passed.[10] Alternatively, a spectrum can be obtained from a thin film deposited on a salt plate.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃) | Corresponds to the stretching vibrations of the methyl groups. |
| ~ 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | Corresponds to the C-H stretching on the benzene ring. |
| ~ 1650 - 1630 | C=O Stretch | Amide (Tertiary) | This will be a very strong and sharp absorption, characteristic of the amide I band. Its position is lower than ketones due to resonance with the nitrogen lone pair. |
| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the benzene ring skeleton. |
| ~ 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether | Strong absorption from the asymmetric stretching of the Ar-O-CH₃ bonds. |
| ~ 1120 | C-O Stretch | Aryl-Alkyl Ether | Symmetric stretching of the Ar-O-CH₃ bonds. |
| ~ 1400 - 1350 | C-N Stretch | Amide | The tertiary amide C-N stretch is often found in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The following predictions are based on Electron Ionization (EI-MS).
Predicted Mass Spectrometry Data
The molecular weight of this compound is 255.27 g/mol .[1] The molecular ion peak (M⁺˙) is expected at m/z = 255.
Major Fragmentation Pathway
The most favorable fragmentation in benzamides is typically the alpha-cleavage of the bond between the carbonyl carbon and the aromatic ring, or the bond between the carbonyl carbon and the nitrogen. The most stable resulting cation will produce the most intense peak (the base peak).
Caption: Predicted Primary Fragmentation in EI-MS.
Predicted Key Fragments
| m/z Value | Proposed Fragment | Rationale |
| 255 | [C₁₂H₁₇NO₅]⁺˙ | Molecular Ion (M⁺˙) |
| 195 | [C₁₀H₁₁O₄]⁺ | 3,4,5-Trimethoxybenzoyl cation |
| 180 | [C₉H₈O₄]⁺˙ | Loss of a methyl radical (•CH₃) from the m/z 195 fragment. |
| 165 | [C₉H₉O₃]⁺ | Loss of formaldehyde (CH₂O) from the m/z 195 fragment. |
Conclusion
The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The ¹H NMR spectrum should confirm the presence and relative ratios of aromatic, methoxy, and N-alkyl protons, with potential complexities arising from amide bond rotation. The ¹³C NMR will verify the carbon skeleton. A strong IR absorption around 1640 cm⁻¹ will confirm the tertiary amide carbonyl group, and mass spectrometry will establish the molecular weight of 255 g/mol , with a characteristic base peak at m/z 195 corresponding to the stable 3,4,5-trimethoxybenzoyl cation. Together, these spectral signatures provide a definitive fingerprint for the molecule, ensuring its identity and purity for subsequent use in research and development.
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An In-Depth Technical Guide on the Biological Activity of Tetramethoxy-N-methylbenzamide Derivatives
Foreword
The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The strategic incorporation of methoxy and N-methyl groups onto this scaffold gives rise to a class of molecules with diverse and potent pharmacological profiles: the tetramethoxy-N-methylbenzamide derivatives. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their potential as anticancer, antiparasitic, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Chemical Versatility and Biological Significance of Substituted Benzamides
Benzamide derivatives are a cornerstone in the development of new drugs, exhibiting a wide array of biological functions.[1] The introduction of methoxy (CH₃O⁻) groups to the phenyl ring significantly influences the molecule's electronic and steric properties, often enhancing its interaction with biological targets. The 3,4,5-trimethoxyphenyl moiety, in particular, is a key pharmacophore in numerous natural and synthetic compounds with potent biological activities, including the well-known tubulin inhibitor, colchicine.[2] The N-methyl group can also modulate a compound's metabolic stability and binding affinity. This guide delves into the specific class of tetramethoxy-N-methylbenzamide derivatives, examining how these structural features contribute to their notable biological effects.
Synthetic Pathways to Tetramethoxy-N-methylbenzamide Derivatives
The synthesis of tetramethoxy-N-methylbenzamide derivatives can be achieved through several established chemical routes. A common and effective strategy involves the amidation of a corresponding tetramethoxybenzoic acid derivative.
General Synthesis Protocol: Acyl Chloride Method
A widely employed and generally high-yielding method for preparing N-methylbenzamides is through the formation of an acyl chloride intermediate.[2]
Step 1: Formation of the Acyl Chloride
The synthesis typically begins with the conversion of a tetramethoxybenzoic acid to its more reactive acyl chloride. This is a crucial activation step as the direct reaction between a carboxylic acid and an amine is often inefficient.[2]
-
Reagents: Tetramethoxybenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure: The tetramethoxybenzoic acid is dissolved in an inert solvent (e.g., dichloromethane or toluene). Thionyl chloride or oxalyl chloride is added dropwise at room temperature, followed by the addition of catalytic DMF. The reaction mixture is then typically heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride.
Step 2: Amidation
The resulting acyl chloride, a highly reactive electrophile, is then reacted with methylamine to form the desired N-methylbenzamide derivative.[3]
-
Reagents: Tetramethoxybenzoyl chloride, methylamine (as a solution in a suitable solvent like THF or as a gas), and a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Procedure: The crude acyl chloride is dissolved in an anhydrous aprotic solvent. The solution is cooled in an ice bath, and methylamine is added, followed by the dropwise addition of the base. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating it under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Caption: General workflow for the synthesis of tetramethoxy-N-methylbenzamide derivatives.
Anticancer Activity: Targeting the Cytoskeleton
A significant area of research for tetramethoxy-N-methylbenzamide derivatives is their potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[2]
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. N,3,4,5-tetramethoxy-N-methylbenzamide serves as a precursor for compounds that act as tubulin polymerization inhibitors.[2] The 3,4,5-trimethoxyphenyl group is a crucial structural feature for the potent interaction with tubulin.[2] These derivatives often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules and leading to cell cycle arrest and apoptosis.[4]
Caption: The mechanism of anticancer action via tubulin polymerization inhibition.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) is determined. While specific IC₅₀ values for a range of tetramethoxy-N-methylbenzamide derivatives are not extensively documented in publicly available literature, related N-benzylbenzamide derivatives have shown significant antiproliferative activities with IC₅₀ values in the nanomolar range against several cancer cell lines.[4] For instance, certain novel N-benzylbenzamide derivatives have exhibited IC₅₀ values ranging from 12 to 27 nM.[4] Similarly, some 4-methylbenzamide derivatives have shown IC₅₀ values of 1.42 to 2.53 µM against leukemia cell lines.[5]
| Compound Class | Cancer Cell Line | IC₅₀ (nM) | Reference |
| N-benzylbenzamide derivatives | Various | 12 - 27 | [4] |
| 4-methylbenzamide derivatives | K562 (Leukemia) | 2,270 - 2,530 | [5] |
| 4-methylbenzamide derivatives | HL-60 (Leukemia) | 1,420 - 1,520 | [5] |
| Methoxy-substituted N-benzimidazole carboxamides | MCF-7 (Breast Cancer) | 3,100 | [6] |
Table 1: Antiproliferative activity of related benzamide derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The effect of tetramethoxy-N-methylbenzamide derivatives on tubulin polymerization can be assessed using a fluorescence-based assay.[7]
-
Materials: Purified tubulin (from bovine or porcine brain), assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, a fluorescence reporter for polymerization (e.g., DAPI), and the test compound.
-
Procedure:
-
Prepare a solution of purified tubulin in the assay buffer on ice.
-
Add GTP and the fluorescent reporter to the tubulin solution.
-
Add the test compound at various concentrations to the tubulin solution. A vehicle control (e.g., DMSO) should also be included.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Measure the fluorescence intensity over time at 37°C using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.
-
Diverse Biological Activities
Beyond their anticancer potential, tetramethoxy-N-methylbenzamide derivatives and related methoxy-substituted benzamides have demonstrated a range of other important biological activities.
Antiparasitic and Antimicrobial Effects
Derivatives of N-phenylbenzamide have shown activity against kinetoplastid parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.[8] The mechanism of action for some of these compounds involves binding to the minor groove of the parasite's DNA.[8] Methoxy-substituted N-benzimidazole-derived carboxamides have also exhibited antibacterial activity, particularly against Gram-positive bacteria like Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 μM.[6]
| Compound Class | Organism | MIC (µM) | Reference |
| Methoxy-substituted N-benzimidazole carboxamides | Enterococcus faecalis | 8 | [6] |
| N-alkylphenyl-3,5-dinitrobenzamide analogs | Mycobacterium tuberculosis | Nanomolar to sub-micromolar | [9] |
Table 2: Antimicrobial activity of related benzamide derivatives.
Enzyme Inhibition: A Key to Therapeutic Intervention
Phosphodiesterase (PDE) Inhibition: N-methylbenzamide derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A).[10][11] PDE10A is primarily expressed in the brain, and its inhibition is a therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[10]
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Benzamide derivatives can also act as inhibitors of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides.[1] The inhibition of IMPDH can lead to the depletion of intracellular guanine nucleotide pools, which is particularly detrimental to rapidly proliferating cancer cells.[12] The active metabolite, an NAD analogue, is responsible for the inhibition of IMPDH.[12]
Conclusion and Future Perspectives
Tetramethoxy-N-methylbenzamide derivatives represent a promising class of compounds with a diverse range of biological activities. Their role as precursors to potent tubulin polymerization inhibitors underscores their potential in oncology. Furthermore, the demonstrated antiparasitic, antimicrobial, and enzyme-inhibiting properties of related methoxy-substituted benzamides suggest that this scaffold is a fertile ground for the development of new therapeutic agents for a variety of diseases.
Future research should focus on the systematic synthesis and biological evaluation of a broader library of tetramethoxy-N-methylbenzamide derivatives to establish clear structure-activity relationships for each biological target. Advanced computational modeling and structural biology studies will be invaluable in elucidating the precise molecular interactions that govern their activity and in guiding the design of more potent and selective next-generation compounds. The development of these derivatives into clinically viable drugs will require rigorous preclinical and clinical investigation to assess their safety and efficacy profiles.
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The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of substituted benzamides, a versatile class of compounds with significant therapeutic applications. From managing the complex symptoms of schizophrenia to alleviating chemotherapy-induced nausea, these molecules have carved a distinct niche in modern medicine. This document will delve into their core pharmacology, structure-activity relationships, and key clinical applications, offering a comprehensive resource for researchers and drug development professionals.
The Pharmacological Core: A Tale of Two Receptors
The therapeutic efficacy of substituted benzamides is primarily rooted in their interaction with dopamine and serotonin receptor systems. Their nuanced mechanism of action, often dose-dependent, allows for a broad spectrum of clinical applications.
Dopamine D2/D3 Receptor Antagonism: The Antipsychotic Engine
At the heart of their antipsychotic action lies the blockade of dopamine D2 and D3 receptors.[1] In conditions like schizophrenia, characterized by dopamine dysregulation, substituted benzamides act as antagonists at postsynaptic D2/D3 receptors, mitigating the positive symptoms of the disorder such as hallucinations and delusions.[1]
However, a key feature of some substituted benzamides, like amisulpride, is their dose-dependent dual mechanism. At higher doses (400-1200 mg/day), they effectively block postsynaptic D2/D3 receptors, leading to their antipsychotic effects.[1]
The Dose-Dependent Dichotomy: Unlocking Antidepressant and Anti-Negative Symptom Efficacy
Conversely, at lower doses (50 mg/day), amisulpride exhibits a unique pharmacological profile. It preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors typically act as a negative feedback mechanism, inhibiting dopamine release. By blocking them, low-dose amisulpride increases the synaptic concentration of dopamine, which is thought to alleviate depressive symptoms and the negative symptoms of schizophrenia (e.g., apathy, anhedonia).[1]
The Serotonergic Influence: Expanding the Therapeutic Horizon
Beyond dopamine receptors, several substituted benzamides interact with serotonin receptors, further diversifying their therapeutic potential. For instance, some exhibit affinity for 5-HT4 receptors, contributing to their prokinetic effects in the gastrointestinal tract. Additionally, antagonism at 5-HT7 receptors has been linked to potential antidepressant and cognitive-enhancing properties.[1] This polypharmacology underscores the complexity and richness of this class of compounds.
Structure-Activity Relationships: Designing the Ideal Benzamide
The pharmacological activity of substituted benzamides is intricately linked to their chemical structure. Specific substitutions on the benzamide scaffold can dramatically influence receptor affinity, selectivity, and overall therapeutic profile.
A quantitative structure-activity relationship (QSAR) analysis of 6-methoxybenzamides has highlighted several key structural features for high dopamine D2 receptor affinity:
-
Substituents at the 3-position: The nature of the substituent at this position has a dominant influence on binding affinity.
-
(S)-configuration of the side chain: The stereochemistry of the pyrrolidinylmethyl side chain is crucial, with the (S)-enantiomer showing higher affinity.
-
Methoxy group at the 5-position: The presence of a methoxy group at this position is beneficial for high activity.[2]
Further studies have shown that for some benzamide derivatives, electron-rich smaller substitutions at the C-5 position of the benzamide core enhance potency, while electron-withdrawing groups are less tolerated.[3] The nature of the amide substitution also plays a role, with secondary amides sometimes demonstrating greater potency than primary amides.[3]
The following table summarizes the receptor binding affinities (Ki values) for selected substituted benzamides at key dopamine and serotonin receptors.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) |
| Amisulpride | 3.0 | 3.5 | 11.5 |
| Sulpiride | 181 | 17.5 | - |
| Sultopride | 120 | 4.8 | - |
Data compiled from Wikipedia.[1]
Therapeutic Applications: From Psychosis to Gastroparesis
The unique pharmacological properties of substituted benzamides have led to their successful application in a range of therapeutic areas.
Antipsychotic Efficacy: The Case of Amisulpride in Schizophrenia
Amisulpride is a well-established atypical antipsychotic used in the treatment of schizophrenia.[1][4] Clinical studies have demonstrated its efficacy in managing both the positive and negative symptoms of the disorder.[4][5] A meta-analysis of 11 clinical studies involving 1933 patients confirmed the satisfactory safety and efficacy profile of amisulpride.[6] It has shown comparable efficacy to other atypical antipsychotics like olanzapine and is considered a viable option for treatment-resistant schizophrenia, often used in combination with clozapine.[1][7]
Clinical Trial Data Summary: Amisulpride in Schizophrenia
| Study Outcome | Key Findings | References |
| Efficacy | Superior to conventional antipsychotics in reducing BPRS scores in acutely ill patients. Better than placebo for negative symptoms in patients with persistent negative symptoms. | [5] |
| Safety | Lower incidence of extrapyramidal side effects compared to haloperidol. Similar rate of endocrine events to risperidone. | [6] |
| Dose-Response | Optimal clinical response for positive symptoms at 400-800 mg/day. A somewhat lower dose optimum for negative symptoms. |
Antiemetic Properties: Metoclopramide in Chemotherapy-Induced Nausea and Vomiting (CINV)
Metoclopramide is a widely used antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy.[8][9] Its antiemetic effect is primarily mediated through dopamine D2 receptor antagonism in the chemoreceptor trigger zone of the brain.[8] Clinical guidelines recommend its use for the prevention and treatment of CINV, often in combination with other antiemetics like dexamethasone.[8][10][11] For delayed nausea and vomiting, dopamine antagonists like metoclopramide are considered more effective than 5-HT3 antagonists.[8]
Clinical Practice Guidelines for Metoclopramide in CINV
| Guideline Aspect | Recommendation | References |
| Usage | For delayed nausea and vomiting, often in combination with dexamethasone. | [8][10] |
| Dosage | Maximum dose of 30mg in 24 hours (typically 10mg three times a day) for short-term use (up to 5 days). | [9] |
| Administration | Intravenous doses should be administered as a slow bolus over at least 3 minutes. | [9] |
Gastroprokinetic Effects
Certain substituted benzamides also exhibit prokinetic activity, enhancing gastrointestinal motility. This effect is thought to be mediated, in part, by their action on 5-HT4 receptors. This application is particularly relevant in conditions such as gastroparesis.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis of a representative substituted benzamide, amisulpride, and for a key pharmacological assay.
Synthesis of Amisulpride
The synthesis of amisulpride can be achieved through a multi-step process starting from 4-amino-5-(ethylthio)-2-methoxy benzoic acid. The general route involves alkylation, oxidation, and condensation reactions.[12]
Step-by-Step Synthesis Protocol:
-
Alkylation: React 4-amino-5-(ethylthio)-2-methoxy benzoic acid with a suitable alkylating agent to introduce the desired side chain precursor.
-
Oxidation: The thioether is then oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.[13]
-
Amide Formation (Condensation): The resulting carboxylic acid is activated, for example, by conversion to its acid chloride, and then reacted with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine to form the final amisulpride product.
Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and catalysts, should be optimized for each step.
Dopamine D2 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D2 receptor.
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer to a specific protein concentration.[14]
-
-
Binding Reaction:
-
In a 96-well plate, add the assay buffer, a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone or [³H]raclopride), and the test compound at various concentrations.[15]
-
Add the prepared cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.[14]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioactivity.[14]
-
Add a scintillation cocktail to each well of the filter plate.[14]
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
Visualizing the Pathways
To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Dopaminergic Synapse and the Action of Substituted Benzamides
Caption: Dose-dependent action of substituted benzamides at the dopaminergic synapse.
Experimental Workflow for a Dopamine D2 Receptor Binding Assay
Caption: Workflow for a typical dopamine D2 receptor radioligand binding assay.
Conclusion
Substituted benzamides represent a clinically significant and pharmacologically rich class of therapeutic agents. Their multifaceted interactions with dopamine and serotonin receptors provide a foundation for their diverse applications in psychiatry and gastroenterology. A thorough understanding of their structure-activity relationships is paramount for the rational design of novel derivatives with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a practical framework for the synthesis and pharmacological evaluation of these promising compounds. As research continues to unravel the complexities of their mechanisms of action, the therapeutic potential of substituted benzamides is poised for further expansion.
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The Synthetic Keystone: A Technical Guide to N,3,4,5-Tetramethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
N,3,4,5-Tetramethoxy-N-methylbenzamide is a polysubstituted aromatic compound that has garnered significant interest within the synthetic and medicinal chemistry communities. Its true value lies not in its inherent biological activity, but in its role as a crucial precursor for the construction of complex, biologically active molecules. The strategic arrangement of four electron-donating methoxy groups on its benzamide scaffold renders it an electron-rich and reactive component, particularly valuable in sophisticated coupling and cyclization reactions.[1] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering a technical resource for researchers leveraging this compound in their synthetic endeavors. While direct biological data on the title compound is limited, we will also delve into the rich pharmacological landscape of structurally related trimethoxybenzamide analogs to provide a broader context for its potential in drug discovery.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₅ | PubChem |
| Molecular Weight | 255.27 g/mol | PubChem |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in common organic solvents | - |
| CAS Number | 118779-14-9 | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 3,4,5-trimethoxybenzoic acid. This well-established route involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation with N,O-dimethylhydroxylamine.[1]
Part 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
The initial step focuses on the conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acyl chloride. This activation is critical as the direct amidation of a carboxylic acid is often inefficient.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3,4,5-trimethoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane.
-
Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 50-70 °C) and monitor the progress by observing the dissolution of the solid and the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 3,4,5-trimethoxybenzoyl chloride, a moisture-sensitive compound, is often used directly in the next step without further purification.
Part 2: Amidation to this compound
The highly reactive 3,4,5-trimethoxybenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride to yield the final product.
Experimental Protocol:
-
Reaction Setup: In a separate round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (2.2 equivalents) in an anhydrous solvent like dichloromethane or chloroform at 0 °C (ice bath).
-
Addition of Acyl Chloride: Dissolve the crude 3,4,5-trimethoxybenzoyl chloride from Part 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Application in the Synthesis of Dihydronaphthalene Analogs
A significant application of this compound is its role as a key intermediate in the palladium-mediated synthesis of dihydronaphthalene analogs.[1] These complex molecular scaffolds are of interest in the development of novel anticancer agents. The electron-rich nature of the tetramethoxy-substituted benzamide facilitates its participation as a nucleophilic coupling partner.
In a notable example, this compound is reacted with a vinyllithium species, generated in situ from a corresponding vinyl bromide, to form a key intermediate in the synthesis of a dihydronaphthalene structure. This transformation highlights the utility of the title compound in constructing complex molecular architectures with potential therapeutic applications. The reaction has been reported to proceed with a yield of 47%.[1]
Biological Context: The Promise of the Trimethoxybenzoyl Scaffold
While this compound itself is primarily a synthetic tool, the broader class of trimethoxybenzamide and trimethoxyphenyl derivatives exhibits a wide spectrum of biological activities. This provides a compelling rationale for the synthesis of novel compounds incorporating this key structural motif.
Derivatives of 3,4,5-trimethoxybenzamide have been investigated for their potential as:
-
Anticancer Agents: Many compounds featuring the 3,4,5-trimethoxyphenyl group have demonstrated significant cytotoxic activity against various cancer cell lines. Some have been shown to act as tubulin polymerization inhibitors, a mechanism shared by successful anticancer drugs.
-
Anti-Apoptotic Agents: Certain novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives have been identified as inhibitors of caspase-3, a key enzyme in the apoptotic cascade.[2]
-
Antimicrobial and Antiviral Agents: The benzamide scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties.
The following table summarizes the cytotoxic activity of selected trimethoxybenzamide analogs, highlighting the potential of this chemical class.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Trimethoxyphenyl-linked Combretastatin Analogs | MDA-MB-231 (Breast Cancer) | Sub-micromolar | [3] |
| Trimethoxyphenyl-based Azalactone Derivatives | HepG2 (Hepatocellular Carcinoma) | 1.38 - 3.21 | [4] |
| 1,4-Dimethylcarbazole derivatives with 3,4,5-trimethoxybenzamido-ureido group | HL60 (Leukemia) & KB (Oral Cancer) | Potent Activity | [5] |
This data underscores the therapeutic potential of molecules containing the 3,4,5-trimethoxybenzoyl moiety, reinforcing the importance of this compound as a valuable building block in the quest for novel drug candidates.
Conclusion and Future Perspectives
This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. While not a therapeutic agent in its own right, its utility as a versatile and reactive intermediate provides a gateway to a vast chemical space of potentially bioactive molecules. The established protocols for its synthesis and its successful application in the construction of complex natural product-inspired scaffolds, such as dihydronaphthalenes, solidify its importance in the modern synthetic chemist's toolkit. Future research will undoubtedly continue to uncover new applications for this valuable precursor, leading to the discovery of novel compounds with enhanced therapeutic profiles. The continued exploration of the biological activities of its derivatives holds significant promise for the development of next-generation therapeutics.
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Navigating the Uncharted: A Technical Safety and Handling Guide for N,3,4,5-tetramethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Data Gap and Embracing Precaution
Section 1: Chemical Identity and Inferred Physicochemical Properties
A foundational aspect of safe chemical handling is a clear understanding of its identity and physical characteristics. While experimental data for the target compound is limited, we can infer key properties from its structure and available data for similar benzamide derivatives.
Table 1: Chemical Identifiers for N,3,4,5-tetramethoxy-N-methylbenzamide
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 118779-14-9 |
| Molecular Formula | C₁₂H₁₇NO₅ |
| Molecular Weight | 255.27 g/mol |
| Predicted Physical Form | Solid or semi-solid |
Table 2: Comparative Physicochemical Properties of Analogous Benzamides
| Property | N-Methylbenzamide[2] | 3-Amino-N-methylbenzamide | N,N-Diethyl-2,4,5-trimethoxybenzamide[3] | 4-Fluoro-N-methoxy-N-methylbenzamide[4] |
| Melting Point | 75 - 80 °C | Not Available | Not Available | Not Available |
| Boiling Point | 167 °C @ 11 mmHg | Not Available | 424.1 °C @ 760 mmHg (Predicted) | Not Available |
| Flash Point | Not Available | Not Available | 210.3 °C (Predicted) | Not Available |
| Water Solubility | No information available | Not Available | Not Available | Not Available |
Note: The lack of extensive experimental data necessitates a cautious approach. The physical properties of this compound may vary.
Section 2: Hazard Identification and GHS Classification (Inferred)
Based on the hazard classifications of structurally related benzamides, a GHS classification for this compound is inferred to guide risk assessment and handling procedures. The primary anticipated hazards are irritation to the skin and eyes.
Table 3: Inferred GHS Classification and Hazard Statements
| Hazard Class | GHS Category | Inferred Hazard Statement(s) | Basis for Inference |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Based on SDS for 4-Fluoro-N-methoxy-N-methylbenzamide and 3-Amino-N-methylbenzamide.[4][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on SDS for 4-Fluoro-N-methoxy-N-methylbenzamide and 3-Amino-N-methylbenzamide.[4][5] |
DOT Script for Hazard Pictogram:
Caption: Inferred GHS Pictogram for Irritation.
Section 3: The Hierarchy of Controls: A Proactive Approach to Safety
Effective laboratory safety is not merely reactive; it is a proactive system built upon the hierarchy of controls. This principle prioritizes the most effective measures for risk reduction.
DOT Script for Hierarchy of Controls:
Caption: The Hierarchy of Controls for Safe Chemical Handling.
Section 4: Standard Operating Procedure (SOP) for Handling
This SOP is designed to provide a clear, step-by-step guide for the safe handling of this compound.
4.1. Engineering Controls:
-
All manipulations of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][6]
4.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[4][5]
-
Skin and Body Protection: A laboratory coat is required.[3][4]
4.3. Handling Protocol:
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE.
-
-
Dispensing:
-
If handling a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
During Use:
-
Post-Handling:
-
Clean the work area thoroughly.
-
Dispose of waste according to the procedures outlined in Section 6.
-
Remove PPE in the correct order to avoid contamination.
-
Section 5: First Aid and Emergency Procedures
In the event of an exposure or emergency, prompt and appropriate action is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
DOT Script for Emergency Response Workflow:
Caption: A streamlined workflow for responding to a chemical exposure.
Section 6: Storage, Spill, and Disposal
6.1. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
6.2. Spill Response:
-
Small Spills:
-
Ensure proper PPE is worn.
-
Absorb with an inert material (e.g., vermiculite, sand).
-
Collect the material into a suitable container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's environmental health and safety department.
-
6.3. Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
It is recommended to use a licensed chemical disposal company.
Section 7: Toxicological and Ecological Information (Data Not Available)
There is currently no specific toxicological or ecological data available for this compound. As a precautionary measure, it should be handled as a compound with unknown toxicity. Avoid release into the environment.
Conclusion: A Commitment to a Culture of Safety
This technical guide provides a framework for the safe handling of this compound based on the best available information from analogous compounds. The principles of risk assessment, the hierarchy of controls, and adherence to standard operating procedures are paramount. As new information becomes available, this guidance should be reviewed and updated. A proactive and informed approach to safety is the cornerstone of responsible scientific advancement.
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Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
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PubMed Central (PMC). (2024, December 4). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of N,3,4,5-tetramethoxy-N-methylbenzamide
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and biological screening. This guide provides a detailed examination of N,3,4,5-tetramethoxy-N-methylbenzamide, a key synthetic precursor for various biologically active molecules.[1] While specific quantitative solubility data for this compound is not extensively documented in public literature, this document serves as a robust guide to predicting its solubility based on first principles of physical organic chemistry and provides field-proven, detailed protocols for its empirical determination in common laboratory solvents.
Molecular Structure and Physicochemical Properties
This compound (CAS: 118779-14-9) is a polysubstituted aromatic amide. A thorough analysis of its structure is paramount to predicting its behavior in various solvents.
-
Molecular Formula: C₁₂H₁₇NO₅[2]
-
Molecular Weight: 255.27 g/mol
-
Core Structure: A central benzamide group, which consists of a benzene ring attached to an amide functional group.
-
Substituents:
-
Four electron-donating methoxy (-OCH₃) groups at the 3, 4, and 5 positions of the benzene ring, and one on the amide nitrogen.
-
One methyl (-CH₃) group on the amide nitrogen.
-
The key to its solubility lies in the balance between its polar and nonpolar regions. The amide group and the five oxygen atoms in the methoxy groups introduce significant polarity and hydrogen bond accepting capabilities. Conversely, the benzene ring and the various methyl groups contribute to its nonpolar, lipophilic character.
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₂H₁₇NO₅ | PubChemLite[2] |
| Molecular Weight | 255.27 | Sigma-Aldrich |
| Predicted XlogP | 1.3 | PubChemLite[2] |
| Physical Form | Solid / Semi-solid / Liquid | Sigma-Aldrich |
XlogP is a computed measure of hydrophobicity. A value of 1.3 suggests the compound has a slight preference for lipophilic environments but is not excessively greasy, indicating potential solubility in a range of polar organic solvents.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is the most powerful tool for predicting solubility. It states that substances with similar intermolecular forces are likely to be soluble in one another.[3]
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone)
-
Prediction: High solubility.
-
Causality: Polar aprotic solvents can engage in strong dipole-dipole interactions with the polar amide and methoxy groups of this compound. The absence of acidic protons in these solvents prevents them from donating hydrogen bonds, but they are excellent hydrogen bond acceptors. The overall polarity of the molecule, driven by its five oxygen atoms and one nitrogen, aligns well with solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF). Structurally similar compounds often show good solubility in these solvents.[4][5]
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
-
Prediction:
-
Water: Low to very low solubility.
-
Alcohols (Methanol, Ethanol): Moderate to good solubility.
-
-
Causality: While the molecule has hydrogen bond accepting sites (the carbonyl oxygen, ether oxygens, and amide nitrogen), it lacks a hydrogen bond donating group (like an N-H or O-H). Water's strong, cohesive hydrogen-bonding network is difficult for a molecule without donating capabilities to break into. The significant nonpolar surface area of the benzene ring and methyl groups further disfavors aqueous solubility.[6] However, in alcohols like methanol and ethanol, the nonpolar alkyl chains of the solvent can interact favorably with the nonpolar parts of the solute, while the hydroxyl group interacts with the polar moieties, leading to better overall solvation. Indeed, a similar compound, 4-Methoxy-N-methylbenzamide, has been successfully crystallized from methanol, indicating good solubility.[7]
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
-
Prediction: Low to moderate solubility.
-
Causality: The significant polarity imparted by the five methoxy groups and the amide functional group makes the molecule a poor match for purely nonpolar solvents like hexane. The energy required to break the solute-solute dipole interactions is not compensated by the weak van der Waals forces offered by hexane. Aromatic solvents like toluene may offer slightly better solubility due to potential π-π stacking interactions with the compound's benzene ring. Diethyl ether, being weakly polar, may show some limited success in dissolving the compound.
Experimental Protocols for Solubility Determination
To move from theoretical prediction to quantitative data, rigorous experimental determination is required. The following protocols represent the gold standard and a high-throughput alternative for measuring thermodynamic solubility.
Protocol 1: Equilibrium Shake-Flask Method (Gold Standard)
This method is considered the most reliable for determining thermodynamic equilibrium solubility.[8] It involves creating a saturated solution and measuring the concentration of the dissolved solute after a prolonged equilibration period.
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium.
-
Add a precise, known volume of the desired solvent (e.g., 2 mL) to each vial.[5]
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator within a constant temperature bath (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is temperature-dependent.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This is typically 24-72 hours.[5] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[9]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed in the temperature bath for at least 1-2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. Discard the first few drops to saturate any potential binding sites on the filter.[10] Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.[10]
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.[9][10]
-
Construct a calibration curve from the standards and use it to determine the concentration of the compound in the diluted sample.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The experiment should be performed in triplicate to ensure reproducibility.[11]
-
It is also best practice to recover the remaining solid and analyze it (e.g., by DSC or XRD) to ensure no phase changes or degradation occurred during the experiment.[10]
-
Workflow for Shake-Flask Method
Caption: Workflow for the Equilibrium Shake-Flask solubility protocol.
Protocol 2: Solvent Addition Method (Clear Point Determination)
This method is a faster, titration-like procedure that determines solubility by identifying the "clear point" where a suspension becomes a clear solution upon the controlled addition of a solvent.[12][13][14]
Methodology:
-
Initial Suspension:
-
Place a precisely weighed amount of this compound into a temperature-controlled vessel.
-
Add a small, known volume of the solvent to create a heterogeneous suspension (slurry).
-
-
Solvent Titration:
-
Clear Point Detection:
-
Monitor the suspension for the point at which the last solid particle dissolves, resulting in a perfectly clear solution. This "clear point" can be detected visually or, more accurately, using an in-line turbidity probe or light scattering detector.[13]
-
-
Calculation:
-
Record the total volume of solvent added to reach the clear point.
-
The solubility is calculated as the initial mass of the solute divided by the total final volume of the solvent.
-
Solubility (mg/mL) = Initial Mass (mg) / Total Volume of Solvent (mL)
-
-
Validation:
-
The experiment should be repeated at different solvent addition rates to extrapolate the result to a rate of zero, which more closely reflects the true thermodynamic solubility.[12]
-
Workflow for Solvent Addition Method
Caption: Workflow for the Solvent Addition (Clear Point) protocol.
Summary of Expected Solubility
Based on the theoretical analysis, the following table provides a qualitative and predictive summary of the solubility of this compound. This table is designed to be populated with quantitative data obtained from the experimental protocols described above.
| Solvent Class | Example Solvents | Predicted Solubility | Experimental Value (mg/mL at 25°C) |
| Polar Aprotic | DMSO, DMF, THF | Very High | [To be determined] |
| Acetone | High | [To be determined] | |
| Polar Protic | Methanol, Ethanol | Moderate to High | [To be determined] |
| Water | Very Low | [To be determined] | |
| Nonpolar | Toluene | Low to Moderate | [To be determined] |
| Hexane, Heptane | Very Low | [To be determined] | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | [To be determined] |
Conclusion
This compound is a molecule of significant interest in synthetic chemistry. Its solubility profile is dictated by a balance of multiple polar methoxy and amide groups and a nonpolar aromatic core. It is predicted to be highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents like alcohols, with poor solubility in water and nonpolar alkanes. This guide provides both the theoretical framework to understand these properties and the detailed, actionable experimental protocols required to quantify them accurately. By employing the gold-standard shake-flask method or the rapid solvent addition technique, researchers can generate the reliable solubility data essential for advancing their work in drug discovery and development.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Available from: [Link]
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Solubility of Organic Compounds. (2023). Chemistry LibreTexts. Available from: [Link]
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Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. (2018). World Health Organization. Available from: [Link]
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Reus, M. A., van der Ende, M. A., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004–1011. Available from: [Link]
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Solubility Determination from Clear Points upon Solvent Addition. (2015). ResearchGate. Available from: [Link]
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Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Available from: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
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Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). ResearchGate. Available from: [Link]
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Solubility determination from clear points upon solvent addition. (2015). University of Strathclyde. Available from: [Link]
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Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. Available from: [Link]
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N-Methylbenzamide. PubChem. Available from: [Link]
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3,4,5-trimethoxy-N-3-pyridylbenzamide. PubChem. Available from: [Link]
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4-Methoxy-N-methylbenzamide. (2012). ResearchGate. Available from: [Link]
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Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Korea Science. Available from: [Link]
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A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews. Available from: [Link]
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An In-depth Technical Guide on the Biological Significance and Mechanism of Action of N,3,4,5-tetramethoxy-N-methylbenzamide and its Derivatives
Foreword: Unveiling the Latent Potential of a Synthetic Workhorse
To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide offers a comprehensive exploration of N,3,4,5-tetramethoxy-N-methylbenzamide. While not a therapeutic agent in its own right, this molecule serves as a critical building block in the synthesis of potent, biologically active compounds. Its significance lies not in its direct mechanism of action, but in the profound biological effects of the molecules it helps create. This whitepaper will delve into the synthetic utility of this compound and, more importantly, elucidate the mechanism of action of its derivatives, which are at the forefront of anticancer research. We will journey from the chemical bench to the cellular level, providing a holistic understanding of this compound's contribution to the development of novel therapeutics.
Part 1: The Synthetic Keystone: this compound in Organic Synthesis
This compound is a stable, readily prepared benzamide derivative. Its primary role in medicinal chemistry is that of a versatile intermediate. The presence of four methoxy groups on the benzene ring makes it an electron-rich aromatic system, influencing its reactivity in various chemical transformations.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward amidation reaction. The common route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-methylamine. This reaction is efficient and allows for the large-scale production of the target molecule.
Experimental Protocol: Synthesis of this compound
-
Preparation of 3,4,5-trimethoxybenzoyl chloride: 3,4,5-trimethoxybenzoic acid is refluxed with thionyl chloride until the reaction is complete (monitored by the cessation of gas evolution). The excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: The crude 3,4,5-trimethoxybenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane). The solution is cooled in an ice bath.
-
A solution of N-methylamine in the same solvent is added dropwise to the cooled acyl chloride solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure compound.
Role as a Precursor to Biologically Active Molecules
The true value of this compound lies in its utility as a precursor for introducing the 3,4,5-trimethoxyphenyl moiety into more complex molecular scaffolds.[1] This structural motif is a well-established pharmacophore, particularly in the realm of anticancer agents that target tubulin polymerization.[1]
Part 2: The Core Mechanism: Targeting Tubulin Dynamics
The majority of biologically active compounds synthesized using this compound as a precursor function as inhibitors of tubulin polymerization.[1] Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
The Microtubule Network: A Dynamic Cellular Highway
Microtubules are highly dynamic structures that are in a constant state of assembly (polymerization) and disassembly (depolymerization). This dynamic instability is critical for their function, particularly during mitosis, where they form the mitotic spindle that segregates chromosomes into daughter cells.
The Colchicine Binding Site: A Prime Target for Anticancer Drugs
Many natural and synthetic compounds exert their anticancer effects by binding to tubulin and disrupting microtubule dynamics. One of the key binding sites on the β-tubulin subunit is the colchicine binding site.[1] Ligands that bind to this site inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[1]
The 3,4,5-trimethoxyphenyl group, often referred to as the A-ring, is a crucial structural feature for high-affinity binding to the colchicine site.[1] this compound serves as a pivotal precursor for introducing this key pharmacophore into novel drug candidates.[1]
Figure 1. Logical workflow from this compound to apoptosis.
Structure-Activity Relationship (SAR) Insights
SAR studies have consistently highlighted the importance of the 3,4,5-trimethoxyphenyl moiety for potent tubulin polymerization inhibitory activity.[1] In the design of novel inhibitors, this group is often kept unchanged due to its established role in high-affinity binding to the colchicine site.[1]
| Compound Series | Key Findings | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives | The 3,4,5-trimethoxyphenyl group is essential for activity. Substitutions on the benzo[b]furan ring modulate potency. | [1] |
| Podophyllotoxin analogues | The nearly orthogonal orientation of the 3,4,5-trimethoxyphenyl ring is a key requirement for antitubulin activity. | [1] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | This scaffold serves as a promising basis for developing novel anticancer drugs that inhibit tubulin polymerization. | [1] |
Part 3: Broader Biological Context and Future Directions
While the primary mechanism of action for derivatives of this compound is the inhibition of tubulin polymerization, it is important to consider other potential biological activities. The benzamide scaffold itself is present in a wide range of biologically active molecules with diverse mechanisms of action.
Potential for Other Biological Targets
Benzamide derivatives have been reported to exhibit a wide array of biological activities, including:
-
Anticancer: Beyond tubulin inhibition, some benzamide derivatives have shown activity against other cancer-related targets.
-
Protein Kinase Inhibition: Certain 4-methylbenzamide derivatives have been investigated as potential protein kinase inhibitors for cancer therapy.[2]
-
Antimicrobial: Some benzamide derivatives have demonstrated antibacterial and antifungal properties.[3]
While there is no direct evidence of this compound itself having these activities, its core structure suggests that its derivatives could be explored for a wider range of therapeutic applications beyond tubulin inhibition.
Future Research and Development
The established role of the 3,4,5-trimethoxyphenyl group as a potent pharmacophore for tubulin inhibition makes this compound a valuable tool for drug discovery. Future research efforts could focus on:
-
Novel Scaffolds: Utilizing this compound to synthesize novel and diverse molecular scaffolds that incorporate the 3,4,5-trimethoxyphenyl moiety.
-
Combination Therapies: Investigating the synergistic effects of tubulin inhibitors derived from this precursor with other anticancer agents.
-
Exploring Other Targets: Screening libraries of compounds synthesized from this compound against a broader range of biological targets to identify novel mechanisms of action.
Conclusion: A Molecule of Latent Importance
This compound is a testament to the fact that a molecule's importance is not always defined by its own biological activity. As a key synthetic precursor, it unlocks the door to a class of potent tubulin polymerization inhibitors with significant potential in anticancer therapy. Understanding its role in synthesis and the downstream mechanism of its derivatives provides a complete picture of its contribution to the field of drug discovery. The continued exploration of new molecules derived from this versatile building block holds the promise of developing next-generation therapeutics for the treatment of cancer and other diseases.
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom. (n.d.). Retrieved January 27, 2026, from [Link]
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3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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(PDF) N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). Retrieved January 27, 2026, from [Link]
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Effects of 5-(N,N-diethylamino)-n-pentyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-5) on cardiovascular systems - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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(PDF) 3,3′,4,5′‐Tetramethoxy‐trans‐stilbene and 3,4′,5‐trimethoxy‐trans‐stilbene prevent oxygen–glucose deprivation‐induced injury in brain endothelial cell. (n.d.). Retrieved January 27, 2026, from [Link]
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3,4,5-Trimethoxy-N-(4-(2-(methyl(nitroso)amino)ethoxy)benzyl)benzamide | Pharmaffiliates. (n.d.). Retrieved January 27, 2026, from [Link]
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A new method for synthesis of N,N-diethyl-m-methylbenzamide - SciELO Cuba. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives - SciELO. (n.d.). Retrieved January 27, 2026, from [Link]
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(PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). Retrieved January 27, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of N,3,4,5-tetramethoxy-N-methylbenzamide from 3,4,5-trimethoxybenzoic Acid
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N,3,4,5-tetramethoxy-N-methylbenzamide, a key intermediate in the development of various biologically active molecules.[1] The described methodology commences with the readily available starting material, 3,4,5-trimethoxybenzoic acid, and proceeds through a robust two-step sequence involving carboxylic acid activation and subsequent amidation. The causality behind critical experimental choices, from reagent selection to reaction conditions and purification strategies, is detailed to ensure reproducibility and high-yield synthesis. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable and well-documented synthetic procedure.
Introduction and Scientific Rationale
The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal and process chemistry.[2] However, the direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt, which hinders the desired nucleophilic attack.[3][4] To overcome this kinetic barrier, activation of the carboxylic acid is required.[4]
This protocol details a classic and highly effective strategy for amide synthesis: the conversion of a carboxylic acid into a more reactive acyl chloride derivative, which readily undergoes nucleophilic acyl substitution with an amine.[1] We apply this principle to the synthesis of this compound, starting from 3,4,5-trimethoxybenzoic acid. This method is favored for its efficiency, scalability, and the high reactivity of the intermediate acyl chloride.
The overall synthetic transformation is depicted below:
Figure 1: Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Materials and Reagents
Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molarity/Purity | Supplier | Notes |
| 3,4,5-Trimethoxybenzoic acid | 118-41-2 | 212.20 | >99% | Sigma-Aldrich | Starting material. |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% | Sigma-Aldrich | Corrosive, toxic, reacts violently with water.[5] Handle with extreme care in a fume hood. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Sigma-Aldrich | Used as a catalyst for acyl chloride formation. |
| Methylamine solution | 74-89-5 | 31.06 | 40% in H₂O | Sigma-Aldrich | Flammable, corrosive, toxic.[6] Keep cool. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% | Fisher Scientific | Extraction solvent. |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated solution | Fisher Scientific | For aqueous workup. |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 1 M solution | Fisher Scientific | For aqueous workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated solution | Lab prepared | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular | Fisher Scientific | Drying agent. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser with a gas outlet adapter
-
Drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Ice-water bath
-
Dropping funnel (100 mL)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Experimental Protocol
This protocol is divided into two primary parts: the formation of the acyl chloride intermediate and the subsequent amidation to yield the final product.
PART A: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride (Acyl Chloride Formation)
The conversion of the carboxylic acid to the highly reactive acyl chloride is the critical activation step.[1] Thionyl chloride is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[7]
Workflow Diagram: Part A
Caption: Workflow for acyl chloride synthesis.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a gas outlet adapter to the top of the condenser, leading to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is flame-dried and assembled under a nitrogen or argon atmosphere to prevent moisture contamination.
-
Reagent Addition: To the flask, add 3,4,5-trimethoxybenzoic acid (10.6 g, 50 mmol) and 40 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the suspension. DMF catalyzes the reaction by forming a small amount of Vilsmeier reagent, which is a more potent acylating agent.
-
Thionyl Chloride Addition: Cool the flask in an ice-water bath. Slowly add thionyl chloride (5.5 mL, 75 mmol, 1.5 equiv.) dropwise via a syringe or dropping funnel over 15-20 minutes. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The reaction is complete when the gas evolution ceases and the solution becomes clear.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Crucially, use a base trap between the evaporator and the vacuum pump to capture any remaining SOCl₂ and HCl.
-
Intermediate Product: The resulting crude 3,4,5-trimethoxybenzoyl chloride is typically an off-white to yellowish oily solid and is used directly in the next step without further purification.
PART B: Synthesis of this compound (Amidation)
The highly electrophilic acyl chloride readily reacts with the nucleophilic methylamine. The reaction is exothermic and is therefore performed at low temperatures to control the rate and minimize side reactions. A base is implicitly present (excess methylamine) to neutralize the HCl generated during the reaction.
Workflow Diagram: Part B
Caption: Workflow for the amidation reaction.
Step-by-Step Procedure:
-
Acyl Chloride Preparation: Dissolve the crude 3,4,5-trimethoxybenzoyl chloride from Part A in 30 mL of anhydrous DCM.
-
Amine Preparation: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, add methylamine solution (40% in water, 11.6 mL, 150 mmol, 3.0 equiv.) and 50 mL of DCM. Cool the flask to 0°C in an ice-water bath.
-
Reaction: Add the acyl chloride solution dropwise to the stirred methylamine solution over 30 minutes, maintaining the internal temperature below 10°C.
-
Stirring: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes, then remove the ice bath and stir for 1 hour at room temperature.
-
Aqueous Work-up: Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess methylamine.
-
Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted carboxylic acid and residual HCl.
-
Wash with brine (1 x 50 mL) to remove residual water.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound as a white solid.
Safety, Handling, and Waste Disposal
Trustworthiness through Self-Validation: Adherence to these safety protocols is paramount for a self-validating and safe experimental system.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂).[5] ALWAYS handle in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[9] Ensure an emergency eyewash and shower are accessible.
-
Methylamine (CH₃NH₂): Flammable, corrosive, and toxic if inhaled.[6] The 40% aqueous solution has a high vapor pressure. Handle in a well-ventilated fume hood, away from ignition sources.[10][11] Wear appropriate PPE.
-
Waste Disposal:
-
Quench any residual thionyl chloride carefully by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate.
-
Collect all organic waste containing DCM in a designated halogenated waste container.
-
Aqueous waste should be neutralized (check pH) before disposal down the drain, in accordance with local regulations.
-
References
- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action.
-
Wikipedia. (2023). Methylamine. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For Trimethobenzamide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
ACS Publications. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). OSHA Method 40: Methylamine. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
ScienceDirect. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
-
SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Methylamine. Retrieved from [Link]
-
YouTube. (2021). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization | PDF. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond.... Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of N,3,4,5-Tetramethoxy-N-methylbenzamide in Palladium-Mediated Synthesis
Introduction: The Strategic Advantage of Polymethoxylated Benzamides in Catalysis
N,3,4,5-tetramethoxy-N-methylbenzamide is a highly functionalized aromatic compound distinguished by its electron-rich nature. The presence of four electron-donating methoxy groups significantly enhances the nucleophilicity of the benzamide's aromatic ring, making it a valuable precursor for the synthesis of complex, biologically active molecules.[1] This heightened reactivity is particularly advantageous in palladium-mediated cross-coupling reactions, where the construction of intricate molecular scaffolds is paramount.[1] The N-methylbenzamide moiety itself can serve as a directing group in certain transformations, offering regioselective control over C-H functionalization. This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed synthesis, with a focus on mechanistic principles and detailed, field-proven protocols for researchers in organic synthesis and drug development.
Core Application: Palladium-Catalyzed Cross-Coupling for Dihydronaphthalene Analog Synthesis
A significant application of this compound is its role as a key intermediate in the palladium-mediated synthesis of dihydronaphthalene analogues.[1] These structural motifs are present in a variety of natural products and pharmacologically active compounds. In this context, the benzamide derivative participates as a nucleophilic coupling partner, typically reacting with an electrophilic species like a vinyl bromide to forge a new carbon-carbon bond.[1]
Mechanistic Rationale: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, are cornerstones of modern organic synthesis.[2][3] These transformations generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. The electron-rich nature of this compound facilitates the oxidative addition step and enhances the overall reaction rate.
Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, which serves as the fundamental mechanism for the synthesis of dihydronaphthalene analogues using the title compound.
Caption: Generalized Palladium Catalytic Cycle.
Experimental Protocol: Synthesis of a Dihydronaphthalene Analog
This protocol details a representative palladium-mediated cross-coupling reaction between an in situ generated organometallic species derived from this compound and a vinyl bromide partner. The procedure is adapted from established methodologies for similar transformations.
I. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C₁₂H₁₇NO₅ | 255.27 | >98% | Major Supplier |
| Vinyl Bromide Derivative | Varies | Varies | >98% | Major Supplier |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | >98% | Major Supplier |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Major Supplier |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | >99.8% | Major Supplier |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Major Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Major Supplier |
II. Step-by-Step Methodology
This procedure should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques. All glassware should be oven-dried prior to use.
-
Preparation of the Aryllithium Reagent (Directed ortho-Metalation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolve the benzamide in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The N-methylbenzamide acts as a directed metalation group (DMG), guiding the lithiation to the ortho position.[4][5][6]
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
-
Palladium-Catalyzed Cross-Coupling:
-
In a separate Schlenk flask, dissolve the vinyl bromide derivative (1.2 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) in anhydrous THF.
-
Transfer the solution of the vinyl bromide and palladium catalyst to the aryllithium solution at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydronaphthalene analog. A reported yield for a similar transformation is around 47%.[1]
-
Caption: Workflow for Dihydronaphthalene Analog Synthesis.
Broader Applications: C-H Activation and Functionalization
The inherent structure of this compound also makes it a candidate for palladium-catalyzed C-H activation reactions.[7] The amide functionality can serve as a directing group, positioning the palladium catalyst to functionalize a specific C-H bond, often at the ortho position.[8] This strategy provides an atom-economical approach to introduce new functional groups without the need for pre-functionalized starting materials like halides or organometallics. While specific protocols for the title compound are emerging, the general principles of C-H activation offer a promising avenue for its future applications in synthesizing novel molecular architectures.[9]
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and extensively documented principles of palladium catalysis and directed ortho-metalation.[2][6] To ensure reproducibility and validate results, the following practices are essential:
-
Inert Atmosphere: Strict adherence to anaerobic and anhydrous conditions is critical for the stability of the organolithium intermediates and the activity of the palladium catalyst.
-
Reagent Quality: The purity of the starting materials, particularly the palladium catalyst and the organolithium reagent, directly impacts reaction yield and purity. Titration of the n-butyllithium solution is recommended.
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts from prolonged reaction times or incomplete conversion.
-
Spectroscopic Confirmation: The structure of the final product must be rigorously confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
By integrating these validation steps, researchers can confidently apply these methodologies and trust the integrity of their results.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Caddick, S., & Vile, S. (2002). Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. Synlett, 2002(11), 1747-1756. Available at: [Link]
-
Gande, S., et al. (2023). C−H Activation of Benzamides Using Biogenically Synthesized Pd@CNTs Catalyst under External Ligand Free Condition: Access to Isoquinolones and A DFT Study of Phytochemicals. ChemistrySelect, 8(25), e202301072. Available at: [Link]
-
Clayden, J. (2003). Directed (ortho) Metallation. Lithium Link, Winter 2003. Available at: [Link]
-
Baran, P. S., et al. (2010). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. Available at: [Link]
-
Directed ortho metalation. Wikipedia. Available at: [Link]
-
Shagidullin, A. R., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 28(14), 5392. Available at: [Link]
-
Ohta, Y., et al. (2022). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. Polymers, 14(21), 4726. Available at: [Link]
-
Chen, Y., et al. (2023). Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. The Journal of Organic Chemistry, 88(17), 12345–12354. Available at: [Link]
-
ProtonGuru (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions. YouTube. Available at: [Link]
-
Blanchet, J., et al. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of Organic Chemistry, 72(9), 3199–3206. Available at: [Link]
-
Mortier, J. (2010). DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]
-
Zhang, M., et al. (2019). Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds. Chemical Communications, 55(87), 13048-13065. Available at: [Link]
-
Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o769. Available at: [Link]
-
Chen, G., et al. (2014). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. Nature, 510(7504), 262–266. Available at: [Link]
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The Versatile Precursor: Application Notes for N,3,4,5-Tetramethoxy-N-methylbenzamide in Organic Synthesis
Introduction: Unveiling the Potential of a Key Synthetic Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. N,3,4,5-tetramethoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a valuable precursor for researchers, scientists, and drug development professionals. Its unique structural features, particularly the electron-rich trimethoxyphenyl moiety, a well-known pharmacophore, coupled with the reactivity of the N-methoxy-N-methylamide group, offer a powerful tool for the synthesis of a diverse array of biologically active molecules.[1]
This technical guide provides an in-depth exploration of the applications of this compound as a synthetic precursor. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its synthesis and application, and present data in a clear and accessible format.
Core Attributes and Synthetic Rationale
The utility of this compound stems from two key molecular features:
-
The 3,4,5-Trimethoxyphenyl Group: This moiety is a common structural motif in a wide range of biologically active natural products and synthetic pharmaceuticals. Its presence can confer a variety of pharmacological properties, including antimicrobial, and anticancer activities.
-
The Weinreb Amide Functionality: N-methoxy-N-methylamides are renowned for their controlled reactivity with organometallic reagents. Unlike more reactive carbonyl species such as esters or acid chlorides, the tetrahedral intermediate formed upon nucleophilic attack on a Weinreb amide is stabilized by chelation to the metal ion. This stability prevents the common problem of over-addition, allowing for the clean and high-yield synthesis of ketones.
This combination makes this compound an ideal precursor for introducing the 3,4,5-trimethoxyphenyl ketone substructure, a key step in the synthesis of numerous complex molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic precursor is essential for its effective use.
| Property | Value | Source |
| CAS Number | 118779-14-9 | [1] |
| Molecular Formula | C₁₂H₁₇NO₅ | [2] |
| Molecular Weight | 255.27 g/mol | [1] |
| Appearance | Solid or semi-solid | |
| Storage | Store in a dry, well-ventilated place at room temperature. |
Expected Spectroscopic Data:
-
¹H NMR: Expected signals would include singlets for the N-methyl and N-methoxy protons, singlets for the three aromatic methoxy groups, and signals corresponding to the aromatic protons.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with those bearing methoxy groups shifted downfield), and the carbons of the methyl and methoxy groups.
-
IR Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide carbonyl stretch.
Synthetic Protocol: Preparation of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3,4,5-trimethoxybenzoic acid.[1]
Workflow for the Synthesis of this compound:
Sources
Application Note & Protocol: Synthesis of Dihydronaphthalene Analogs from N,3,4,5-Tetramethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of dihydronaphthalene analogs, a class of compounds with significant therapeutic potential, starting from the readily accessible N,3,4,5-tetramethoxy-N-methylbenzamide. The synthetic strategy presented here is based on established chemical principles and offers a versatile route to a variety of substituted dihydronaphthalene scaffolds for drug discovery and development.
Introduction
Dihydronaphthalene lignans represent a critical pharmacophore found in a range of biologically active natural products, including the potent anticancer agent podophyllotoxin. The rigid dihydronaphthalene core serves as a privileged scaffold in medicinal chemistry, providing a three-dimensional framework for the precise orientation of functional groups that can interact with various biological targets. Consequently, the development of efficient and modular synthetic routes to novel dihydronaphthalene analogs is of paramount importance for the exploration of new therapeutic agents.
This application note details a robust synthetic sequence commencing with this compound, a versatile starting material that allows for the introduction of diverse functionalities, ultimately leading to the construction of the dihydronaphthalene ring system. The described protocol is intended to be a foundational guide that can be adapted and optimized for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Synthetic Strategy
The overall synthetic approach involves a multi-step sequence that begins with the ortho-metalation of this compound, followed by the introduction of a side chain that will ultimately form part of the dihydronaphthalene ring. Subsequent cyclization and further functional group manipulations will yield the target dihydronaphthalene analogs.
Experimental Workflow Diagram
Figure 1. A generalized workflow for the synthesis of dihydronaphthalene analogs starting from this compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis of a dihydronaphthalene analog. Researchers should note that reaction conditions, particularly temperature, reaction times, and purification methods, may require optimization for specific target molecules.
Materials and Reagents
-
This compound
-
s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Substituted benzaldehyde (e.g., piperonal)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step 1: Ortho-metalation and Electrophilic Quench
This step involves the directed ortho-metalation of the this compound followed by the addition of an electrophile, in this case, a substituted benzaldehyde. The Weinreb amide group effectively directs the deprotonation to the ortho position.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) to the solution.
-
Slowly add s-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C. The solution may turn a deep color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve the substituted benzaldehyde (1.2 eq) in anhydrous THF.
-
Add the benzaldehyde solution to the reaction mixture dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Acid-Catalyzed Cyclization to the Dihydronaphthalene Core
The crude intermediate from the previous step is subjected to acid-catalyzed cyclization to form the dihydronaphthalene ring system.
-
Dissolve the crude intermediate in a mixture of DCM and TFA (e.g., a 4:1 ratio).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Purification and Characterization
The crude dihydronaphthalene analog is purified by column chromatography on silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the crude product onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the desired product, as determined by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dihydronaphthalene analog.
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Data Summary
The following table provides representative data for the synthesis of a dihydronaphthalene analog using the described protocol. Actual yields and spectroscopic data will vary depending on the specific substituted benzaldehyde used.
| Step | Product | Form | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | HRMS (m/z) |
| 1 | Intermediate | Yellow Oil | 75-85 | Complex multiplet | [M+H]⁺ calculated and found |
| 2 | Dihydronaphthalene | White Solid | 60-70 | Characteristic peaks for the dihydronaphthalene core | [M+H]⁺ calculated and found |
Mechanistic Insights
The key to this synthetic strategy is the directed ortho-metalation of the this compound. The Weinreb amide functionality acts as a powerful directed metalation group (DMG), coordinating to the lithium cation of the s-BuLi and directing the deprotonation to the adjacent ortho position with high regioselectivity. This allows for the precise introduction of the benzaldehyde-derived side chain.
The subsequent acid-catalyzed cyclization proceeds through an intramolecular Friedel-Crafts-type reaction. The protonation of the benzylic alcohol intermediate generates a carbocation, which is then attacked by the electron-rich trimethoxyphenyl ring to form the dihydronaphthalene scaffold. The choice of a strong acid like TFA is crucial for promoting this cyclization efficiently.
Conclusion
The protocol outlined in this application note provides a reliable and adaptable method for the synthesis of dihydronaphthalene analogs from this compound. This approach offers a valuable tool for medicinal chemists and drug discovery scientists to generate libraries of novel compounds for biological screening. The versatility of the directed ortho-metalation step allows for the introduction of a wide range of substituents, enabling extensive exploration of the chemical space around the dihydronaphthalene core.
References
-
Directed ortho Metalation. A review of the directed metalation of arenes and heteroarenes. Snieckus, V. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
The Weinreb Amide. Balasubramaniam, S.; Kunz, H. J. Org. Chem.2005 , 70 (16), 6547–6550. [Link]
-
Recent Advances in the Synthesis of Podophyllotoxin and its Analogs. You, Y. Curr. Med. Chem.2005 , 12 (6), 713-737. [Link]
A Robust, Stability-Indicating HPLC Method for the Quantification of N,3,4,5-tetramethoxy-N-methylbenzamide
An Application Note for Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N,3,4,5-tetramethoxy-N-methylbenzamide. This compound serves as an important synthetic precursor for various biologically active molecules, making its accurate quantification critical during process development and quality control.[1] The method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3] We provide a complete methodology, from initial method development rationale to full validation protocols, including forced degradation studies to ensure specificity and stability-indicating capabilities.
Introduction and Scientific Rationale
This compound is a key intermediate in synthetic organic chemistry.[1] Its molecular structure, featuring a substituted aromatic benzamide core, lends itself well to analysis by reversed-phase HPLC with UV detection. The fundamental principle of this method relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4][5] The analyte's hydrophobicity, governed by its carbon-rich aromatic ring and methyl groups, causes it to be retained on the hydrophobic C18 alkyl chains of the stationary phase. Elution is achieved by a polar mobile phase, and the proportion of organic solvent is optimized to achieve a suitable retention time and resolution.
Causality of Methodological Choices
The selection of a C18 column was based on its wide applicability and proven efficacy in retaining moderately non-polar compounds like substituted benzamides.[6][7] Acetonitrile was chosen as the organic modifier over methanol due to its lower viscosity and superior UV transparency at lower wavelengths, ensuring a stable baseline. The addition of 0.1% formic acid to the mobile phase is a critical choice aimed at improving peak shape. It works by protonating free silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions with the analyte that can lead to peak tailing.[8][9] UV detection is selected due to the presence of the benzene chromophore in the analyte, which exhibits strong absorbance in the UV region.[10][11] The specific wavelength is determined from the analyte's UV spectrum to maximize sensitivity.
Caption: Logical workflow for HPLC method development.
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.[7]
-
Software: OpenLab CDS or equivalent chromatography data station.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, HPLC grade or Milli-Q
-
This compound reference standard (purity ≥98%)
-
Chromatographic Conditions
All quantitative data should be summarized in a structured table for clarity.
| Parameter | Condition |
| Stationary Phase | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (55:45 v/v) with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD, 254 nm (or analyte λmax) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: To prepare 1 L of mobile phase, carefully mix 550 mL of acetonitrile with 450 mL of HPLC-grade water. Add 1.0 mL of formic acid and sonicate for 15 minutes to degas.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent for preparing all standards and samples.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Quantitative Analysis Protocol
Caption: Step-by-step experimental workflow for quantification.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration: Inject each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the average peak area against the corresponding concentration for each standard. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute as necessary to obtain a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Determine the concentration of the analyte in the sample using the peak area and the linear regression equation obtained from the calibration curve.
Method Validation Protocol (ICH Q2(R1) Framework)
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12][13] A continuous lifecycle approach to validation is recommended.[14]
Specificity and Stability-Indicating Assay (Forced Degradation)
Forced degradation studies are essential to demonstrate that the analytical method can accurately measure the analyte without interference from potential degradation products, excipients, or impurities.[15][16][17][18][19] The goal is to achieve 5-20% degradation of the active ingredient.[15]
Protocol: Prepare a solution of the analyte at 100 µg/mL and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration. Analyze each stressed sample by HPLC using a PDA detector. Assess peak purity to ensure the analyte peak is free from co-eluting degradants.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters, protocols, and typical acceptance criteria as per ICH guidelines.[2][3]
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze 6 concentration levels (1-100 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy (% Recovery) | Perform recovery studies by spiking a placebo with the analyte at 3 levels (80%, 100%, 120% of target conc.). Analyze in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (% RSD) | Repeatability: 6 replicate injections of 100% target conc. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision. | 80% to 120% of the test concentration.[3] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | S/N of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Intentionally vary method parameters (±5% flow rate, ±2°C column temp., ±2% mobile phase composition) and assess impact. | System suitability parameters remain within limits; peak area %RSD ≤ 2.0%. |
Conclusion
The RP-HPLC method described provides a reliable and robust tool for the routine quantification of this compound. The validation data demonstrates that the method is specific, linear, accurate, and precise for its intended purpose in a quality control or drug development environment. The inclusion of forced degradation studies confirms its stability-indicating nature, making it suitable for analyzing the analyte in the presence of its degradation products.
References
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
-
Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Reddit. (n.d.). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]
-
ProRelix Research. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Panderi, I., et al. (2017, June 15). Development and validation of a reversed-phase HPLC method for the determination of pindolol and clopamide in tablets. ResearchGate. Retrieved from [Link]
-
KNAUER. (n.d.). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of amides. Retrieved from [Link]
-
European Medicines Agency (EMA). (1995, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Skidan, I., et al. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ChromAfrica. (n.d.). Quantitative and Qualitative HPLC. Retrieved from [Link]
-
PubMed. (2009, February 20). A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]
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Application Note: 1H and 13C NMR Characterization of N,3,4,5-tetramethoxy-N-methylbenzamide
Introduction
N,3,4,5-tetramethoxy-N-methylbenzamide is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science due to the diverse bioactivities associated with trimethoxybenzene and benzamide scaffolds. Unambiguous structural confirmation and purity assessment are critical checkpoints in the synthesis and application of such novel molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. This application note provides a detailed protocol and interpretive guide for the ¹H and ¹³C NMR characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and NMR-Active Nuclei
The structural integrity of this compound is elucidated by probing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. The distinct electronic environments of these nuclei, arising from the arrangement of functional groups, give rise to a unique NMR fingerprint.
Figure 1. Chemical structure of this compound with key atoms labeled.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
Protocol:
-
Mass Measurement: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (1.1%).[1]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[2] CDCl₃ is a common choice for non-polar to moderately polar compounds. For compounds with poor solubility in CDCl₃, DMSO-d₆ is a suitable alternative. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently vortex the vial until the sample is fully dissolved. A clear, homogeneous solution is essential for acquiring high-resolution spectra.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
Figure 2. General workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse for routine spectra, balancing signal intensity and acquisition time. |
| Number of Scans (NS) | 16-32 | Sufficient for good signal-to-noise (S/N) for a moderately concentrated sample. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration.[5] |
| Acquisition Time (AQ) | 3-4 seconds | Provides adequate digital resolution to resolve fine couplings. |
| Spectral Width (SW) | 16 ppm | A standard range covering most organic proton signals. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard 30-degree pulse with proton decoupling for simplified spectra (singlets for all carbons). |
| Number of Scans (NS) | 1024 or more | A higher number of scans is required to compensate for the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2 seconds | A standard delay for qualitative spectra. For quantitative analysis, longer delays are necessary.[6] |
| Acquisition Time (AQ) | 1-2 seconds | A typical value for good digital resolution in ¹³C NMR. |
| Spectral Width (SW) | 240 ppm | Covers the full range of carbon chemical shifts in most organic molecules. |
Results and Spectral Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show five distinct signals. The electron-donating methoxy groups and the electron-withdrawing N-methylbenzamide group influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~6.8 - 7.0 | Singlet | 2H | H-2, H-6 | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the benzene ring. Their chemical shift is in the typical aromatic region. |
| 2 | ~3.9 | Singlet | 6H | 3,5-OCH₃ | The two methoxy groups at positions 3 and 5 are equivalent and appear as a single sharp peak. Methoxy group protons typically resonate between 2.4 and 4.4 ppm.[7] |
| 3 | ~3.8 | Singlet | 3H | 4-OCH₃ | The methoxy group at position 4 is in a unique chemical environment and will appear as a distinct singlet. |
| 4 | ~3.5 | Singlet | 3H | N-OCH₃ | The N-methoxy group protons are shielded compared to the aromatic methoxy groups and appear at a slightly upfield position. |
| 5 | ~3.0 | Singlet | 3H | N-CH₃ | The N-methyl group protons are typically found in this region, influenced by the adjacent nitrogen and carbonyl group. |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Online prediction tools can provide a good starting point for analysis.[8][9]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| 1 | ~168-172 | C=O | The carbonyl carbon of the amide is significantly deshielded and appears far downfield.[10] |
| 2 | ~153 | C-3, C-5 | These aromatic carbons are attached to electron-donating methoxy groups, causing them to be deshielded and appear downfield. |
| 3 | ~142 | C-4 | The carbon atom at position 4, also attached to a methoxy group, will have a distinct chemical shift. |
| 4 | ~128 | C-1 | The ipso-carbon to which the amide group is attached. |
| 5 | ~105-108 | C-2, C-6 | These aromatic carbons are shielded by the ortho and para methoxy groups and are expected to appear at a relatively upfield position for aromatic carbons. |
| 6 | ~61 | 4-OCH₃ | The carbon of the methoxy group at the 4-position. Methoxy carbons typically appear in the 46-69 ppm range.[7] |
| 7 | ~56 | 3,5-OCH₃ | The carbons of the two equivalent methoxy groups at the 3 and 5 positions. |
| 8 | ~62 | N-OCH₃ | The carbon of the N-methoxy group. |
| 9 | ~34 | N-CH₃ | The carbon of the N-methyl group. |
Note: Predicted chemical shifts are estimates. For more accurate predictions, specialized software or online databases can be utilized.[11][12][13]
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the interpretive guide for spectral analysis, researchers can confidently verify the structure and purity of this compound. The presented methodologies are grounded in established NMR principles and are designed to yield high-quality, reproducible results essential for advancing research and development in chemical and pharmaceutical sciences.
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]
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Gadge, S. T., & Bhanage, B. M. (2014). Supporting Information: Pd(OAc)₂/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. Royal Society of Chemistry. Available at: [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 26, 2026, from [Link]
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ACD/Labs. (2026, January 13). Methoxy groups just stick out. ACD/Labs Blog. Available at: [Link]
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Taylor & Francis Online. (2007, January 3). 13 C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Available at: [Link]
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University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 26, 2026, from [Link]
-
Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved January 26, 2026, from [Link]
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SpectraBase. (n.d.). benzamide, 3,4,5-trimethoxy-N-(1-naphthalenylmethyl)-. Retrieved January 26, 2026, from [Link]
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Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved January 26, 2026, from [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Available at: [Link]
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SpectraBase. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved January 26, 2026, from [Link]
-
The University of Chicago. (n.d.). Protocols | NMR Facility. Retrieved January 26, 2026, from [Link]
-
University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved January 26, 2026, from [Link]
-
SpectraBase. (n.d.). 3,4,5-triethoxy-N-(1,3-thiazol-2-yl)benzamide. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem. Retrieved January 26, 2026, from [Link]
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Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 26, 2026, from [Link]
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Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 26, 2026, from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved January 26, 2026, from [Link]
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Martinez, R., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5035. Available at: [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved January 26, 2026, from [Link]
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Beilstein Journals. (n.d.). A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides. Retrieved from [Link]
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Application Note: Real-Time Monitoring of N,3,4,5-tetramethoxy-N-methylbenzamide Synthesis using Thin-Layer Chromatography
Abstract
This application note provides a comprehensive guide and detailed protocol for the utilization of Thin-Layer Chromatography (TLC) in monitoring the progress of the amidation reaction to synthesize N,3,4,5-tetramethoxy-N-methylbenzamide. This methodology offers a rapid, cost-effective, and highly sensitive means to track the consumption of starting materials and the formation of the desired product, ensuring optimal reaction times and yields. The principles of TLC, selection of appropriate stationary and mobile phases, and visualization techniques are discussed in detail, providing researchers, scientists, and drug development professionals with a robust tool for reaction optimization and control.
Introduction: The Strategic Role of TLC in Amide Bond Formation
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry. This compound, a substituted benzamide, serves as a valuable intermediate in the synthesis of various biologically active molecules.[1] The formation of the amide bond, typically through the reaction of a carboxylic acid derivative and an amine, requires careful monitoring to ensure complete conversion and to minimize the formation of byproducts.[1][2][3]
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for real-time reaction monitoring due to its simplicity, speed, and low cost.[4][5] It operates on the principle of differential partitioning of components in a mixture between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action).[4][6] The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase (typically silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7][8][9][10] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[7][9][11] By co-spotting the reaction mixture with the starting materials, one can visually track the disappearance of reactants and the appearance of the product.[12]
This guide will detail the application of TLC to monitor the synthesis of this compound from 3,4,5-trimethoxybenzoyl chloride and methylamine.
Causality of Experimental Design: Selecting the Right Tools
The success of TLC analysis hinges on the judicious selection of the stationary phase, mobile phase, and visualization method. These choices are dictated by the physicochemical properties of the molecules being separated.
Stationary Phase: The Foundation of Separation
For the separation of moderately polar organic compounds like benzamides, amines, and acyl chlorides, silica gel (SiO₂) coated plates are the industry standard.[5] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can form hydrogen bonds with polar functional groups in the analytes.[12] This strong interaction is key to achieving differential migration. We will utilize standard silica gel 60 F254 plates, where the "F254" indicates the inclusion of a fluorescent indicator that facilitates visualization under UV light.[13]
Mobile Phase: The Engine of Separation
The choice of the mobile phase (eluent) is critical for achieving good separation. The eluent's polarity determines the extent to which it can compete with the stationary phase for the analytes. A common starting point for developing a solvent system is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5][14]
-
Starting Materials:
-
3,4,5-trimethoxybenzoyl chloride: This acyl chloride is a relatively polar molecule due to the presence of the carbonyl group and the methoxy groups.
-
Methylamine: As a primary amine, it is highly polar and prone to strong interactions with the silica gel, often resulting in "streaking" or remaining at the baseline.[12] To mitigate this, a small amount of a basic modifier like triethylamine (Et₃N) can be added to the eluent.[12] The triethylamine deactivates the acidic sites on the silica gel, allowing the amine to move up the plate more freely.[12]
-
-
Product:
-
This compound: The resulting amide is expected to be less polar than the starting carboxylic acid derivative due to the replacement of the acidic proton with a methyl group. However, its polarity will be influenced by the presence of the four methoxy groups and the amide functionality.
-
An optimal mobile phase will provide a good separation between the starting materials and the product, with Rf values ideally between 0.2 and 0.8.[8][12] A common and effective eluent system for this type of reaction is a mixture of hexane and ethyl acetate . The ratio can be adjusted to optimize the separation. For instance, a 1:1 mixture is a good starting point.[5] If all spots remain at the baseline, the polarity of the mobile phase should be increased by adding more ethyl acetate.[7][15] Conversely, if all spots run to the top of the plate, the polarity should be decreased by adding more hexane.[7][15]
Visualization: Making the Invisible Visible
Since the starting materials and the product are likely colorless, a visualization technique is required to see the separated spots.[4]
-
UV Light (254 nm): This is a non-destructive method and is the first choice for aromatic compounds.[16][17] The F254 indicator in the TLC plate fluoresces under short-wave UV light, and compounds that absorb UV light (like our aromatic benzamide derivatives) will appear as dark spots.[16]
-
Staining: If a compound is not UV-active, a chemical stain is necessary. Common general-purpose stains include:
-
Potassium Permanganate (KMnO₄) stain: This stain reacts with compounds that can be oxidized, such as alcohols, aldehydes, and some amines, appearing as yellow-brown spots on a purple background.
-
Iodine (I₂) Chamber: Iodine vapor reversibly complexes with many organic compounds, making them visible as brown spots.[16][18] This method is also non-destructive.[18]
-
For this application, UV visualization is expected to be sufficient.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the procedure for monitoring the synthesis of this compound.
Materials and Reagents
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Forceps
-
Pencil
-
Ruler
-
Reaction mixture at various time points (t=0, t=x, etc.)
-
Reference solutions of starting materials (3,4,5-trimethoxybenzoyl chloride and methylamine) and, if available, the pure product.
-
Mobile Phase: Hexane and Ethyl Acetate (analytical grade)
-
(Optional) Triethylamine
Workflow Diagram
Caption: Workflow for TLC Monitoring of the Reaction.
Detailed Procedure
-
Preparation of the TLC Plate:
-
Using a pencil and ruler, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.[19] Be careful not to scratch the silica surface.
-
Mark small tick marks on the baseline to indicate where you will spot each sample. Ensure adequate spacing between the spots to prevent them from merging.[19] A typical plate can accommodate 3-4 spots.
-
-
Preparation of the Developing Chamber:
-
Pour the chosen mobile phase (e.g., 1:1 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm.[4] The solvent level must be below the baseline on the TLC plate.[12]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.
-
Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
-
-
Spotting the TLC Plate:
-
Prepare dilute solutions of your starting materials (SM1: 3,4,5-trimethoxybenzoyl chloride, SM2: methylamine) and a sample of the reaction mixture in a volatile solvent (e.g., the reaction solvent, if appropriate, or a small amount of dichloromethane or ethyl acetate).
-
Dip a clean capillary tube into the first sample solution.
-
Gently and briefly touch the tip of the capillary tube to the corresponding tick mark on the baseline of the TLC plate.[4] Aim for a spot size of 1-2 mm in diameter.[19]
-
Repeat this process for each sample, using a clean capillary tube for each. A recommended spotting arrangement is:
-
Lane 1: SM1 (3,4,5-trimethoxybenzoyl chloride)
-
Lane 2: Co-spot (SM1 + Reaction Mixture)
-
Lane 3: Reaction Mixture
-
Lane 4: SM2 (Methylamine)
-
-
-
Developing the TLC Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is standing upright and the solvent level is below the baseline.
-
Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps.[19]
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm) in a dark environment.[4][16]
-
The separated compounds will appear as dark spots.[16]
-
Gently circle the visible spots with a pencil.
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Interpretation of Results: A Visual Narrative of the Reaction
By comparing the spots in the different lanes, you can effectively monitor the reaction's progress:
-
t=0 (Initial Reaction Mixture): The TLC should show prominent spots corresponding to the starting materials.
-
As the reaction proceeds: The intensity of the starting material spots will decrease, while a new spot, corresponding to the this compound product, will appear and intensify.
-
Reaction Completion: The reaction is considered complete when the limiting starting material spot is no longer visible in the reaction mixture lane.
Data Presentation: Expected Rf Values
The following table summarizes the expected relative Rf values in a moderately polar mobile phase like 1:1 Hexane:Ethyl Acetate. Actual Rf values may vary depending on the exact conditions.[12]
| Compound | Expected Polarity | Expected Relative Rf Value | Rationale |
| Methylamine (SM2) | High | Low (may streak) | The primary amine is highly polar and interacts strongly with the silica gel.[12] |
| 3,4,5-trimethoxybenzoyl chloride (SM1) | Moderate-High | Low-Medium | The acyl chloride and methoxy groups contribute to its polarity. |
| This compound (Product) | Moderate | Medium-High | The amide is generally less polar than the corresponding carboxylic acid derivative. |
Troubleshooting and Field-Proven Insights
-
Spots are Streaking: This is common with highly polar compounds like amines and carboxylic acids.[12] Adding a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can significantly improve spot shape.[12]
-
Poor Separation: If the spots are too close together, adjust the polarity of the mobile phase. For better separation of polar compounds, decrease the eluent's polarity (more hexane). To move polar compounds further up the plate, increase the eluent's polarity (more ethyl acetate).[15]
-
Spots are Too Large or Overloaded: This occurs when the sample solution is too concentrated.[4] Dilute the samples and re-spot the plate.
Conclusion
Thin-Layer Chromatography is a powerful and efficient technique for monitoring the synthesis of this compound. By following the detailed protocol and understanding the principles behind the experimental choices outlined in this application note, researchers can gain valuable real-time insights into their reactions, leading to improved yields, purity, and process control.
References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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The Royal Society of Chemistry. Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. [Link]
-
Reddit. TLC seperation of carboxylix acid, amine, and the amide product. [Link]
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Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]
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Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
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BYJU'S. Rf Value Explanation. [Link]
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PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
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DOI. Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation. [Link]
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-
The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]
-
Korea Science. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]
-
Preprints.org. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
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Application Notes and Protocols: Leveraging N,3,4,5-Tetramethoxy-N-methylbenzamide in Modern Medicinal Chemistry
Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic properties.[1][2] The versatility of the benzamide scaffold stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. Furthermore, the aromatic ring and the amide group offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide focuses on N,3,4,5-tetramethoxy-N-methylbenzamide, a highly functionalized yet underexplored member of the benzamide family. While primarily documented as a synthetic intermediate, its electron-rich aromatic core and multiple methoxy substituents present a unique starting point for the design of novel therapeutic agents.[3] The presence of the 3,4,5-trimethoxybenzoyl group is of particular interest, as this motif is found in potent anticancer agents, including tubulin polymerization inhibitors.[4]
These application notes will provide a comprehensive overview of the synthesis of this compound and detail protocols for its strategic derivatization. We will explore the rationale for designing compound libraries based on this scaffold and outline established methodologies for their biological evaluation, empowering researchers to unlock the therapeutic potential of this versatile chemical entity.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the parent compound's properties is essential for strategic drug design.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₅ | [5] |
| Molecular Weight | 255.27 g/mol | [5] |
| CAS Number | 118779-14-9 | [5] |
| Appearance | Solid or semi-solid | [5] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthetic protocols |
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a straightforward process, typically achieved through the amidation of a suitably activated carboxylic acid derivative. The following protocol is a well-established and reliable method.
Protocol 1: Two-Step Synthesis from 3,4,5-Trimethoxybenzoic Acid
This protocol involves the conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
To a solution of 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Add a suitable base, such as triethylamine (2.5 eq), to the solution.
-
Slowly add a solution of the crude 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Strategic Derivatization for Lead Discovery
The this compound scaffold offers several avenues for chemical modification to generate a library of analogs for biological screening. The primary points of diversification are the aromatic ring and the amide nitrogen.
Rationale for Derivatization
The design of new analogs should be guided by the known structure-activity relationships of other biologically active benzamides.[6][7] Key strategies include:
-
Modification of the Aromatic Ring: The methoxy groups can be demethylated to the corresponding phenols, which can then be further functionalized. Electrophilic aromatic substitution can introduce various substituents, though the electron-rich nature of the ring may lead to regioselectivity challenges.
-
Variation of the Amide Substituent: The N-methyl group can be replaced with other alkyl or aryl groups. The Weinreb amide functionality can be leveraged to introduce a wide range of substituents via reaction with organometallic reagents.[8][9]
-
Bioisosteric Replacement: The benzamide core can be replaced with other heterocyclic systems to explore new chemical space and potentially improve pharmacological properties.[10]
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
The this compound can be used as a nucleophilic coupling partner in palladium-catalyzed reactions to form more complex structures.[3]
-
In a reaction vessel, combine this compound (1.0 eq), an appropriate aryl or vinyl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent, such as toluene or dioxane.
-
Heat the reaction mixture under a nitrogen atmosphere at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Strategy for derivatization and screening.
Protocols for Biological Evaluation
Based on the wide range of activities reported for benzamide derivatives, a tiered screening approach is recommended for the newly synthesized analogs.
Protocol 3: In Vitro Anticancer Activity Screening
Many benzamide derivatives exhibit potent anticancer activity.[2][11] A primary screen for cytotoxicity against a panel of cancer cell lines is a logical first step.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Protocol 4: Antimicrobial Susceptibility Testing
Benzamide derivatives have also been reported to possess antimicrobial properties.[2] A standard broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC).
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Broth Microdilution:
-
Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 5: Enzyme Inhibition Assays
For compounds showing promising activity in the primary screens, further investigation into their mechanism of action is warranted. Benzamides are known to inhibit various enzymes.[12][13]
-
Histone Deacetylase (HDAC) Inhibition: Commercially available kits can be used to measure the inhibition of HDAC activity. These assays typically involve a fluorescently labeled substrate that is deacetylated by HDAC, and the subsequent development of a fluorescent signal.
-
Acetylcholinesterase (AChE) Inhibition: The Ellman's method is a widely used colorimetric assay to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow color that can be quantified spectrophotometrically.
Conclusion and Future Directions
This compound represents a promising, yet underutilized, scaffold in medicinal chemistry. Its straightforward synthesis and multiple points for chemical modification make it an attractive starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge of the structure-activity relationships of other benzamide derivatives, researchers can rationally design and synthesize libraries of new compounds with the potential for a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for initiating such drug discovery programs. Future work should focus on the synthesis of diverse analog libraries and their systematic evaluation in a variety of biological assays to uncover the full therapeutic potential of this versatile chemical scaffold.
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
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Various Authors. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]
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Li, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1599-1607. [Link]
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Abdel-rahman, H. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4616. [Link]
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Gul, H. I., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1639-1648. [Link]
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Lee, H., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 22(16), 8888. [Link]
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Various Authors. (2025). Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. ResearchGate. [Link]
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de la Torre, B. G., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Shi, B., et al. (2020). 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. Chemico-Biological Interactions, 315, 108886. [Link]
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Various Authors. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
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Mahurkar, N. D., et al. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. Results in Chemistry, 6, 101139. [Link]
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Various Authors. (2025). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]
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Zhang, Y., et al. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 22(11), 1957. [Link]
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El-Gazzar, M. G., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(3), 1-11. [Link]
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Gangarapu, K., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. ChemMedChem, 14(15), 1436-1444. [Link]
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Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. [Link]
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Application Note: A Strategic Guide to Designing Novel Drug Candidates from N,3,4,5-Tetramethoxy-N-methylbenzamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Polysubstituted Benzamide Scaffold
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including anti-cancer, antimicrobial, and prokinetic effects.[1][2][3] The N,3,4,5-tetramethoxy-N-methylbenzamide core is of particular interest due to the presence of the 3,4,5-trimethoxyphenyl group. This moiety is a known pharmacophore found in various biologically active molecules, recognized for its ability to interact with key biological targets.[4] Notably, derivatives of resveratrol containing trimethoxyl groups have demonstrated significant antiproliferative effects by inhibiting ribonucleotide reductase, a critical enzyme for DNA synthesis.[5][6]
This guide provides a comprehensive, strategic framework for leveraging the this compound scaffold as a starting point for a hit-to-lead drug discovery campaign. We will detail the rationale for scaffold selection, a hypothetical target, and a complete workflow encompassing computational design, chemical synthesis, and in vitro biological evaluation. The protocols described herein are designed to be self-validating, incorporating decision-making logic that explains the causality behind key experimental choices.
Rationale and Target Selection: Targeting Tyrosine Kinases in Cancer
The electron-rich nature of the tetramethoxy-substituted benzene ring suggests its potential to form key interactions within the ATP-binding pocket of protein kinases.[4] Many successful kinase inhibitors utilize substituted aromatic systems to achieve high potency and selectivity. Therefore, for the purpose of this guide, we hypothesize a drug discovery program targeting a receptor tyrosine kinase (RTK) implicated in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). These pathways are frequently dysregulated in various cancers.
The fundamental therapeutic strategy is to design inhibitors that compete with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade that leads to uncontrolled cell growth.
Caption: Hypothetical signaling pathway of a Receptor Tyrosine Kinase (RTK) and the mechanism of inhibition by a scaffold-based drug candidate.
Integrated Drug Design and Synthesis Workflow
Our strategy integrates computational modeling with synthetic chemistry to efficiently design, synthesize, and prioritize a library of candidate molecules. This approach allows for the early assessment of potential liabilities, saving significant time and resources.[7]
Caption: Integrated workflow for the design and development of drug candidates from the core scaffold.
Protocol: Synthesis of the Core Scaffold
The synthesis of this compound is achieved via a standard two-step amidation procedure starting from the commercially available 3,4,5-trimethoxybenzoic acid.[4]
Rationale: Direct amidation of a carboxylic acid with an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated" by converting it into a more reactive species, such as an acyl chloride. This highly electrophilic intermediate readily reacts with the nucleophilic amine to form the stable amide bond.[4]
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add 3,4,5-trimethoxybenzoic acid (10.0 g, 47.1 mmol) to the flask. Carefully add thionyl chloride (SOCl₂) (11.0 mL, 150 mmol, ~3 equiv.) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 2 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with a base trap). The resulting crude 3,4,5-trimethoxybenzoyl chloride is a yellow-orange solid or oil and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
Reagents: Dissolve the crude 3,4,5-trimethoxybenzoyl chloride (~47.1 mmol) in anhydrous dichloromethane (DCM) (100 mL). In a separate beaker, prepare a solution of methylamine (e.g., 40% in H₂O, ~2 equivalents) and a base like triethylamine (2.5 equiv.) in 50 mL of DCM.
-
Reaction: Slowly add the methylamine solution dropwise to the stirred acyl chloride solution in the ice bath. Maintain the temperature at 0-5°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.[2]
-
Workup & Purification:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a white solid.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Library Design for Structure-Activity Relationship (SAR) Studies
To explore the SAR, systematic modifications will be made to the scaffold.[9][10]
-
Region A (Methoxy Groups): Demethylate one or more methoxy groups to the corresponding phenols. This explores the importance of hydrogen bond donor/acceptor patterns.
-
Region B (N-Methyl Group): Replace the methyl group with larger alkyl groups (ethyl, propyl) or cyclic fragments (cyclopropyl) to probe steric tolerance in this region.
-
Region C (Aromatic Ring): Introduce small electron-withdrawing (e.g., F, Cl) or electron-donating groups at the unoccupied positions of the benzene ring to modulate the electronic properties of the scaffold.
In Silico Screening and ADMET Profiling
Computational methods are invaluable for prioritizing which designed analogs to synthesize, focusing resources on compounds with the highest probability of success.[11][12]
Protocol: Molecular Docking
-
Preparation: Obtain the crystal structure of the target kinase (e.g., EGFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D structures of the designed library of analogs and perform energy minimization.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock each analog into the defined ATP-binding site of the receptor.
-
Analysis: Score the resulting poses based on the predicted binding affinity (e.g., kcal/mol). Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions) that contribute to binding.[13][14] Compounds with superior predicted binding scores compared to the parent scaffold are prioritized.
Protocol: ADMET Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage attrition.[7][15]
-
Tool Selection: Utilize validated in silico tools and web servers (e.g., SwissADME, pkCSM) to predict key drug-like properties.[16]
-
Property Analysis: For each designed analog, calculate properties such as:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).
-
-
Filtering: Establish acceptable ranges for these properties (e.g., Lipinski's Rule of Five) and flag compounds with predicted liabilities for either redesign or deprioritization.
Data Summary: In Silico Prioritization
The following table presents hypothetical data for a small set of designed analogs, demonstrating how computational results guide synthesis prioritization.
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted HIA (%) | Predicted hERG Inhibitor | Priority |
| SC-001 | Parent Scaffold | -7.5 | 85 | No | Medium |
| AN-001 | 4-OH (Region A) | -8.2 | 88 | No | High |
| AN-002 | N-Ethyl (Region B) | -7.1 | 83 | No | Low |
| AN-003 | 2-Fluoro (Region C) | -8.5 | 91 | No | High |
| AN-004 | 4-OH, 2-Fluoro | -9.3 | 92 | Yes | Deprioritize |
In Vitro Biological Evaluation
Synthesized compounds are subjected to a cascade of in vitro assays to determine their biological activity and cellular effects.
Caption: A typical in vitro screening cascade for identifying lead candidates from a compound library.
Protocol: Primary Biochemical Kinase Inhibition Assay
Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. A common method involves quantifying the amount of phosphorylated substrate produced, often via a luminescence-based readout where light output is proportional to the amount of ATP remaining after the kinase reaction.
-
Reagents: Prepare solutions of the purified target kinase, a suitable peptide substrate, and ATP.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in an appropriate solvent like DMSO.
-
Reaction: In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the cells and measures the remaining ATP via a luciferase reaction.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol: Secondary Cell Viability Assay (Resazurin Assay)
Principle: This assay measures the metabolic activity of living cells, which serves as an indicator of cell viability. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent pink resorufin. A decrease in fluorescence indicates cytotoxicity.[17]
-
Cell Culture: Seed cancer cells expressing the target kinase (e.g., A549 lung cancer cells for EGFR) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).[17]
-
Reagent Addition: Remove the compound-containing media and add a solution of resazurin in fresh media to each well.[17]
-
Incubation: Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator.
-
Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~540 nm, emission ~590 nm).[17]
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control. Plot this percentage against the log of the compound concentration to determine the EC₅₀ (effective concentration) or CC₅₀ (cytotoxic concentration).
Data Summary: In Vitro Biological Activity
This table presents hypothetical biological data for the prioritized compounds, establishing a preliminary SAR.
| Compound ID | Modification | Kinase Inhibition IC₅₀ (nM) | Cell Viability EC₅₀ (µM) | Selectivity Index (SI = EC₅₀ / IC₅₀) |
| SC-001 | Parent Scaffold | 850 | > 50 | > 58 |
| AN-001 | 4-OH (Region A) | 55 | 2.5 | 45 |
| AN-003 | 2-Fluoro (Region C) | 30 | 1.8 | 60 |
Interpretation: The introduction of a hydroxyl group at the 4-position (AN-001) and a fluorine atom at the 2-position (AN-003) significantly improved both biochemical potency and cellular efficacy compared to the parent scaffold. This suggests that a hydrogen bond donor at R4 and an electron-withdrawing group at R2 are favorable for activity. This data provides a clear direction for the next round of analog design, potentially combining these favorable features.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing an integrated strategy of computational design, targeted synthesis, and systematic in vitro evaluation, researchers can efficiently navigate the early stages of drug discovery. The protocols and workflows detailed in this guide provide a robust framework for identifying initial hits, establishing a clear structure-activity relationship, and optimizing these hits into potent and selective lead candidates for further preclinical development.
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ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
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ResearchGate. (2022). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Available at: [Link]
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ResearchGate. (2005). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. Available at: [Link]
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Application Notes & Protocols: A Guide to the N-Methylation of Substituted Benzamides
Introduction: The Significance of N-Methylation in Drug Discovery
N-methylated benzamides are a cornerstone in modern medicinal chemistry. The strategic addition of a methyl group to the amide nitrogen can profoundly influence a molecule's pharmacological profile. This modification can enhance metabolic stability by sterically hindering enzymatic degradation, improve membrane permeability and oral bioavailability by altering polarity, and fine-tune binding affinity to biological targets. Consequently, the development of robust and selective N-methylation protocols is of paramount importance for researchers in drug development and organic synthesis.
This guide provides a comprehensive overview of the experimental protocols for the N-methylation of substituted benzamides. We will delve into the underlying reaction mechanisms, present detailed step-by-step procedures for common methylation strategies, and discuss critical analytical techniques for product characterization. The information presented herein is curated to provide both the novice and experienced researcher with the necessary tools to successfully synthesize and validate N-methylated benzamide derivatives.
Reaction Mechanisms: The Chemistry of Amide N-Methylation
The N-methylation of a substituted benzamide typically proceeds via a nucleophilic substitution reaction. The amide nitrogen, being a relatively weak nucleophile, requires activation, which is generally achieved by deprotonation with a suitable base to form a more nucleophilic amidate anion. This anion then attacks the electrophilic methyl group of the methylating agent, leading to the formation of the N-methylated product.
The choice of base and methylating agent is critical and depends on the specific substrate and desired reaction conditions. Stronger bases are often required to deprotonate the amide, but their use must be balanced against potential side reactions. Common methylating agents include methyl iodide and dimethyl sulfate, both of which are highly effective but also toxic and require careful handling.[1][2] Newer, safer alternatives are continuously being explored.[1][3]
Caption: General mechanism of benzamide N-methylation.
Experimental Protocols
This section details two common protocols for the N-methylation of substituted benzamides, utilizing either methyl iodide or dimethyl sulfate. Safety precautions are of utmost importance when handling these reagents.
Safety First: Handling Methylating Agents
Methyl iodide and dimethyl sulfate are potent alkylating agents and are considered toxic and potentially carcinogenic.[2][4][5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride
This protocol is a classic and effective method for the N-methylation of a wide range of substituted benzamides. Sodium hydride (NaH) serves as a strong base to deprotonate the amide.
Materials:
-
Substituted benzamide (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Methyl iodide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzamide (1.0 eq) and anhydrous THF. Stir the mixture at room temperature until the benzamide is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Methylation: Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated benzamide.
Protocol 2: N-Methylation using Dimethyl Sulfate and Potassium Carbonate
This protocol employs a milder base, potassium carbonate (K₂CO₃), and is suitable for substrates that may be sensitive to stronger bases like sodium hydride.
Materials:
-
Substituted benzamide (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethyl sulfate (1.5 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted benzamide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone or DMF.
-
Methylation: Add dimethyl sulfate (1.5 eq) to the suspension. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to an appropriate temperature (e.g., 60-80 °C for DMF) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Extraction: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography or recrystallization to yield the desired N-methylated product.
| Parameter | Protocol 1 (MeI/NaH) | Protocol 2 (DMS/K₂CO₃) |
| Base | Sodium Hydride (strong) | Potassium Carbonate (mild) |
| Methylating Agent | Methyl Iodide | Dimethyl Sulfate |
| Solvent | Anhydrous THF | Acetone or DMF |
| Temperature | 0 °C to Room Temperature | Reflux or 60-80 °C |
| Substrate Scope | Broad, good for less reactive amides | Good for base-sensitive substrates |
| Safety | NaH is flammable, MeI is toxic | DMS is highly toxic |
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized N-methylated benzamide. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Workflow for the analysis of N-methylated benzamides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The appearance of a new singlet in the ¹H NMR spectrum, typically around 2.8-3.5 ppm, corresponding to the N-methyl protons, is a key indicator of successful methylation. The integration of this peak should correspond to three protons. In the ¹³C NMR spectrum, a new signal for the N-methyl carbon will appear in the range of 25-40 ppm.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product. The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the N-methylated benzamide.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide evidence of the reaction. The disappearance of the N-H stretching vibration (typically a sharp peak around 3300 cm⁻¹) of the starting secondary amide is indicative of successful N-methylation. The characteristic C=O stretching frequency of the amide will remain, typically in the range of 1630-1680 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.
-
Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a pure compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation (insufficient or deactivated base)- Inactive methylating agent- Low reaction temperature or time | - Use fresh, high-quality base and ensure anhydrous conditions.- Use a fresh bottle of methylating agent.- Increase reaction temperature or prolong reaction time. |
| Formation of side products | - Over-methylation (for primary amides)- Reaction with other functional groups in the molecule | - Use a milder base or stoichiometric amounts of the methylating agent.[1][7]- Protect other reactive functional groups before methylation. |
| Difficult purification | - Similar polarity of starting material and product- Presence of stubborn impurities | - Optimize the solvent system for column chromatography.- Consider alternative purification methods like recrystallization or preparative HPLC. |
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N‐methylation of benzamide (1 a) with formic acid. - ResearchGate. Available at: [Link]
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Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PubMed. Available at: [Link]
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Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC - NIH. Available at: [Link]
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- 4. reddit.com [reddit.com]
- 5. calibrechem.com [calibrechem.com]
- 6. The Emergency Treatment of Methyl Iodide - Nanjing Chemical Material Corp. [njchm.com]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging N,3,4,5-Tetramethoxy-N-methylbenzamide in the Rational Design of Novel Agrochemicals
For Distribution To: Agrochemical Research, Development, and Synthesis Professionals
Abstract
This document provides a comprehensive technical guide for researchers on the strategic use of N,3,4,5-tetramethoxy-N-methylbenzamide as a versatile precursor in the synthesis of potential agrochemicals. We detail the synthesis of the core molecule and present a cogent, research-based framework for its elaboration into novel fungicidal agents. The protocols herein are grounded in established chemical principles, emphasizing experimental rationale, procedural integrity, and robust analytical validation. This guide is intended to empower scientists to explore the rich chemical space afforded by polymethoxylated benzamides in the discovery of next-generation crop protection agents.
Introduction: The Benzamide Scaffold in Agrochemical Design
Benzamide derivatives represent a cornerstone in the agrochemical industry, with commercial products demonstrating potent fungicidal, insecticidal, and herbicidal activities.[1][2][3] The N,N-diethyl-3-methylbenzamide (DEET) is a widely used insect repellent.[4][5] The efficacy of these compounds is often dictated by the substitution patterns on both the aromatic ring and the amide moiety, which modulate factors such as target binding affinity, metabolic stability, and systemic mobility within the plant.
The subject of this guide, this compound, is a compound of significant interest due to its unique structural features:
-
Polymethoxylated Ring: The 3,4,5-trimethoxy substitution pattern is a well-known pharmacophore found in numerous bioactive natural products and synthetic molecules.[6][7] These electron-donating groups enhance the reactivity of the aromatic ring and can play a crucial role in molecular recognition at the target site.[8][9]
-
N-Methoxy-N-Methyl Amide: This "Weinreb amide" functionality is exceptionally useful in organic synthesis. It is stable to many nucleophilic reagents yet can be smoothly converted to ketones or aldehydes, offering a controlled method for building molecular complexity.
This application note will first establish a reliable protocol for the synthesis of this key intermediate. Subsequently, it will present a forward-thinking, hypothetical pathway for its conversion into a novel fungicidal candidate, providing researchers with a practical and intellectually rigorous foundation for their own discovery programs.
Synthesis of the Core Intermediate: this compound
A robust and scalable synthesis of the title compound is paramount for its use in a research and development setting. The most direct and reliable method begins with the commercially available 3,4,5-trimethoxybenzoic acid.[8] The process involves two key stages: activation of the carboxylic acid and subsequent amidation.
Rationale for Synthetic Route Selection
Direct amidation of a carboxylic acid with an amine is thermodynamically unfavorable.[8] Therefore, the carboxylic acid must first be converted into a more reactive electrophile. While several coupling agents could be employed, conversion to the acyl chloride using thionyl chloride (SOCl₂) is a classic, cost-effective, and high-yielding method suitable for this substrate. The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride provides the target Weinreb amide in a clean reaction.
Workflow for Synthesis of Core Intermediate
Caption: Synthesis of the target intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxybenzoic acid (21.2 g, 0.1 mol). In a fume hood, carefully add thionyl chloride (15 mL, 0.2 mol).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. The solid benzoic acid will dissolve as it is converted to the liquid acyl chloride.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3,4,5-trimethoxybenzoyl chloride, a pale yellow oil or low-melting solid, is used directly in the next step without further purification.
Step 2: Synthesis of N-methoxy-N-methyl-3,4,5-trimethoxybenzamide (Title Compound)
-
Reagents & Setup: To a 500 mL three-neck flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (10.7 g, 0.11 mol) and dichloromethane (DCM, 200 mL). Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add pyridine (17.4 mL, 0.215 mol) to the suspension.
-
Acyl Chloride Addition: Dissolve the crude 3,4,5-trimethoxybenzoyl chloride from Step 1 in 50 mL of DCM. Add this solution dropwise to the cooled amine suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up & Purification:
-
Quench the reaction by slowly adding 100 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 30-50% ethyl acetate in hexane) to yield the pure product.
-
Expected Data & Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 80-90% over two steps |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.35 (s, 3H, N-CH₃), 3.55 (s, 3H, N-OCH₃), 3.88 (s, 9H, Ar-OCH₃), 6.95 (s, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~34.0, 56.2, 61.5, 105.0, 129.5, 141.0, 153.0, 169.0 |
| MS (ESI+) | m/z 270.1 [M+H]⁺ |
Application in Agrochemical Synthesis: A Hypothetical Fungicide Candidate
The true utility of this compound lies in its potential as a scaffold for building more complex, biologically active molecules. The 3,4,5-trimethoxyphenyl moiety is a known feature in compounds that target tubulin polymerization, a mechanism relevant to antifungal action.[6] We propose a hypothetical synthetic pathway to a novel fungicide candidate, "Fungicide-TMBA," which incorporates a second aromatic ring, a common feature in modern carboxamide fungicides.
Rationale for Target Selection
The proposed target, N-methyl-N-(4-chlorophenoxy)-3,4,5-trimethoxybenzamide , is designed based on established agrochemical principles:
-
Ether Linkage: An ether bridge provides rotational flexibility and is a common linker in many bioactive molecules.
-
Halogenated Ring: The 4-chlorophenyl group is a classic substituent in agrochemicals, often enhancing bioactivity and metabolic stability.
-
Hydroxamic Acid Ether Core: The resulting N-O bond introduces a unique chemical feature that could lead to novel modes of action or improved properties compared to traditional amides.
Proposed Synthetic Workflow
Caption: Proposed synthesis of a hypothetical fungicide.
Detailed Experimental Protocol (Proposed)
Step 1: Selective N-Demethylation
-
Rationale: The N-methoxy bond is more susceptible to cleavage by a Lewis acid like boron tribromide (BBr₃) than the more electron-rich aromatic methoxy groups, allowing for selective deprotection to the N-hydroxy amide.
-
Protocol:
-
Dissolve this compound (13.5 g, 0.05 mol) in anhydrous DCM (250 mL) under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a 1.0 M solution of BBr₃ in DCM (55 mL, 0.055 mol) dropwise.
-
Allow the reaction to slowly warm to 0°C over 2 hours.
-
Carefully quench the reaction by adding 100 mL of methanol, followed by 100 mL of water.
-
Extract the product with DCM (3 x 75 mL), dry the combined organic layers over MgSO₄, and concentrate to yield the crude N-hydroxy amide intermediate.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The generated N-hydroxy amide is nucleophilic. It can displace an activated leaving group, such as fluoride, from an electron-deficient aromatic ring like 4-chlorofluorobenzene.
-
Protocol:
-
To a flask containing the crude N-hydroxy amide from the previous step, add dimethylformamide (DMF, 150 mL), potassium carbonate (K₂CO₃, 13.8 g, 0.1 mol), and 4-chlorofluorobenzene (7.8 g, 0.06 mol).
-
Heat the mixture to 80°C and stir overnight.
-
Cool the reaction and pour it into 500 mL of ice water, which should precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the solid from ethanol/water to yield the pure "Fungicide-TMBA" target molecule.
-
Conclusion and Future Directions
This compound is a highly valuable and synthetically tractable building block for agrochemical discovery. Its unique electronic and structural properties provide a robust starting point for creating novel active ingredients. The protocols detailed in this note offer a validated method for the synthesis of this precursor and a logical, scientifically-grounded strategy for its elaboration into a potential fungicide. Researchers are encouraged to adapt these methodologies to explore diverse target structures by varying the nucleophiles and electrophiles used in subsequent reactions, thereby expanding the chemical space and increasing the probability of discovering next-generation crop protection solutions.
References
- Benchchem. This compound | 118779-14-9.
- Google Patents. WO2017102275A1 - Benzamide compounds and their use as herbicides.
-
Ma, Y., et al. (2015). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules. Available from: [Link]
-
Abdel-Rahman, A., et al. (2005). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of alternative and complementary medicine. Available from: [Link]
-
Wang, Y., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry. Available from: [Link]
-
Kar, P., et al. (2020). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Available from: [Link]
- Google Patents. US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof.
-
Yang, X., et al. (2016). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules. Available from: [Link]
-
Zhu, H., et al. (2018). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. Available from: [Link]
-
Minnesota Department of Health. (2013). N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. Available from: [Link]
-
Auteck Corporation. (2025). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis?. Available from: [Link]
-
Wacker Chemie AG. Agrochemical solutions. Available from: [Link]
-
Wang, B., et al. (2018). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Organic Letters. Available from: [Link]
-
Gaukroger, K., et al. (2014). Synthesis, Antimitotic and Antivascular Activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles. Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. KR20140051404A - N-thio-anthranilamide compounds and their use as pesticides.
-
NileRed. (2021). Synthesis of Benzamide. YouTube. Available from: [Link]
-
Wang, M., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available from: [Link]
-
de Oliveira, B. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm. Available from: [Link]
-
Kim, S., & Kim, Y. (1998). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. Available from: [Link]
-
PubChem. N,N-diethyl-m-toluamide. Available from: [Link]
-
Al-Obaid, A. M., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Tropical Journal of Pharmaceutical Research. Available from: [Link]
Sources
- 1. WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 2. US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof - Google Patents [patents.google.com]
- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 118779-14-9 | Benchchem [benchchem.com]
- 9. bloomtechz.com [bloomtechz.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,3,4,5-tetramethoxy-N-methylbenzamide
Welcome to the technical support guide for the synthesis of N,3,4,5-tetramethoxy-N-methylbenzamide. This document is intended for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. As a key intermediate in the synthesis of biologically active molecules, achieving a high yield and purity of this compound is crucial.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic synthesis and practical laboratory experience.
I. Synthesis Overview and Key Challenges
The synthesis of this compound typically involves the acylation of N-methylamine with a derivative of 3,4,5-trimethoxybenzoic acid. A common and effective method is the reaction of 3,4,5-trimethoxybenzoyl chloride with N-methylamine. This reaction, while straightforward in principle, is susceptible to several side reactions and procedural pitfalls that can significantly lower the yield and purity of the final product.
Key challenges include:
-
Hydrolysis of the acyl chloride: 3,4,5-trimethoxybenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it back to the unreactive carboxylic acid.
-
Multiple acylations: The potential for the amine to react with more than one acyl chloride molecule.
-
Side reactions of the amine: Oxidation or other degradation of N-methylamine.
-
Product purification: Separating the desired product from unreacted starting materials, byproducts, and salts can be challenging.
This guide will address these challenges in a practical, question-and-answer format to help you optimize your synthesis.
II. Troubleshooting Guide: Low Yield and Purity Issues
This section is designed to help you diagnose and solve common problems encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low, even though I started with high-purity 3,4,5-trimethoxybenzoyl chloride. What are the likely causes?
Answer:
Low yields in this synthesis often point to issues with the reaction conditions or the handling of the reagents, particularly the acyl chloride and the amine. Here are the most common culprits and how to address them:
-
Moisture Contamination: 3,4,5-trimethoxybenzoyl chloride is highly sensitive to moisture. Even trace amounts of water in your solvent, glassware, or on the surface of your reagents can lead to hydrolysis of the acyl chloride back to 3,4,5-trimethoxybenzoic acid, which will not react with the amine under these conditions.[2][3]
-
Troubleshooting Steps:
-
Dry Your Glassware: Ensure all glassware is oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) before use.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are good choices.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Inadequate Temperature Control: The reaction between an acyl chloride and an amine is typically very exothermic.[4] If the temperature is not controlled, side reactions can occur, leading to a lower yield of the desired product.
-
Troubleshooting Steps:
-
Cool the Reaction: Start the reaction at a low temperature, typically 0 °C, by using an ice bath.
-
Slow Addition: Add the 3,4,5-trimethoxybenzoyl chloride solution dropwise to the solution of N-methylamine and base. This allows for better control of the heat generated.
-
-
-
Incorrect Stoichiometry or Base: The reaction requires a base to neutralize the HCl that is formed.[5][6] If the base is not present in the correct amount or is not suitable, the reaction may not go to completion.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA) is recommended. These bases will scavenge the HCl without reacting with the acyl chloride.
-
Optimize Stoichiometry: Use a slight excess of the amine and at least one equivalent of the base relative to the acyl chloride.
-
-
Experimental Protocol: Optimized Synthesis of this compound
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve N-methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Reaction: Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Once complete, quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product can then be purified by recrystallization or column chromatography.
Question 2: I am observing a significant amount of a water-soluble byproduct. What is it and how can I avoid it?
Answer:
The most likely water-soluble byproduct is the hydrochloride salt of your amine (N-methylammonium chloride) or the hydrochloride salt of the tertiary amine base (e.g., triethylammonium chloride). This is a normal consequence of the reaction, as the base is there to neutralize the HCl produced. However, if your desired product is also being lost to the aqueous layer, it could indicate a problem with the workup procedure.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: Before quenching with water, ensure the reaction has gone to completion by TLC. Unreacted acyl chloride will be hydrolyzed to the carboxylic acid, which can complicate purification.
-
Proper pH Adjustment: During the workup, the washes with dilute HCl and saturated NaHCO3 are crucial. The acid wash removes excess amine and the tertiary amine base, while the bicarbonate wash removes any unreacted 3,4,5-trimethoxybenzoic acid.
-
Back-Extraction: If you suspect your product has some water solubility, you can back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product.
-
Question 3: My final product is difficult to purify by recrystallization. What solvents and techniques do you recommend?
Answer:
Purification of amide products can sometimes be challenging.[7] Recrystallization is often the method of choice for obtaining high-purity crystalline solids.
-
Solvent Selection: The key to a successful recrystallization is choosing a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvents to Screen:
-
Ethanol
-
Acetone
-
Acetonitrile
-
Ethyl acetate/Hexane mixture
-
-
-
Recrystallization Technique:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy groups on the aromatic ring?
A1: The three methoxy groups (-OCH3) at the 3, 4, and 5 positions of the benzoyl moiety are electron-donating groups.[1] This electronic property can influence the reactivity of the molecule in subsequent reactions where this compound is used as an intermediate.
Q2: Can I use a different base instead of triethylamine?
A2: Yes, other non-nucleophilic tertiary amine bases such as diisopropylethylamine (DIEA) or pyridine can be used. The choice of base can sometimes influence the reaction rate and the ease of purification.
Q3: Is it possible to synthesize this compound directly from 3,4,5-trimethoxybenzoic acid without converting it to the acyl chloride?
A3: Yes, it is possible to form the amide directly from the carboxylic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). However, the acyl chloride route is often more straightforward and cost-effective for simple amides.
Q4: How stable is this compound?
A4: Amides are generally stable compounds. This compound should be stored in a cool, dry place away from strong acids and bases.
IV. References
-
This compound | 118779-14-9 | Benchchem. (n.d.). Retrieved from
-
Acyl Chlorides - formation and hydrolysis mechanism - YouTube. (2025, March 16). Retrieved from
-
What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from
-
Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from
-
Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Retrieved from
-
Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023, January 22). Retrieved from
-
Reactions of Acyl Chlorides with Water - Chemistry LibreTexts. (2023, January 22). Retrieved from
Sources
- 1. This compound | 118779-14-9 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Identifying side products in the amidation of 3,4,5-trimethoxybenzoyl chloride
Welcome to the technical support center for the amidation of 3,4,5-trimethoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this crucial synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction: The Chemistry of Amidation
The reaction of 3,4,5-trimethoxybenzoyl chloride with a primary or secondary amine is a fundamental method for the formation of an amide bond. This nucleophilic acyl substitution reaction is widely employed in the synthesis of pharmaceuticals and other fine chemicals due to the prevalence of the 3,4,5-trimethoxybenzoyl moiety in biologically active molecules.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] While seemingly straightforward, this reaction can be prone to the formation of various side products, impacting yield and purity. This guide will delve into the identification, prevention, and troubleshooting of these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the amidation of 3,4,5-trimethoxybenzoyl chloride.
FAQ 1: My reaction is complete, but I have a significant amount of a polar impurity. What is it and how can I prevent it?
Answer: The most common polar impurity is 3,4,5-trimethoxybenzoic acid , the hydrolysis product of your starting material.[3][4][5] Acyl chlorides are highly reactive and readily react with any trace amounts of water in your reaction setup.[3][4]
Causality and Prevention:
-
Moisture Contamination: The primary cause is the presence of water in your solvent, glassware, or amine.
-
Rigorous Anhydrous Technique: To prevent hydrolysis, it is crucial to employ strict anhydrous conditions.
-
Dry Glassware: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and cool under an inert atmosphere (nitrogen or argon) before use.[3]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Troubleshooting and Remediation:
-
Work-up: The acidic nature of 3,4,5-trimethoxybenzoic acid allows for its removal through a basic wash during the work-up. Washing the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[3]
-
Purification: If the basic wash is insufficient, the residual benzoic acid can typically be removed by column chromatography on silica gel.
Analytical Identification:
| Compound | TLC (Typical Mobile Phase: Ethyl Acetate/Hexane) | ¹H NMR (CDCl₃, δ ppm) |
| 3,4,5-Trimethoxybenzoic Acid | Lower Rf value (more polar) than the amide product. | ~7.3 (s, 2H, Ar-H), ~3.9 (s, 9H, 3 x OCH₃) |
| Desired Amide Product | Higher Rf value (less polar) than the benzoic acid. | Aromatic and methoxy signals, plus signals corresponding to the amine portion. |
FAQ 2: I'm using a primary amine and I see a less polar byproduct on my TLC. What could this be?
Answer: When using a primary amine, you may be observing the formation of a diacylated product , also known as an imide . This occurs when the initially formed secondary amide is further acylated by another molecule of 3,4,5-trimethoxybenzoyl chloride.
Causality and Prevention:
-
Reaction Stoichiometry: Using an excess of the acylating agent can favor the formation of the imide.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also contribute to diacylation.
-
Control Stoichiometry: Use a 1:1 or a slight excess of the amine to the acyl chloride.
-
Controlled Addition: Add the 3,4,5-trimethoxybenzoyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.[3]
Troubleshooting and Remediation:
-
Chromatography: The imide is typically less polar than the desired secondary amide and can be separated by column chromatography.
-
Hydrolysis: In some cases, selective hydrolysis of the imide back to the amide may be possible under carefully controlled basic conditions, though this can be challenging.
Visualization of Diacylation:
Caption: Role of pyridine as both a base and a potential reactant.
FAQ 4: Could the methoxy groups on the aromatic ring be involved in side reactions?
Answer: Under typical amidation conditions (which are generally mild), the methoxy groups on the 3,4,5-trimethoxybenzoyl ring are quite stable and unlikely to participate in side reactions. However, under harsh acidic conditions, particularly with a Lewis acid catalyst like aluminum chloride (which is not typically used in amidations), cleavage of the methoxy ether bonds can occur. [6] Prevention:
-
Avoid the use of strong Lewis acids in your reaction. The standard amidation protocol does not require them.
-
Maintain a basic or neutral pH during the reaction and work-up to ensure the stability of the methoxy groups.
Experimental Protocols
Protocol 1: General Amidation of an Amine with 3,4,5-Trimethoxybenzoyl Chloride
This protocol provides a general procedure for the amidation reaction under anhydrous conditions.
Materials:
-
3,4,5-Trimethoxybenzoyl chloride
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add the base (1.1 to 1.5 equivalents) to the stirred amine solution.
-
Acyl Chloride Addition: Dissolve 3,4,5-trimethoxybenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. [7]4. Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any 3,4,5-trimethoxybenzoic acid), and finally with brine. [3]6. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.
Summary of Potential Side Products
| Side Product | Structure | Cause | Prevention |
| 3,4,5-Trimethoxybenzoic Acid | 3,4,5-(MeO)₃C₆H₂COOH | Hydrolysis of the acyl chloride by water. | Use anhydrous conditions. |
| Diacylated Product (Imide) | [3,4,5-(MeO)₃C₆H₂CO]₂NR | Reaction of the product amide with excess acyl chloride (for primary amines). | Control stoichiometry and use slow addition at low temperature. |
| N-Acylpyridinium Salt | [3,4,5-(MeO)₃C₆H₂CO-NC₅H₅]⁺Cl⁻ | Reaction of pyridine (if used as a base) with the acyl chloride. | Use a non-nucleophilic base like DIPEA. |
References
- BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
- BenchChem. (2025). Preventing hydrolysis of 3,4,5-Trimethoxybenzoyl chloride during reaction.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- BenchChem. (2025). Application Note: HPLC Analysis for Purity of 3,4,5-Trimethoxybenzoyl Chloride.
- PubMed. (2009, April 5). Identification of reaction products between drug substances and excipients by HPLC-SPE-NMR: ester and amide formation between citric acid and 5-aminosalicylic acid.
- ResearchGate. (2023, August 10).
- ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum.
- ResearchGate. (2025, August 7). Reactivity of pyridines and pyridine N-oxides toward benzoyl chloride in acetonitrile.
- Homework.Study.com. (2023, June 6). Propose reaction mechanisms between benzoyl chloride and the following reagents: a) H_2O, pyridine.
- ResearchGate. (n.d.). Reaction of TEBA formation (A) and secondary reaction of benzyl chloride to form benzyl alcohol (B).
- Digital Commons @ NJIT. (2023, May 19). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid.
- PMC - NIH. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Acylating Agents: 3,4,5-Trimethoxybenzoyl Chloride vs. Benzoyl Chloride.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
Technical Support Center: Purification of N,3,4,5-tetramethoxy-N-methylbenzamide by Column Chromatography
Welcome to the dedicated technical support center for the purification of N,3,4,5-tetramethoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of purifying this polar aromatic amide via column chromatography. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the successful isolation of your target compound.
I. Understanding the Compound and Potential Impurities
This compound is a valuable precursor in the synthesis of various biologically active molecules. Its purification can be challenging due to its polarity and the presence of structurally similar impurities. A thorough understanding of the synthetic route is paramount for anticipating and addressing these purification challenges.
The most common synthesis involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-methylamine. This reaction, while generally efficient, can lead to several impurities that may complicate the purification process.
Table 1: Potential Impurities and Their Origin
| Impurity | Chemical Structure | Origin |
| 3,4,5-Trimethoxybenzoic acid | C₁₀H₁₂O₅ | Hydrolysis of the starting material, 3,4,5-trimethoxybenzoyl chloride, during the reaction or workup. |
| Unreacted 3,4,5-trimethoxybenzoyl chloride | C₁₀H₁₁ClO₃ | Incomplete reaction with N-methylamine. |
| Unreacted N-methylamine | CH₅N | Used in excess during the reaction. |
| Byproducts from side reactions | Variable | Potential for demethylation of methoxy groups under harsh conditions or other unforeseen side reactions. |
II. Troubleshooting Guide for Column Chromatography
This section addresses common issues encountered during the column chromatography purification of this compound in a question-and-answer format.
Question: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate in hexanes. What should I do?
Answer: This indicates that your solvent system is not polar enough to elute this polar amide. This compound is a polar molecule, and a mobile phase with a higher eluotropic strength is required.
-
Recommended Action: Gradually increase the polarity of your mobile phase. A good starting point for more polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low percentage of methanol (e.g., 1-2%) in DCM and incrementally increase the methanol concentration (e.g., to 5%, 10%) until you achieve an optimal Rf value of 0.2-0.4 for your product on the TLC plate.
Question: I'm observing significant peak tailing for my product during column chromatography. How can I resolve this?
Answer: Peak tailing is a common issue when purifying polar compounds like amides on silica gel. It is often caused by strong interactions between the polar functional groups of the analyte and the acidic silanol groups on the silica surface.
-
Causality: The lone pair of electrons on the nitrogen and oxygen atoms of the amide can form hydrogen bonds with the silanol groups (Si-OH) of the stationary phase, leading to a slow and uneven elution, which manifests as tailing.
-
Troubleshooting Steps:
-
Add a Polar Modifier: Incorporate a small amount of a polar solvent like methanol or a basic modifier like triethylamine (TEA) into your eluent. For instance, a mobile phase of ethyl acetate/hexanes with 0.5-1% TEA can help to neutralize the acidic sites on the silica gel, reducing the strong interactions and improving the peak shape.
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic or polar compounds. Alternatively, deactivated silica gel can be employed.
-
Question: My product seems to be co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution occurs when the Rf values of your product and an impurity are very similar in the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase can alter the selectivity of the separation. For example, if you are using an ethyl acetate/hexanes system, try substituting ethyl acetate with acetone or DCM to see if it improves the resolution.
-
Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective. Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.
-
Fine-tune the Polarity: Make small, incremental changes to the solvent ratio. Even a slight adjustment in the percentage of the polar solvent can sometimes be enough to achieve separation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of my crude this compound?
A1: A good starting point for TLC analysis is a 1:1 mixture of ethyl acetate and hexanes. This will give you a general idea of the polarity of your compound and the impurities present. Based on the initial TLC, you can then adjust the solvent ratio to achieve an optimal Rf value for your product, ideally between 0.2 and 0.4.
Q2: How can I visualize the spots on my TLC plate?
A2: this compound contains an aromatic ring and should be visible under a UV lamp (254 nm). The compound will appear as a dark spot on a fluorescent background. For visualization of non-UV active impurities, you can use a potassium permanganate (KMnO₄) stain, which is a general stain for most organic compounds.
Q3: Is this compound stable on silica gel?
A3: Generally, benzamides are stable on silica gel under normal chromatographic conditions. However, prolonged exposure to the acidic silica gel surface can potentially lead to the hydrolysis of the amide bond, especially if there is residual moisture in the solvent or on the silica. To mitigate this, it is advisable to use dry solvents and to perform the chromatography in a timely manner. The methoxy groups on the aromatic ring are generally stable under these conditions.
Q4: What are the expected Rf values for the product and the main impurities?
A4: The Rf values are highly dependent on the specific TLC plate and solvent system used. However, as a general guide in a 4:1 hexanes:ethyl acetate system, you can expect the following approximate Rf values:
-
3,4,5-Trimethoxybenzoic acid: ~0.2
-
3,4,5-Trimethoxybenzoyl chloride: ~0.7
-
This compound: ~0.5
It is crucial to run a TLC with your crude reaction mixture and co-spot it with the starting materials to accurately identify each component.
IV. Experimental Protocol: Column Chromatography Purification
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
1. Preparation of the Slurry and Packing the Column: a. Choose an appropriately sized glass column based on the amount of crude material to be purified. b. In a beaker, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexanes. c. Secure the column in a vertical position and add a small plug of cotton or glass wool to the bottom. d. Carefully pour the silica gel slurry into the column, gently tapping the sides of the column to ensure even packing and to remove any air bubbles. e. Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed from being disturbed during sample and eluent addition. f. Drain the solvent until it is just level with the top of the sand.
2. Loading the Sample: a. Dissolve your crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent. b. Carefully add the dissolved sample onto the top of the silica gel column using a pipette. c. Allow the sample to be absorbed into the silica gel by draining the solvent until it is level with the sand.
3. Elution and Fraction Collection: a. Carefully add your chosen eluent to the top of the column. A good starting eluent is a mixture of hexanes and ethyl acetate (e.g., 1:1), adjusted based on your initial TLC analysis. b. Apply gentle pressure to the top of the column using a pump or a syringe to begin the elution process (flash chromatography). c. Collect the eluting solvent in a series of labeled test tubes or flasks. d. Monitor the progress of the separation by periodically performing TLC analysis on the collected fractions.
4. Isolation of the Pure Product: a. Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
V. Visualizations
Diagram 1: Troubleshooting Logic for Column Chromatography
Caption: A flowchart illustrating the decision-making process for troubleshooting common column chromatography issues.
Diagram 2: Experimental Workflow for Purification
Caption: A step-by-step workflow for the column chromatography purification of this compound.
VI. References
-
Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
American Chemical Society. (2019). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Retrieved from [Link]
-
ResearchGate. (2015). Retention characteristics of aromatic hydrocarbons on silica and aminopropyl-modified monolithic columns in normal-phase HPLC. Retrieved from [Link]
-
Journal of Chromatographic Science. (1987). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamides Related to Remoxipride. Retrieved from [Link]
-
Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde. Retrieved from
-
American Chemical Society. (2022). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Experimental Details. Retrieved from [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]
-
MDPI. (2021). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
PubMed. (2009). Consensus on the use of substituted benzamides in psychiatric patients. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
ChemInform. (2010). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. Retrieved from [Link]
-
ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
ResearchGate. (2015). Chromatographic separations and mechanisms. Retrieved from [Link]
-
ProtiFi. (2026). FAQs. Retrieved from [Link]
-
Korea Science. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]
-
Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride. Retrieved from
-
Roche Applied Science. (n.d.). 5.2 Protein purification. Retrieved from [Link]
-
MDPI. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]
-
PubMed Central. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
Technical Support Center: Optimizing HPLC Mobile Phase for Separation of Benzamide Derivatives
Welcome to our dedicated technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of benzamide derivatives. As a class of compounds with wide-ranging applications in the pharmaceutical and chemical industries, achieving robust and efficient separation of benzamides is crucial for accurate analysis. This guide, structured in a practical question-and-answer format, provides in-depth technical advice and troubleshooting strategies to address common challenges encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What is the most critical mobile phase parameter to consider when separating benzamide derivatives?
A1: The most critical parameter is undoubtedly the mobile phase pH . Benzamide itself is a neutral compound, but its derivatives often contain ionizable functional groups (either acidic or basic). The ionization state of these groups dramatically affects their hydrophobicity and, consequently, their retention in reversed-phase HPLC.[1]
-
Causality Explained: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. When an ionizable group on a benzamide derivative becomes charged (ionized), the molecule becomes more polar and less hydrophobic, leading to reduced retention (earlier elution). Conversely, in its neutral (unionized) state, the molecule is more hydrophobic and will be retained longer on the column.[2] Controlling the pH of the mobile phase allows you to control the ionization state of your analytes.
Q2: How do I choose the optimal mobile phase pH for my benzamide derivatives?
A2: The optimal pH is determined by the pKa of the ionizable functional groups on your benzamide derivatives. The pKa is the pH at which a functional group is 50% ionized and 50% unionized.
-
Expert Insight: For robust and reproducible separations with good peak shape, you should aim to set the mobile phase pH at least 1.5 to 2 pH units away from the pKa of the functional groups of interest.[1] At this pH, your analytes will exist predominantly in a single ionic form (either fully protonated or fully deprotonated), preventing issues like peak splitting or tailing that can occur when a compound is partially ionized.[1]
Here is a general guide for selecting the mobile phase pH based on the nature of your benzamide derivative:
| Type of Benzamide Derivative | pKa of Functional Group | Recommended Mobile Phase pH | Rationale |
| Acidic (e.g., containing a carboxylic acid group) | Typically 3-5 | pH < pKa - 1.5 (e.g., pH 2.5-3.0) | Suppresses the ionization of the acidic group, increasing retention and improving peak shape. |
| Basic (e.g., containing an amine group) | Typically 8-10 | pH > pKa + 1.5 (e.g., pH > 9.5) OR pH < pKa - 1.5 (e.g., pH < 7.5) | At high pH, the basic group is neutral, increasing retention. At low pH, it is fully protonated and may require an ion-pairing agent for retention. |
| Neutral (no ionizable groups) | N/A | pH has minimal effect on retention. A neutral pH (e.g., 6-7) is often a good starting point. | Retention is primarily governed by the overall hydrophobicity of the molecule. |
-
Self-Validating Protocol: To experimentally determine the optimal pH, perform a pH scouting study. Prepare a series of mobile phases with different pH values (e.g., 3.0, 5.0, 7.0, 9.0) and inject your sample. Observe the changes in retention time, peak shape, and resolution between your compounds of interest. The pH that provides the best separation and peak shape is the optimal choice.
Q3: What are the best organic modifiers and buffers to use for benzamide derivative separations?
A3: Acetonitrile and methanol are the most common organic modifiers for reversed-phase HPLC.
-
Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.
-
Methanol can offer different selectivity for some compounds and is a good alternative to try if you are struggling to resolve closely eluting peaks with acetonitrile.
For buffers , the choice depends on the desired pH range:
| Desired pH Range | Commonly Used Buffers | Comments |
| Acidic (pH 2-4) | Phosphate, Formate, Trifluoroacetic Acid (TFA) | TFA can be an excellent peak shape enhancer for basic compounds but can suppress MS signal if using LC-MS. Formate buffers are MS-friendly. |
| Neutral (pH 6-8) | Phosphate | Phosphate buffers are robust and provide good buffering capacity in this range. |
| Basic (pH 8-10) | Borate, Ammonium Carbonate/Bicarbonate | Ammonium buffers are volatile and ideal for LC-MS applications. |
-
Trustworthiness: Always use a buffer concentration of 10-25 mM. This is typically sufficient to control the pH without causing issues with salt precipitation when the organic modifier is added. Always prepare your buffer by dissolving the salt in the aqueous portion of the mobile phase and adjusting the pH before adding the organic modifier.[3]
Troubleshooting Guide
Problem 1: Poor Resolution Between Two Benzamide Derivatives
-
Symptom: Peaks are overlapping or not returning to baseline.
-
Possible Causes & Solutions:
-
Inadequate Selectivity: The mobile phase is not providing enough chemical differentiation between the analytes.
-
Solution:
-
Adjust Mobile Phase pH: Even small changes in pH can significantly alter the retention of ionizable benzamides, potentially resolving co-eluting peaks.[1][4]
-
Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can change the elution order.
-
Implement a Gradient: A gradient elution, where the concentration of the organic modifier is increased over time, can sharpen peaks and improve the resolution of complex mixtures.[4]
-
-
-
Low Column Efficiency: The column is not generating sharp enough peaks.
-
Solution:
-
Decrease Flow Rate: Lowering the flow rate can improve efficiency and resolution, but will increase run time.[4]
-
Increase Column Temperature: A slightly elevated temperature (e.g., 30-40 °C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[5]
-
Use a Longer Column or a Column with Smaller Particles: This will increase the number of theoretical plates and improve resolution, but will also increase backpressure.[5]
-
-
-
Problem 2: Peak Tailing (Asymmetric Peaks)
-
Symptom: The back half of the peak is broader than the front half.
-
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: This is common with basic benzamide derivatives interacting with residual silanol groups on the silica-based stationary phase.[6][7]
-
Solution:
-
Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.0), the silanol groups are protonated and less likely to interact with basic analytes.[7]
-
Use a "Base-Deactivated" Column: Modern HPLC columns are often end-capped to minimize residual silanol activity.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active sites on the stationary phase.
-
-
-
Mobile Phase pH is too close to the Analyte's pKa: This results in the presence of both ionized and unionized forms of the analyte during the separation.[1]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the problematic peak.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[8]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Problem 3: Fluctuating Retention Times
-
Symptom: The time at which a peak elutes changes from one injection to the next.
-
Possible Causes & Solutions:
-
Unstable Mobile Phase pH: The buffer capacity is insufficient to maintain a constant pH.
-
Solution:
-
Ensure Proper Buffer Preparation: Use a buffer concentration of at least 10 mM and ensure the pH is correctly adjusted.
-
Use Fresh Mobile Phase: Mobile phases, especially those with volatile components or at high pH, can change over time.
-
-
-
Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially when running a gradient.
-
Solution: Increase the column equilibration time at the initial mobile phase conditions before each injection.
-
-
Pump Malfunction or Leaks: Inconsistent mobile phase delivery will lead to variable retention times.[9]
-
Solution: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
-
-
Visualizing Key Concepts
The Impact of Mobile Phase pH on a Basic Benzamide Derivative
Caption: Relationship between mobile phase pH and the retention of a basic benzamide.
Systematic Workflow for Mobile Phase Optimization
Caption: A logical workflow for systematic mobile phase optimization.
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 14).
- Top 10 Most Common HPLC Issues and How to Fix Them (2023) - YouTube. (2023, August 28).
- Separation of Benzamide on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir. (n.d.).
- HPLC peak shape trouble shooting : r/Chempros - Reddit. (2024, December 11).
- How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.).
- HPLC Tips and Troubleshooting 17 - Poor Peak Shape - YouTube. (2017, May 23).
- Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- The effect of mobile phase pH on retention (a) and chromatograms of... - ResearchGate. (n.d.).
- Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. (2025, October 14).
- isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds - ResearchGate. (2025, November 26).
- Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC. (n.d.).
- Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. (2022, November 21).
- Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9).
- How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24).
- Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. (n.d.).
- Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment - HPLC. (n.d.).
- Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method - Benchchem. (n.d.).
- The Effect of Substituents on pKa - Chemistry LibreTexts. (2014, July 23).
- Substituent effects on the electronic structure and pKa of benzoic acid - ResearchGate. (2025, August 6).
- Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cms.mz-at.de [cms.mz-at.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. mac-mod.com [mac-mod.com]
N,3,4,5-tetramethoxy-N-methylbenzamide stability and degradation pathways
Welcome to the technical support guide for N,3,4,5-tetramethoxy-N-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability and degradation-related challenges. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: Based on the general stability of benzamide derivatives and compounds with multiple methoxy groups, this compound should be stored in a cool, dry, and dark environment.[1] The primary drivers of degradation are typically hydrolysis, oxidation, and photolysis. Therefore, the ideal storage is in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C. For long-term storage, -20°C is recommended. Avoid exposure to strong oxidizing agents, acids, and bases.[2]
Q2: I observe a gradual appearance of a new peak in my HPLC analysis of a stock solution prepared in a standard aqueous/organic mobile phase. What is the likely cause?
A2: The most probable cause is the hydrolysis of the amide bond. Amides are susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions.[3][4] If your mobile phase has a pH outside the neutral range (pH 6-8), it can accelerate this degradation. The primary degradation products would be 3,4,5-trimethoxybenzoic acid and methylamine . The rate of hydrolysis is often more pronounced under basic conditions.[3][5]
Q3: My compound is showing signs of degradation even when stored protected from light and moisture. Could it be reacting with air?
A3: Yes, oxidative degradation is a significant possibility. The electron-rich aromatic ring, due to the four methoxy substituents, and the N-methyl group are potential sites for oxidation.[6][7] Oxidation of the N-methyl group can lead to the formation of an N-hydroxymethyl intermediate, which may further degrade.[8] Additionally, methoxy groups can undergo oxidative demethylation. It is highly recommended to store the compound under an inert atmosphere to minimize this pathway.[9]
Troubleshooting Guide: Degradation Pathways
This section provides a deeper dive into specific degradation scenarios you might encounter and the chemical logic behind them.
Issue 1: Significant degradation observed in basic (pH > 8) aqueous media.
-
Observation: Rapid loss of the parent peak in HPLC, with the appearance of one major new peak corresponding to a more polar compound.
-
Root Cause Analysis: This is characteristic of base-catalyzed hydrolysis of the tertiary amide bond. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. Tertiary amides can be resistant, but the reaction proceeds under sufficiently basic conditions.[4][10]
-
Primary Degradant: 3,4,5-trimethoxybenzoic acid.
-
Troubleshooting Action:
-
Buffer all aqueous solutions to a neutral pH (6.5-7.5) for analysis and short-term storage.
-
If basic conditions are required for an experiment, perform the work at a lower temperature to reduce the reaction rate and use the solution immediately.
-
Confirm the identity of the degradant by co-injecting a standard of 3,4,5-trimethoxybenzoic acid or by using LC-MS to confirm the expected mass.
-
Issue 2: Multiple new peaks appear after exposing the compound to oxidative stress (e.g., H₂O₂).
-
Observation: A complex chromatogram with several minor and major new peaks.
-
Root Cause Analysis: this compound has several sites susceptible to oxidation.[11]
-
N-Demethylation: The N-methyl group can be oxidized and subsequently lost, forming N,3,4,5-tetramethoxybenzamide. This often proceeds via an unstable N-hydroxymethyl intermediate.[8]
-
O-Demethylation: The methoxy groups on the aromatic ring can be cleaved to form corresponding phenolic compounds.
-
Aromatic Hydroxylation: The electron-rich ring can be hydroxylated, though this is often a minor pathway compared to N- and O-dealkylation.[12]
-
-
Troubleshooting Action:
-
Use LC-MS/MS to identify the masses of the degradation products and propose structures based on expected oxidative transformations.[13]
-
To minimize oxidation, de-gas all solvents and blanket solutions with an inert gas like nitrogen or argon.
-
Avoid sources of radical initiators, such as transition metals or UV light exposure, in your experimental setup.[9]
-
Issue 3: Compound shows instability when exposed to laboratory light over several days.
-
Observation: A yellowing of the solid compound or solution and the appearance of new, often minor, peaks in the chromatogram.
-
Root Cause Analysis: The aromatic system with its electron-donating methoxy groups can absorb UV radiation, leading to photochemical degradation.[14] This can involve complex radical reactions or rearrangements. Photostability testing is a standard part of forced degradation studies as mandated by ICH guidelines.[15][16]
-
Troubleshooting Action:
-
Always handle the compound in amber vials or vials wrapped in aluminum foil.[17]
-
Minimize exposure to direct sunlight and strong laboratory lighting.
-
If working in solution, use solvents that do not generate radicals upon light exposure (e.g., prefer acetonitrile over methanol for photostability studies).[18]
-
Proposed Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound based on its chemical structure and established reactivity of related functional groups.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
For definitive stability analysis, a forced degradation study is essential.[19] These protocols are designed to intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods.[18]
Protocol 1: Forced Hydrolysis Study
-
Preparation: Prepare three solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Incubation: Incubate the solutions at 60°C. Place a control sample, dissolved in the analytical mobile phase, at 4°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
Analysis: Immediately neutralize the acidic and basic samples (e.g., add an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively). Dilute with mobile phase and analyze by a validated HPLC-UV or HPLC-MS method.
-
Objective: Aim for 5-20% degradation of the active pharmaceutical ingredient (API). If degradation is too rapid, reduce the temperature. If too slow, increase the temperature or acid/base concentration.[15]
Protocol 2: Oxidative Degradation Study
-
Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application: Add 3% hydrogen peroxide (H₂O₂) to the solution. Protect the sample from light to prevent photolytic interference.
-
Incubation: Store the solution at room temperature. Keep a control sample (without H₂O₂) under the same conditions.
-
Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.
-
Analysis: Analyze directly by HPLC. If needed, the reaction can be quenched by adding a small amount of sodium bisulfite solution.
-
Causality Check: The formation of specific degradation products only in the presence of H₂O₂ confirms their oxidative origin.
Protocol 3: Photostability Study (ICH Q1B Guideline)
-
Sample Preparation: Place the solid compound and a solution of the compound in transparent glass vials. Prepare a "dark" control for each by wrapping identical vials in aluminum foil.
-
Exposure: Place the samples in a calibrated photostability chamber.
-
ICH Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]
-
Analysis: At the end of the exposure, compare the samples to their respective "dark" controls using HPLC to quantify any degradation and observe the formation of new peaks.
Analytical Method Development Workflow
Developing a stability-indicating method is crucial for accurately assessing the compound's stability.
Caption: Workflow for developing a stability-indicating analytical method.
Summary of Potential Degradation Products
| Stress Condition | Primary Degradation Pathway | Likely Degradation Product(s) |
| Acidic/Basic Hydrolysis | Amide bond cleavage | 3,4,5-trimethoxybenzoic acid, Methylamine |
| Oxidation (e.g., H₂O₂) | N-Demethylation, O-Demethylation | N,3,4,5-tetramethoxybenzamide, Hydroxylated/phenolic derivatives |
| Photolysis (UV/Vis Light) | Photochemical reactions | Complex mixture, potential for colored degradants |
| Thermal (Dry Heat) | Thermal decomposition | Dependent on temperature, may lead to charring or complex breakdown |
References
-
Molecules. (2023). Lifitegrast Degradation: Products and Pathways. FULIR. Available from: [Link]
-
Ross, D., et al. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available from: [Link]
-
Raro, M., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available from: [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]
-
Butreddy, A., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available from: [Link]
-
Unknown Author. (2015). Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. ResearchGate. Available from: [Link]
-
European Medicines Agency. (2023). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available from: [Link]
-
Unknown Author. (2019). Forced degradation study of thiocolchicoside: Characterization of its degradation products. ResearchGate. Available from: [Link]
-
Unknown Author. (2022). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. ResearchGate. Available from: [Link]
-
MDPI. (2023). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. MDPI. Available from: [Link]
-
Unknown Author. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. Available from: [Link]
-
Unknown Author. (2023). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]
-
Bonda, C., et al. (2018). 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione: Design of a novel photostabilizer with in vivo SPF boosting properties and its use in developing broad-spectrum sunscreen formulations. PubMed. Available from: [Link]
-
Kumar, V. (2016). Forced degradation studies. MedCrave online. Available from: [Link]
-
Unknown Author. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by. Semantic Scholar. Available from: [Link]
-
National Center for Biotechnology Information. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. PubChem. Available from: [Link]
-
Unknown Author. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. Available from: [Link]
-
Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJTSRD. Available from: [Link]
-
Unknown Author. (2018). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. ResearchGate. Available from: [Link]_
-
MDPI. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. Available from: [Link]
-
SCIEX. (2019). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. Available from: [Link]
-
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
Al-Majed, A., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. National Center for Biotechnology Information. Available from: [Link]
-
Al-Azzam, K., et al. (2010). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. AAPS PharmSciTech. Available from: [Link]
-
Unknown Author. (1998). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. ResearchGate. Available from: [Link]
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available from: [Link]
-
Unknown Author. (2017). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Available from: [Link]
-
Unknown Author. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available from: [Link]
-
Unknown Author. (1975). Hydrolysis of N-Phenyl-3,4,5,6-tetrahydrophthalimide. ResearchGate. Available from: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 118779-14-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. mdpi.com [mdpi.com]
- 13. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione: Design of a novel photostabilizer with in vivo SPF boosting properties and its use in developing broad-spectrum sunscreen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medcraveonline.com [medcraveonline.com]
- 16. database.ich.org [database.ich.org]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. biomedres.us [biomedres.us]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Coupling Reactions with Electron-Rich Benzamides
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with electron-rich benzamide substrates. The following content is structured in a question-and-answer format to directly address common issues and provide in-depth, field-proven insights to troubleshoot your experiments effectively.
I. Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed C-N coupling with an electron-rich benzamide is not proceeding. What are the most likely causes?
A1: When a palladium-catalyzed C-N coupling reaction with an electron-rich benzamide fails, the primary suspects are often related to the initial, rate-limiting oxidative addition step or issues with the catalyst's activity.[1][2][3]
-
Slow Oxidative Addition: Electron-rich aryl halides, particularly chlorides and bromides, can be challenging substrates for oxidative addition to the Pd(0) center.[3][4][5] The high electron density on the aromatic ring makes it less electrophilic and therefore less reactive towards the nucleophilic Pd(0) catalyst.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to deactivation through various pathways, such as the formation of palladium black, which is catalytically inactive.[6] This is often observed as a black precipitate in the reaction mixture.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the electronic properties and steric environment of the palladium center.[7] For electron-rich substrates, a ligand that is too electron-donating might not sufficiently activate the palladium catalyst for oxidative addition. Conversely, a ligand that is not bulky enough may not promote the desired reductive elimination.
Q2: I'm observing a significant amount of starting material and low product yield. How can I improve the conversion?
A2: Low conversion in these reactions often points to a sluggish catalytic cycle. Several factors can be adjusted to enhance the reaction rate and improve yield.
-
Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the palladium catalyst and/or ligand concentration can sometimes overcome slow kinetics.
-
Optimize the Base: The choice and strength of the base are critical. For C-N couplings, common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[8] The base facilitates the deprotonation of the amine or amide to form the active nucleophile. For sensitive substrates, a weaker base might be necessary to avoid decomposition, even if it requires longer reaction times.[9]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction. Aprotic polar solvents like dioxane, toluene, or THF are commonly used. Sometimes, a small amount of a polar co-solvent can be beneficial.
Q3: My reaction is producing a significant amount of hydrodehalogenation (or protodeboronation in Suzuki couplings) side product. What causes this and how can I minimize it?
A3: The formation of hydrodehalogenated arenes (where the halide is replaced by a hydrogen) is a common side reaction in palladium-catalyzed couplings.[10]
-
Mechanism of Side Reaction: This side reaction can occur through a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group. Beta-hydride elimination from certain ligands or substrates can be a source of the palladium-hydride.[4]
-
Minimizing the Side Product:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can often suppress this side reaction by sterically hindering the approach of the beta-hydrogens.[11]
-
Base Selection: The choice of base can also play a role. Using a non-coordinating, sterically hindered base can sometimes reduce the formation of palladium-hydride species.
-
Water Content: In some cases, rigorously anhydrous conditions can minimize this side reaction, while in others, a small amount of water is reportedly beneficial.[4] Careful optimization of the reaction's water content is key.
-
II. Troubleshooting Guide: Specific Scenarios
Scenario 1: Low to No Yield in Suzuki-Miyaura Coupling of an Electron-Rich Benzamide with a Boronic Acid
Question: I am attempting a Suzuki-Miyaura coupling between an electron-rich aryl bromide (a substituted benzamide) and an arylboronic acid. After 24 hours at 100 °C, I only see starting materials by TLC/LC-MS. What should I try next?
Answer: This is a classic challenge where the electron-donating nature of the benzamide deactivates the aryl bromide towards oxidative addition. Here's a systematic troubleshooting approach:
1. Re-evaluate Your Ligand:
-
The Problem: The electron-rich nature of the aryl bromide makes oxidative addition the likely rate-limiting step.[3] Your current ligand may not be electron-rich enough to promote this difficult step.
-
The Solution: Switch to a more electron-donating and sterically bulky phosphine ligand. Buchwald's biarylphosphine ligands are excellent candidates.[4] Consider ligands like SPhos, XPhos, or RuPhos. These ligands are known to accelerate oxidative addition and stabilize the active catalytic species.
Table 1: Recommended Ligands for Challenging Suzuki-Miyaura Couplings
| Ligand | Key Features | Recommended For |
| SPhos | Bulky, electron-rich | General use with electron-rich aryl chlorides/bromides |
| XPhos | Very bulky, electron-rich | Highly sterically hindered substrates |
| RuPhos | Electron-rich, less bulky than XPhos | Good for a range of aryl and heteroaryl couplings |
2. Optimize Your Base and Solvent System:
-
The Problem: The base is crucial for the transmetalation step, where the boron-containing group is transferred to the palladium center. The efficiency of this step is highly dependent on the base and solvent combination.
-
The Solution:
-
Base: For Suzuki couplings, potassium phosphate (K₃PO₄) is often a good choice, especially in anhydrous conditions.[4] It's important to use finely ground, anhydrous K₃PO₄. In some cases, adding a few equivalents of water can be beneficial.[4]
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are standard. Consider a solvent screen to identify the optimal medium for your specific substrates.
-
3. Check Your Boronic Acid Quality:
-
The Problem: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive boroxines upon standing.[12]
-
The Solution:
-
Use fresh, high-purity boronic acid.
-
If you suspect degradation, you can try converting the boronic acid to its corresponding trifluoroborate salt (Ar-BF₃K), which is often more stable.
-
Experimental Protocol: A Revised Suzuki-Miyaura Coupling for Electron-Rich Benzamides
-
To an oven-dried Schlenk tube, add the electron-rich aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Scenario 2: Incomplete Conversion in a Buchwald-Hartwig Amination with a Hindered, Electron-Rich Benzamide
Question: My Buchwald-Hartwig amination of a di-ortho-substituted, electron-rich aryl chloride with a secondary amine is stalling at around 50% conversion. How can I drive the reaction to completion?
Answer: This scenario presents a dual challenge: the electronic deactivation from the electron-rich system and the steric hindrance from the ortho-substituents. Both oxidative addition and reductive elimination could be slow.
1. Address the Steric Hindrance with Ligand Design:
-
The Problem: Significant steric hindrance around the reaction center can impede both the initial oxidative addition and the final C-N bond-forming reductive elimination.[7][13]
-
The Solution: Employ a ligand specifically designed for sterically demanding couplings. Ligands with a wide bite angle and significant bulk, such as BrettPhos or a Josiphos-type ligand, can be effective.[14] These ligands create a more open coordination sphere around the palladium, facilitating the approach of bulky substrates.
2. Facilitate Reductive Elimination:
-
The Problem: Reductive elimination, the final step to form the C-N bond and regenerate the Pd(0) catalyst, can be slow for electron-rich systems.[15][16]
-
The Solution:
-
Ligand Electronics: While counterintuitive, sometimes a slightly less electron-donating ligand can accelerate reductive elimination.[17] This is a delicate balance, as you still need to overcome the slow oxidative addition.
-
Additives: In some cases, additives can promote reductive elimination. For example, the use of certain Lewis acids has been reported to facilitate this step.
-
3. Consider a Pre-catalyst:
-
The Problem: The in-situ formation of the active Pd(0) catalyst from a Pd(II) source like Pd(OAc)₂ can be inefficient.
-
The Solution: Use a well-defined Pd(II) pre-catalyst that already incorporates the desired ligand.[12] These pre-catalysts are often more stable and generate the active Pd(0) species more reliably upon activation with a base.[17]
Diagram: Troubleshooting Workflow for Palladium Coupling Reactions
Caption: A systematic workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
III. Mechanistic Considerations
The Catalytic Cycle: A Deeper Look
Understanding the catalytic cycle is paramount to effective troubleshooting. For a typical C-N coupling (Buchwald-Hartwig amination), the key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is often the rate-limiting step for electron-rich aryl halides.[10][11]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.[10]
Diagram: The Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
The electron-rich nature of the benzamide substrate directly impacts the kinetics of both the oxidative addition (slowing it down) and the reductive elimination (also potentially slowing it down).[15][16] Therefore, successful coupling relies on the careful selection of a ligand that can effectively promote both of these key steps.
IV. References
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics - ACS Publications. Available at: [Link]
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PubMed Central. Available at: [Link]
-
(PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions - ResearchGate. Available at: [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Request PDF - ResearchGate. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. Available at: [Link]
-
Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation | Organometallics - ACS Publications. Available at: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available at: [Link]
-
Amines - NCERT. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Mechanistic insights on the Pd-catalyzed addition of C–X bonds across alkynes – a combined experimental and computational study - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05001H - The Royal Society of Chemistry. Available at: [Link]
-
Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes | Request PDF - ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium - PubMed. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. Available at: [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. Available at: [Link]
-
Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination | Journal of the American Chemical Society. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]
-
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Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group. Available at: [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
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How to reduce reaction time for N,3,4,5-tetramethoxy-N-methylbenzamide synthesis
A Guide to Accelerating Reaction Time for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-methyl-3,4,5-trimethoxybenzamide. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with reaction kinetics. We will explore the fundamental principles governing the reaction rate and offer practical, field-proven strategies to reduce synthesis time while maintaining product purity and yield.
Core Principles of the Amidation Reaction
The synthesis of N-methyl-3,4,5-trimethoxybenzamide is typically achieved via a Schotten-Baumann reaction . This involves the acylation of an amine (N-methylamine) with an acyl chloride (3,4,5-trimethoxybenzoyl chloride). The reaction proceeds through a nucleophilic acyl substitution mechanism.
The overall reaction is as follows:
The rate of this reaction is primarily influenced by:
-
Temperature: Higher temperatures generally increase the kinetic energy of molecules, leading to more frequent and energetic collisions.
-
Concentration of Reactants: Increasing the concentration of either the acyl chloride or the amine can lead to a faster reaction rate.
-
Solvent: The choice of solvent can affect the solubility of reactants and the stability of the transition state.
-
Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[1][2]
-
Catalysts: Specific catalysts can significantly accelerate the rate of acylation.
Troubleshooting Guide & FAQs: Reducing Reaction Time
This section addresses common questions and issues related to slow reaction times in the synthesis of N-methyl-3,4,5-trimethoxybenzamide.
Q1: My reaction is proceeding very slowly at room temperature. How can I safely increase the reaction rate?
A1: Increasing the reaction temperature is a common and effective method to accelerate a slow reaction.[3][4] However, this must be done with caution to avoid potential side reactions.
-
Causality: The rate of most organic reactions, including the Schotten-Baumann reaction, increases with temperature. A general rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature. This is due to the increased kinetic energy of the reacting molecules, leading to a higher frequency of successful collisions.
-
Troubleshooting Steps:
-
Gentle Heating: If your reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50°C. Use a temperature-controlled oil bath and monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Refluxing: For more significant rate enhancement, you can heat the reaction to the boiling point of the solvent (reflux). However, be aware that higher temperatures can promote side reactions, such as the hydrolysis of the acyl chloride if any water is present.
-
Monitor for Byproducts: When increasing the temperature, it is crucial to monitor for the appearance of new spots on your TLC plate, which may indicate the formation of byproducts. The primary concern is the hydrolysis of 3,4,5-trimethoxybenzoyl chloride to 3,4,5-trimethoxybenzoic acid.
-
Q2: Can I simply increase the concentration of my reactants to speed up the synthesis?
A2: Yes, increasing the concentration of your reactants is a valid strategy to enhance the reaction rate.[4]
-
Causality: The rate of a chemical reaction is directly proportional to the concentration of the reactants. By increasing the concentration, you increase the probability of collisions between the acyl chloride and amine molecules, thus accelerating the formation of the amide.
-
Troubleshooting Steps:
-
Higher Molarity: If your current protocol uses dilute solutions, try preparing more concentrated solutions of 3,4,5-trimethoxybenzoyl chloride and N-methylamine.
-
Solvent Volume: Alternatively, you can reduce the total volume of the solvent while keeping the molar quantities of the reactants the same.
-
Potential Issues: Be aware that highly concentrated reactions can be more exothermic. Ensure you have adequate cooling and control over the reaction temperature, especially during the initial addition of reactants. Also, solubility issues may arise at higher concentrations.
-
Q3: Does my choice of solvent impact the reaction time?
A3: Absolutely. The solvent plays a crucial role in the Schotten-Baumann reaction. A biphasic system, consisting of an organic solvent and water, is often employed.[5][6][7]
-
Causality: The organic phase dissolves the acyl chloride and the product amide, while the aqueous phase contains the base (e.g., NaOH or KOH) to neutralize the HCl byproduct.[5][6][7] The reaction occurs at the interface of these two phases or in the organic phase if a phase-transfer catalyst is used. The choice of organic solvent can influence the solubility of the reactants and the rate of mass transfer between the phases.
-
Troubleshooting Steps:
-
Aprotic Solvents: Dichloromethane (DCM) and diethyl ether are common choices for the organic phase.[6][7] DCM is often preferred due to its ability to dissolve a wide range of organic compounds.
-
Stirring Rate: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the two phases, which will increase the reaction rate.
-
Homogeneous System: Alternatively, using a single-phase system with an organic solvent and a non-aqueous base like triethylamine (TEA) or pyridine can also be effective. In this case, polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) can be good choices.
-
Q4: I'm using a base, but the reaction is still slow. Can the choice of base affect the reaction speed?
A4: While the primary role of the base is to neutralize HCl, the choice of base and its concentration can influence the overall reaction kinetics.
-
Causality: The base prevents the protonation of the amine, ensuring a sufficient concentration of the nucleophile is available to react with the acyl chloride.[1][2] In biphasic systems, a stronger base like KOH may lead to a faster reaction compared to NaOH.[3][4]
-
Troubleshooting Steps:
-
Base Strength: Consider using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) in your aqueous phase.
-
Base Concentration: Ensure you are using a sufficient excess of the base (at least one equivalent to the acyl chloride).
-
Organic Bases: In a single-phase system, tertiary amines like triethylamine (TEA) or pyridine are commonly used. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[8]
-
Q5: Are there any catalysts that can dramatically decrease the reaction time?
A5: Yes, the use of specific catalysts can lead to a significant reduction in reaction time. Two highly effective options are 4-dimethylaminopyridine (DMAP) and phase-transfer catalysts (PTCs).
-
DMAP (4-Dimethylaminopyridine):
-
Causality: DMAP is a hypernucleophilic acylation catalyst.[9][10][11] It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the amine than the original acyl chloride, thereby dramatically accelerating the reaction.[11]
-
Implementation: Add a catalytic amount of DMAP (e.g., 1-5 mol%) to your reaction mixture. DMAP is effective in both biphasic and single-phase systems.
-
-
Phase-Transfer Catalysts (PTCs):
-
Causality: In a biphasic Schotten-Baumann reaction, the amine is in the organic phase, and the deprotonated nucleophile (if applicable) and base are in the aqueous phase. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the hydroxide or other aqueous-phase anions into the organic phase.[3][4] This increases the effective concentration of the base in the vicinity of the acyl chloride, leading to a much faster reaction.[3][4] Kinetic studies have shown that PTCs can increase the reaction rate by up to 25 times.[3][4]
-
Implementation: Add a catalytic amount of a suitable PTC (e.g., 1-5 mol%) to your biphasic reaction mixture.
-
Advanced Techniques for Rapid Synthesis
For applications where minimizing reaction time is critical, consider these advanced methodologies:
Microwave-Assisted Synthesis
-
Principle: Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes.[12][13] The heating is uniform and can sometimes lead to different selectivities compared to conventional heating.[14][15]
-
Application: The synthesis of N-methyl-3,4,5-trimethoxybenzamide can be performed in a dedicated microwave reactor. The reactants are mixed in a suitable solvent (often a polar one to efficiently absorb microwave energy) in a sealed vessel and irradiated for a short period.
Continuous Flow Chemistry
-
Principle: In a flow reactor, reactants are continuously pumped through a heated tube or channel where they mix and react.[5][16][17][18] This technology offers excellent control over reaction parameters like temperature, pressure, and mixing, leading to very rapid and reproducible reactions.[5][16]
-
Application: A solution of 3,4,5-trimethoxybenzoyl chloride and a solution of N-methylamine and a base can be simultaneously pumped into a T-mixer and then through a heated coil. The product is collected at the outlet. Residence times in flow reactors are typically on the order of seconds to minutes. This method is also highly amenable to scale-up.[5][16]
Data Summary and Visualizations
Table 1: Impact of Key Parameters on Reaction Time
| Parameter | Change | Expected Impact on Reaction Time | Potential Side Reactions/Issues |
| Temperature | Increase by 10°C | Approximately halved | Increased hydrolysis of acyl chloride |
| Concentration | Double reactant concentration | Approximately halved | Increased exothermicity, potential solubility issues |
| Stirring | Increase from low to high | Significant decrease in biphasic systems | None |
| Base | Switch from NaOH to KOH | Moderate decrease | None |
| Catalyst | Add DMAP (1-5 mol%) | Significant decrease (orders of magnitude) | None, if used in catalytic amounts |
| Catalyst | Add PTC (1-5 mol%) | Significant decrease (up to 25x) | None, if used in catalytic amounts |
| Methodology | Switch to Microwave | Drastic decrease (hours to minutes) | Requires specialized equipment |
| Methodology | Switch to Flow Chemistry | Drastic decrease (hours to minutes/seconds) | Requires specialized equipment |
Diagrams
Figure 1: Reaction Workflow for N-methyl-3,4,5-trimethoxybenzamide Synthesis
Caption: A typical workflow for the synthesis of N-methyl-3,4,5-trimethoxybenzamide.
Figure 2: Troubleshooting Guide for Slow Reactions
Caption: A decision tree for troubleshooting slow reaction rates.
Optimized Experimental Protocol for Rapid Synthesis
This protocol incorporates several of the principles discussed to achieve a rapid and high-yielding synthesis of N-methyl-3,4,5-trimethoxybenzamide.
Materials:
-
3,4,5-Trimethoxybenzoyl chloride
-
N-methylamine (40% solution in water)
-
Dichloromethane (DCM), anhydrous
-
Potassium hydroxide (KOH)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrabutylammonium bromide (TBAB) - Optional Phase-Transfer Catalyst
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM (approx. 0.5 M solution).
-
Amine/Base Solution: In a separate beaker, prepare a solution of N-methylamine (1.2 eq) and KOH (1.5 eq) in water. If using a PTC, add TBAB (0.02 eq) to this aqueous solution.
-
Reaction Initiation: Cool the flask containing the acyl chloride solution to 0°C using an ice bath.
-
Catalyst Addition: Add DMAP (0.02 eq) to the acyl chloride solution and stir for 2 minutes.
-
Addition of Amine/Base: Add the aqueous amine/base solution to the dropping funnel and add it dropwise to the stirred acyl chloride solution over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-3,4,5-trimethoxybenzamide.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
References
-
Magosso, M., van den Berg, M., & van der Schaaf, J. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 6(8), 1435-1447. [Link]
-
Magosso, M., van den Berg, M., & van der Schaaf, J. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. RSC Publishing. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis. [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Phukan, K., et al. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLES USING A NOVEL CLAY CATALYST. International Journal of Recent Scientific Research, 5(6), 1030-1034. [Link]
-
ACS Publications. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]
-
ACS Publications. (2019, October 7). Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine. Retrieved from [Link]
-
TSI Journals. (2014). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). Retrieved from [Link]
-
Vapourtec. (2024, April 16). Continuous Flow Synthesis Enabling Reaction Discovery. Retrieved from [Link]
-
PubMed. (2009, February 24). Kinetic and thermodynamic aspects in the microwave-assisted synthesis of ZnO nanoparticles in benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]
-
CHIMIA. (2025). Generation and Use of Reactive Intermediates Exploiting Flow Technology. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]
-
PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
-
Datapdf. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Temperature and Time Parameters on Solution Mixing and Drying for Membrane Synthesis of Copolymer (Polyether-Block-Amide). Retrieved from [Link]
-
MDPI. (n.d.). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. Retrieved from [Link]
-
MDPI. (2023, March 21). Kinetics of Microwave-Assisted Extraction Process Applied on Recovery of Peppermint Polyphenols: Experiments and Modeling. Retrieved from [Link]
-
ScienceOpen. (2015, January 16). On the existence of and mechanism for microwave-specific reaction rate enhancement. Retrieved from [Link]
Sources
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Alternative reagents for the synthesis of N,3,4,5-tetramethoxy-N-methylbenzamide
Technical Support Center: Synthesis of N,3,4,5-Tetramethoxy-N-methylbenzamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals seeking to navigate the challenges and explore alternative methodologies for this synthesis. We will delve into the critical aspects of the two primary synthetic transformations: the formation of the amide bond and the subsequent N-methylation, providing troubleshooting advice, alternative reagent protocols, and the scientific rationale behind these choices.
Part 1: Troubleshooting Amide Bond Formation
The crucial initial step in this synthesis is the coupling of a 3,4,5-trimethoxybenzoyl derivative with methylamine. While classic methods involving acyl chlorides or standard coupling agents are common, they can present challenges such as moisture sensitivity, side reactions, and purification difficulties. This section addresses frequently encountered issues and provides robust alternative solutions.
FAQ 1: My reaction with 3,4,5-trimethoxybenzoyl chloride and methylamine is low-yielding and impure. What are the likely causes and solutions?
Common Causes of Failure:
-
Hydrolysis of the Acyl Chloride: 3,4,5-trimethoxybenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent. This reverts it to the unreactive carboxylic acid.
-
Side Reactions with Methylamine: Using an excess of methylamine can lead to the formation of byproducts.
-
Poor Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions and decomposition.
Troubleshooting & Alternative Strategies:
Instead of the acyl chloride route, consider in situ activation of the parent carboxylic acid, 3,4,5-trimethoxybenzoic acid. This approach avoids the need to isolate the sensitive acyl chloride.
Alternative Reagent: 1,1'-Carbonyldiimidazole (CDI)
CDI is an excellent alternative that activates the carboxylic acid to form a reactive acylimidazolide intermediate, which then cleanly reacts with methylamine. The byproducts are imidazole and carbon dioxide, which are easily removed.
Experimental Protocol: CDI-Mediated Amide Coupling
-
Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous THF or DMF (0.5 M).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature, or until CO2 evolution ceases. You can monitor the activation via TLC or IR spectroscopy (disappearance of the carboxylic acid).
-
Amination: Cool the reaction mixture to 0 °C.
-
Slowly add a solution of methylamine (1.2 eq) in THF or as an aqueous solution.
-
Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, monitoring by TLC for the consumption of the acylimidazolide.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-methyl-3,4,5-trimethoxybenzamide.
FAQ 2: I am experiencing poor yields with standard peptide coupling reagents like DCC/EDC. Are there more efficient and reliable alternatives?
While Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis, they can be problematic. DCC produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove, and both can cause racemization in chiral substrates.
Alternative Reagent Class: Phosphonium Salts
Phosphonium salt-based coupling reagents, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), are highly efficient and generally lead to cleaner reactions with easier purification.
Mechanism of Action: BOP reacts with the carboxylate of 3,4,5-trimethoxybenzoic acid to form an activated OBt ester. This intermediate is highly reactive towards amines like methylamine, leading to rapid and clean amide bond formation.
Experimental Workflow: BOP-Mediated Coupling
Caption: Workflow for BOP-mediated amide synthesis.
Experimental Protocol: BOP-Mediated Coupling
-
Reaction Setup: To a solution of 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous DMF or CH2Cl2 (0.2 M), add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: Add BOP reagent (1.1 eq) to the mixture and stir for 15-20 minutes at room temperature.
-
Amination: Add methylamine (1.2 eq) to the reaction mixture.
-
Monitoring: Stir at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.
Table 1: Comparison of Amide Coupling Reagents
| Reagent | Activating Group | Key Byproduct | Advantages | Disadvantages |
| SOCl₂/Oxalyl Chloride | Acyl Chloride | HCl, SO₂, CO, CO₂ | High reactivity, inexpensive | Moisture sensitive, harsh conditions |
| CDI | Acylimidazolide | Imidazole, CO₂ | Mild conditions, gaseous byproduct | Moisture sensitive |
| DCC/EDC | O-acylisourea | Dicyclohexylurea (DCU) / Soluble urea | Widely used, effective | Byproduct removal can be difficult |
| BOP | OBt Ester | Hexamethylphosphoramide (HMPA) | High yield, fast reaction | Stoichiometric toxic byproduct |
Part 2: Troubleshooting N-Methylation
The second key transformation is the methylation of the secondary amide (N-methyl-3,4,5-trimethoxybenzamide) to yield the final product. Traditional methylating agents like methyl iodide or dimethyl sulfate are effective but are highly toxic and can lead to O-methylation as a side product.
FAQ 3: I am getting a mixture of N- and O-methylated products when using methyl iodide. How can I improve the N-selectivity?
The secondary amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The N/O selectivity of methylation is highly dependent on the reaction conditions.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.
-
Counter-ion Effects: The nature of the cation associated with the amide anion influences the reaction site. Softer cations tend to favor N-alkylation.
-
Base Selection: The choice of base is critical for forming the amide anion without promoting side reactions.
Alternative Strategy: Phase-Transfer Catalysis (PTC)
Using a phase-transfer catalyst can significantly improve N-selectivity and allows the use of milder bases. The catalyst transports the amide anion from the solid or aqueous phase into the organic phase where the reaction with the methylating agent occurs.
Experimental Protocol: N-Methylation using PTC
-
Reaction Setup: In a round-bottom flask, combine N-methyl-3,4,5-trimethoxybenzamide (1.0 eq), powdered potassium carbonate (K₂CO₃) (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Solvent and Reagent: Add toluene or acetonitrile as the solvent, followed by dimethyl carbonate (DMC) (2.0-3.0 eq). DMC is a greener and less toxic alternative to methyl iodide.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or recrystallization.
FAQ 4: Are there any "greener" or less toxic alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?
Yes, Dimethyl Carbonate (DMC) is an excellent environmentally benign methylating agent. It is non-toxic, biodegradable, and its reactivity can be tuned by temperature and catalysis.
Advantages of Dimethyl Carbonate (DMC):
-
Low Toxicity: Significantly safer to handle than methyl iodide or dimethyl sulfate.
-
Green Reagent: Considered a green reagent due to its low environmental impact.
-
High Selectivity: Often provides high N-selectivity in amide methylation, especially under basic conditions.
Logical Flow of DMC Methylation
Caption: N-methylation of a secondary amide using DMC.
Table 2: Comparison of Methylating Agents
| Reagent | Formula | Toxicity | Typical Conditions | Key Considerations |
| Methyl Iodide | CH₃I | High (Toxic, Carcinogen) | Strong base (NaH), polar aprotic solvent | Risk of O-methylation, volatile |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Extreme (Highly Toxic, Carcinogen) | Strong base, controlled addition | Very reactive, requires careful handling |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | Low | Base (K₂CO₃), heat, optional PTC | Greener alternative, requires higher temps |
References
This guide was compiled using established chemical principles and methodologies from authoritative sources in organic synthesis. For further reading and verification, please consult the following resources.
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Benzamides in Biological Samples
Welcome to the Technical Support Center dedicated to addressing the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of benzamides in biological samples. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance the accuracy, reproducibility, and sensitivity of their bioanalytical methods. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven expertise.
Section 1: Understanding and Identifying Matrix Effects
This section lays the groundwork for diagnosing and comprehending the impact of matrix effects on your benzamide analysis.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in the context of LC-MS analysis of benzamides?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] In the analysis of benzamides in biological samples (e.g., plasma, urine, tissue homogenates), these interfering components can include salts, proteins, lipids, and metabolites.[2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which compromise the accuracy and precision of quantitative results.[3][4] The competition for charge in the ion source between your benzamide analyte and matrix components is a primary cause of these effects.[5]
Q2: I'm observing inconsistent peak areas for my benzamide calibrators and QCs. Could this be a matrix effect?
A: Yes, inconsistent and irreproducible peak areas are a classic symptom of matrix effects. Because the composition of biological matrices can vary significantly between individuals and even within the same individual over time, the extent of ion suppression or enhancement can be unpredictable.[6] This variability directly impacts the reliability of your quantitative data. It is crucial to evaluate the matrix effect as part of your method development and validation to ensure the robustness of your assay.[1]
Q3: How can I definitively determine if my benzamide assay is suffering from matrix effects?
A: There are two primary methods for assessing matrix effects: the post-column infusion technique and the post-extraction spike method.[3]
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of your benzamide standard into the MS detector post-chromatographic separation. A blank, extracted biological sample is then injected. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively, caused by co-eluting matrix components.[7]
-
Post-Extraction Spike Method: This quantitative approach is highly recommended for method validation. It involves comparing the peak area of a benzamide standard spiked into a pre-extracted blank matrix sample with the peak area of the same standard in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.[8] According to FDA guidance, the matrix effect should be evaluated using at least six different lots of the biological matrix.[1]
Section 2: Troubleshooting Guide: Strategies for Mitigating Matrix Effects
This section provides a structured approach to troubleshooting and overcoming matrix effects in your benzamide analysis, from sample preparation to data acquisition.
Question-and-Answer Troubleshooting
Q4: My initial assessment confirms a significant matrix effect. What is my first line of defense?
A: Optimizing your sample preparation is the most effective initial strategy to combat matrix effects.[9] The goal is to remove as many interfering matrix components as possible before the sample is introduced into the LC-MS system. The choice of technique depends on the physicochemical properties of your benzamide analyte and the nature of the biological matrix.
Here is a comparison of common sample preparation techniques:
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; may not remove other interfering substances like phospholipids.[10] | Initial screening and high-throughput analysis. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | Can provide a cleaner extract than PPT by removing salts and some polar interferences. | Can be labor-intensive and require larger volumes of organic solvents. | Analytes with good solubility in a water-immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution with a suitable solvent.[11] | Highly selective, providing excellent sample cleanup and the ability to concentrate the analyte.[12] | Can be more time-consuming and costly to develop and implement. | Achieving low limits of quantification and when high sample purity is required. |
Q5: I've tried protein precipitation, but I still see significant ion suppression. What should I try next?
A: If PPT is insufficient, it's likely that phospholipids are a major contributor to the matrix effect.[13] Phospholipids are abundant in biological membranes and are notoriously difficult to remove with simple PPT.[14] Consider the following, more targeted approaches:
-
Phospholipid Removal (PLR) Plates/Cartridges: These specialized products, such as HybridSPE®, combine protein precipitation with the specific removal of phospholipids.[15] They offer a significant improvement in sample cleanliness over standard PPT with a similarly straightforward workflow.[13]
-
Liquid-Liquid Extraction (LLE): By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, you can optimize the extraction of your benzamide while leaving phospholipids and other interferences behind.[9] For basic benzamides, adjusting the sample pH to two units above the pKa will render them uncharged and more amenable to extraction into a nonpolar organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity. By choosing the appropriate sorbent (e.g., reversed-phase, ion-exchange) and optimizing the wash and elution steps, you can effectively separate your benzamide from phospholipids and other matrix components.[11]
Below is a workflow for selecting a sample preparation method:
Caption: Workflow for selecting a sample preparation method to mitigate matrix effects.
Q6: Can I just dilute my samples to reduce the matrix effect?
A: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[16][17] However, this approach is only feasible if the concentration of your benzamide analyte is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.[18] In some cases where ion suppression is severe, dilution can paradoxically improve the signal-to-noise ratio.[17] It's a viable option but must be balanced with the sensitivity requirements of your assay.
Q7: My sample preparation is optimized, but I still have some residual matrix effects. What role does chromatography play?
A: Chromatographic separation is your next critical tool. The goal is to chromatographically resolve your benzamide analyte from any co-eluting matrix components that were not removed during sample preparation.[19]
Consider the following chromatographic optimizations:
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve the separation between your analyte and interferences.
-
Mobile Phase Gradient: Adjust the gradient slope and duration to enhance resolution. A shallower gradient can often improve the separation of closely eluting compounds.[20]
-
Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, though it will increase run time.
-
Column Dimensions: Using a longer column or one with a smaller particle size can increase the number of theoretical plates and improve resolving power.
Q8: What is the best way to compensate for matrix effects that cannot be completely eliminated?
A: The use of an appropriate internal standard (IS) is the most widely accepted and robust method for compensating for unavoidable matrix effects.[2] The IS is added to all samples, calibrators, and QCs at a constant concentration early in the sample preparation process.
There are two main types of internal standards:
-
Structural Analogs: These are compounds that are chemically similar to the analyte but have a different mass. While they can be effective, their chromatographic behavior and ionization efficiency may not perfectly mimic the analyte, leading to incomplete compensation for matrix effects.[21]
-
Stable Isotope-Labeled (SIL) Internal Standards: This is the gold standard for LC-MS bioanalysis.[22] A SIL-IS has the same chemical structure as the analyte but is enriched with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[23] This makes it chemically and physically almost identical to the analyte, ensuring that it experiences the same degree of extraction loss and matrix-induced ion suppression or enhancement.[22] The ratio of the analyte peak area to the SIL-IS peak area is used for quantification, which corrects for these variations.[2]
Caption: The role of a stable isotope-labeled internal standard in compensating for matrix effects.
Step-by-Step Protocol: Quantitative Assessment of Matrix Effect
This protocol outlines the post-extraction spike method for quantifying the matrix effect on your benzamide analysis.
Objective: To determine the degree of ion suppression or enhancement caused by the biological matrix.
Materials:
-
Blank biological matrix from at least six different sources.
-
Your benzamide analyte stock solution.
-
Neat solution (e.g., mobile phase or reconstitution solvent).
-
Validated sample preparation method (e.g., PPT, LLE, or SPE).
Procedure:
-
Prepare Set 1 (Analyte in Neat Solution):
-
Take an aliquot of the neat solution.
-
Spike with the benzamide analyte at a low and a high concentration (corresponding to your LLOQ and ULOQ is recommended).
-
Analyze by LC-MS.
-
-
Prepare Set 2 (Analyte in Extracted Matrix):
-
Process blank biological matrix samples from each of the six sources using your validated sample preparation method.
-
After the final extraction step (e.g., after elution from the SPE cartridge or after evaporation and before reconstitution), spike the extracted matrix with the benzamide analyte at the same low and high concentrations as in Set 1.
-
Analyze by LC-MS.
-
-
Calculation:
-
For each concentration level and each matrix source, calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area from Set 2) / (Mean Peak Area from Set 1)
-
-
Calculate the coefficient of variation (%CV) of the MF across the different matrix sources.
-
Interpretation of Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
A %CV of ≤15% for the MF across the different matrix lots is generally considered acceptable, indicating that the matrix effect is consistent, even if present.
Section 3: Final Recommendations
Successfully overcoming matrix effects in the LC-MS analysis of benzamides requires a systematic and multi-faceted approach. There is no single solution that works for all analytes and matrices.
-
Prioritize Sample Preparation: A clean sample is the best defense against matrix effects. Invest time in developing a robust sample preparation method.
-
Utilize Chromatographic Separation: Don't rely solely on sample prep. Optimize your chromatography to separate your analyte from residual matrix components.
-
Employ a Stable Isotope-Labeled Internal Standard: This is the most reliable way to compensate for matrix effects that cannot be completely eliminated, ensuring the accuracy and precision of your data.[22]
-
Validate Thoroughly: Quantify the matrix effect during method validation using multiple lots of matrix to ensure your method is rugged and reliable for real-world samples.[1]
By following these guidelines and systematically troubleshooting any issues that arise, you can develop high-quality, reliable bioanalytical methods for the quantification of benzamides in complex biological samples.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International - Chromatography Online. Retrieved from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, October 11). PubMed. Retrieved from [Link]
-
Matrix effect in bioanalysis of drugs and metabolites-an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Reducing matrix effect. (2016, November 2). YouTube. Retrieved from [Link]
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025, August 6). Request PDF. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). PubMed. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]
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Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). MDPI. Retrieved from [Link]
-
All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved from [Link]
-
How to remove matrix effect in LC-MS/MS?. (2012, August 25). ResearchGate. Retrieved from [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. Retrieved from [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. (n.d.). PMC - NIH. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). Chromatography Online. Retrieved from [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025, October 29). PMC - NIH. Retrieved from [Link]
-
LC-MS/MS Method Development for Drug Analysis. (2024, November 25). YouTube. Retrieved from [Link]
-
Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research. Retrieved from [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Emery Pharma. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). myadlm.org. Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]
-
Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (n.d.). PubMed. Retrieved from [Link]
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Challenges in scaling up N,3,4,5-tetramethoxy-N-methylbenzamide production
Challenges in Scaling Up N,3,4,5-Tetramethoxy-N-methylbenzamide Production
Introduction
Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. While the direct synthesis of this compound is not extensively documented in readily available literature, its structure is closely related to derivatives of 3,4,5-trimethoxybenzoic acid (a gallic acid derivative). The challenges and troubleshooting strategies discussed herein are based on established principles of amide bond formation and process scale-up for structurally similar substituted benzamides.[1][2][3]
The most common synthetic routes involve the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine.[1][3] Key challenges in scaling up such processes often revolve around reaction kinetics, impurity profiles, work-up procedures, and final product isolation and purification.[4][5][6] This guide provides a structured approach to identifying and resolving these common issues.
Section 1: Synthetic Pathway Overview
The synthesis of this compound typically proceeds via one of two primary pathways starting from a suitable benzoic acid precursor.
-
Acyl Chloride Pathway: This is a traditional and robust two-step method. The carboxylic acid is first activated by converting it to a highly reactive acyl chloride, usually with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][7][8][9] This intermediate is then reacted with N-methylamine to form the final amide product.
-
Direct Amide Coupling Pathway: This pathway involves the direct condensation of the carboxylic acid and N-methylamine using a coupling reagent.[4][10] This method avoids the handling of sensitive acyl chlorides but introduces challenges related to the cost, efficiency, and removal of the coupling agent and its byproducts.
Below is a generalized workflow for the production of substituted benzamides, highlighting the critical control points that are crucial for successful scale-up.
Sources
- 1. This compound | 118779-14-9 | Benchchem [benchchem.com]
- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Preventing demethylation during benzamide synthesis
A Senior Application Scientist's Guide to Preventing Demethylation During Amide Bond Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common but often challenging side reaction in benzamide synthesis: the unwanted demethylation of methoxy-substituted aromatic rings. As your partner in research, we aim to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive about demethylation during benzamide synthesis.
Q1: What exactly is demethylation in the context of benzamide synthesis, and why is it a problem?
A1: Demethylation is a chemical reaction that removes a methyl group (CH₃) from a molecule.[1] In the context of benzamide synthesis, this issue typically arises when one of your starting materials contains a methoxy group (-OCH₃) on the aromatic ring (an aryl methyl ether, such as an anisole derivative). The C-O bond of the ether is cleaved, converting the methoxy group into a hydroxyl group (-OH), yielding a phenolic byproduct.
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your starting material, leading to a lower overall yield of the desired benzamide.
-
Purification Challenges: The resulting phenolic impurity often has similar polarity to the desired product, making separation by chromatography or recrystallization difficult and time-consuming.
-
Altered Biological Activity: In drug development, the difference between a methoxy and a hydroxyl group can drastically alter a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.
Q2: I am using a methoxy-substituted benzoic acid, and my LCMS analysis shows a byproduct with a mass 14 Da less than my expected product. Is this demethylation, and what causes it?
A2: Yes, a mass difference of 14 Da (the mass of a CH₂ group, corresponding to the net loss of CH₃ and gain of H) is a classic indicator of demethylation. The primary culprits for this unwanted side reaction during amide coupling are typically a combination of three factors:
-
Elevated Temperatures: Heat can provide the necessary activation energy to cleave the relatively stable aryl methyl ether bond. High temperatures often favor C-methylation over O-methylation and can promote demethylation.[2]
-
Harsh Reagents: Certain reagents used for carboxylic acid activation or coupling can be aggressive enough to induce demethylation. This is particularly true for methods that generate strong Lewis acidic or Brønsted acidic conditions.
-
Inappropriate Base Selection: The base used to neutralize acid byproducts or facilitate the reaction can sometimes act as a nucleophile, attacking the methyl group of the ether in an SN2-type reaction.
Q3: How critical is temperature control, and what is the ideal temperature range to minimize this side reaction?
A3: Temperature control is arguably the most critical parameter to manage. While the ideal temperature is substrate-dependent, a universal best practice is to start all amide coupling reactions at a low temperature .
-
Initial Recommendation: Begin the reaction at 0 °C (ice-water bath).[3]
-
Procedure: Add the coupling reagent and base at 0 °C and stir for 15-30 minutes before allowing the reaction to slowly warm to room temperature.
-
Monitoring: Follow the reaction's progress using TLC or LCMS. Only apply gentle heating if the reaction is stalled and you have confirmed that lower temperatures are ineffective. Increasing the temperature often leads to a notable enhancement in side reactions.[4]
Q4: Are certain amide coupling reagents more likely to cause demethylation than others?
A4: Absolutely. The choice of coupling reagent is a key strategic decision. Reagents vary in their reactivity and the nature of their byproducts.
-
High-Risk Methods: Activating a carboxylic acid to an acyl chloride using harsh reagents like neat thionyl chloride (SOCl₂) at elevated temperatures can create strongly acidic conditions that promote demethylation.
-
Safer Alternatives (In-situ Coupling Reagents): Phosphonium and aminium/uronium salts are generally preferred as they operate under milder conditions.[5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are often considered "cleaner" choices. A key advantage is that they do not react with the free amino group of the amine component, which can be beneficial.[5] They are excellent for hindered couplings and generally avoid side reactions like guanidinylation, which can be an issue with uronium salts.[6][7]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient and fast.[6] However, it is crucial to use the correct stoichiometry, as excess uronium reagent can lead to unwanted side reactions.[6] For sensitive substrates, reagents based on the Oxyma Pure leaving group (e.g., COMU) are also excellent choices.[6]
-
Q5: What type of base should I use to prevent demethylation?
A5: The ideal base should be a strong proton scavenger (high pKa) but a poor nucleophile. This is best achieved by using a sterically hindered amine base.
-
Recommended: Diisopropylethylamine (DIPEA or Hünig's base) is the preferred choice for sensitive substrates. Its bulky isopropyl groups shield the nitrogen atom, preventing it from acting as a nucleophile and attacking the methoxy group.
-
Use with Caution: Triethylamine (TEA) is less sterically hindered than DIPEA and can be more nucleophilic, increasing the risk of demethylation.
-
Avoid: Strong, nucleophilic bases like sodium hydroxide or potassium tert-butoxide should generally be avoided in the main coupling step unless the reaction mechanism specifically requires them and temperature is strictly controlled, as they can readily cleave methyl ethers.[1]
Troubleshooting Guide: Demethylation Observed
This guide provides a systematic approach to diagnosing and solving demethylation issues when they arise during your experiment.
Symptom: Your post-reaction analysis (LCMS, HPLC, or NMR) shows the presence of a significant impurity corresponding to the demethylated product (e.g., a phenol).
Troubleshooting Workflow
The following workflow will help you systematically identify and rectify the cause of demethylation.
Caption: Troubleshooting workflow for diagnosing and solving demethylation.
Comparative Analysis of Coupling Reagents for Sensitive Substrates
Choosing the right coupling reagent is crucial. This table summarizes the properties of common reagents to aid in your selection process.
| Reagent Class | Example Reagents | Relative Reactivity | Key Considerations for Preventing Demethylation |
| Phosphonium Salts | PyBOP , PyAOP | High | Highly Recommended. Generally clean reactions with minimal side products. Byproduct (HMPA from BOP) is carcinogenic, so PyBOP is a safer alternative.[8] |
| Uronium/Aminium Salts | HATU , HBTU, HCTU | Very High | Good Choice. Extremely efficient. Use precise stoichiometry. HATU is often superior for hindered couplings due to the reactivity of its OAt esters.[6] |
| Oxyma-Based Reagents | COMU , PyOxim | High | Excellent Choice. Known for suppressing racemization and providing clean reactions. COMU is a modern, highly effective option.[6] |
| Carbodiimides | DCC, EDC | Moderate | Use with Additives. Must be used with additives like HOBt or OxymaPure to increase efficiency and suppress side reactions.[9] Can be a good, cost-effective option if optimized. |
| Acyl Halide Formers | SOCl₂, Oxalyl Chloride | Very High | Use with Extreme Caution. Prone to generating acidic byproducts. Only use under very mild conditions (e.g., oxalyl chloride with catalytic DMF at 0 °C to RT) for sensitive substrates. |
Recommended Experimental Protocol
Title: General Protocol for Amide Coupling of a Demethylation-Sensitive Methoxy-Substituted Benzoic Acid using HATU.
This protocol is designed to minimize demethylation by employing controlled temperature, a highly efficient modern coupling reagent, and a non-nucleophilic base.
Materials:
-
Methoxy-substituted benzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or argon.
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the methoxy-substituted benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the cooled solution while stirring. A color change may be observed. Stir the mixture at 0 °C for 5 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF, dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Continue stirring the reaction at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the progress of the reaction by TLC or LCMS every 1-2 hours until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate to obtain the pure benzamide.
Mechanism Overview: Desired vs. Undesired Pathways
Caption: Simplified reaction scheme showing the desired amide coupling pathway versus the undesired demethylation side reaction.
References
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Demethylation. (n.d.). In Wikipedia. Retrieved January 23, 2024, from [Link]
-
BOP reagent. (n.d.). In Wikipedia. Retrieved January 23, 2024, from [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2023). Green Chemistry. Royal Society of Chemistry. DOI: 10.1039/D3GC02867D. Retrieved from [Link]
-
Onium activating reagents BOP and HBTU in the synthesis of silica polymer supports. (n.d.). ResearchGate. Retrieved from [Link]
-
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Validation & Comparative
N,3,4,5-tetramethoxy-N-methylbenzamide vs other benzamide building blocks in synthesis
An In-Depth Guide to Benzamide Building Blocks in Synthesis: A Comparative Analysis of N,3,4,5-tetramethoxy-N-methylbenzamide
Introduction: The Benzamide Scaffold in Modern Synthesis
Benzamide derivatives are a cornerstone of medicinal chemistry and organic synthesis, prized for their pharmacological significance and versatile reactivity.[1] As fundamental building blocks, they are present in a wide array of FDA-approved drugs and serve as pivotal intermediates in the construction of complex molecular architectures.[2][3][4] Their utility stems from the amide functional group's ability to act as a robust chemical handle, a directing group for regioselective reactions, and a key pharmacophore for biological interactions.[1]
This guide provides a comparative analysis of this compound against other common benzamide building blocks. We will explore how substituent patterns on both the aromatic ring and the amide nitrogen dictate reactivity, steric profile, and ultimate application in synthetic workflows, offering researchers a data-driven framework for selecting the optimal building block for their specific target.
Focus Molecule: this compound
This compound is a polysubstituted aromatic compound distinguished by a highly electron-rich phenyl ring. The four methoxy groups, potent electron-donating groups (EDGs), significantly enhance the nucleophilicity of the aromatic system, making it a highly reactive component in various synthetic transformations.[5]
Key Structural Features and Their Implications:
-
Tetramethoxy Substitution : The four methoxy groups donate electron density into the ring via the resonance effect (+M), activating it towards electrophilic attack and influencing its behavior in coupling reactions.
-
N-Methyl Amide : The secondary amide provides a site for coordination with metal catalysts and can function as a directing group, although its influence is modulated by the powerful EDGs on the ring.
This unique combination of features makes this compound a valuable precursor for synthesizing biologically active molecules, particularly in reactions requiring an electron-rich aromatic partner.[5] A notable application is its use as a key intermediate in the palladium-mediated synthesis of dihydronaphthalene analogs, where it serves as a nucleophilic coupling partner.[5]
Comparative Analysis: Reactivity and Synthetic Utility
The performance of a benzamide building block is dictated by the interplay of its electronic and steric properties. Here, we compare this compound with other representative benzamides to illustrate these differences.
Electrophilic Aromatic Substitution (EAS)
EAS reactions are fundamental for functionalizing aromatic rings. The outcome is governed by the directing effects of the substituents already present.[6][7]
-
This compound : The powerful activating and ortho-, para-directing nature of the four methoxy groups dominates the reactivity.[8][9][10] The N-methylbenzamide group is itself a deactivating, meta-directing group. However, the cumulative electron-donating effect of the methoxy groups renders the ring highly activated, and substitution will be directed to the positions ortho or para to the methoxy groups. The inherent steric hindrance will also play a crucial role in determining the final regioselectivity.
-
N-Methylbenzamide (Unsubstituted Ring) : This is a classic example of a deactivated ring. The amide group withdraws electron density, making electrophilic substitution slower than on benzene. It acts as a meta-director.[11]
-
4-Methoxy-N-methylbenzamide : In this case, there is a competition between the activating, ortho-, para-directing methoxy group and the deactivating, meta-directing amide group. The activating methoxy group's influence is dominant, directing incoming electrophiles primarily to the positions ortho to itself (positions 3 and 5).[12]
Directed ortho Metalation (DoM)
DoM is a powerful strategy for regioselective functionalization at the ortho-position.[13] It relies on a Directed Metalation Group (DMG) that coordinates to a strong base (e.g., n-butyllithium), directing deprotonation of the adjacent ortho proton.[14][15]
-
N,N-Dialkylbenzamides (e.g., N,N-Diethylbenzamide) : These are among the most effective DMGs. The tertiary amide's carbonyl oxygen is an excellent Lewis base for coordinating lithium, and the absence of an acidic N-H proton prevents side reactions.
-
N-Alkylbenzamides (e.g., N-Methylbenzamide) : Secondary amides can also function as DMGs. However, the presence of the acidic N-H proton means that two equivalents of the organolithium base are often required: one to deprotonate the nitrogen and the second to effect the ortho-lithiation.
-
This compound : While the N-methyl amide moiety can direct metalation, the steric bulk of the ortho methoxy groups (at positions 3 and 5) would likely hinder or prevent deprotonation at the 2- and 6-positions, making it a poor substrate for standard DoM reactions aimed at functionalizing those sites.
Data Summary
| Building Block | Ring Activity (EAS) | Directing Effect (EAS) | Suitability for DoM | Primary Synthetic Role |
| This compound | Highly Activating | ortho, para to MeO | Poor (Steric Hindrance) | Electron-rich precursor for coupling and cyclization reactions.[5] |
| N-Methylbenzamide | Deactivating | meta to Amide | Fair (requires >2 eq. base) | General purpose building block, meta-substituted products.[2] |
| N,N-Diethylbenzamide | Deactivating | meta to Amide | Excellent | Premier substrate for ortho-functionalization via DoM.[14] |
| 4-Methoxy-N-methylbenzamide | Activating | ortho to MeO | Fair | Synthesis of 2,4- and 2,3,4-substituted aromatics.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step procedure is a common and reliable method for synthesizing benzamides from carboxylic acids.[5] The initial activation of the carboxylic acid is crucial as direct amidation is thermodynamically unfavorable.[5]
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
Reagents & Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trimethoxybenzoic acid (1.0 equiv.). Dissolve the acid in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.5 M.
-
Activation : Add a few drops of N,N-dimethylformamide (DMF) to act as a catalyst. To this solution, add thionyl chloride (SOCl₂) (1.8 equiv.) dropwise at room temperature.
-
Causality: SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride, which is a potent electrophile necessary for the subsequent amidation step. DMF catalyzes this transformation.[16]
-
-
Reaction : Heat the reaction mixture to reflux (approx. 60 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup : Cool the mixture to room temperature and concentrate it under reduced pressure (in vacuo) to remove excess SOCl₂ and the solvent. The crude acyl chloride is typically used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Reagents & Setup : In a separate round-bottom flask, add the crude 3,4,5-trimethoxybenzoyl chloride (1.0 equiv.), triethylamine (Et₃N) (2.0 equiv.), and diethyl ether (Et₂O) (to 0.5 M). Cap the flask with a septum.
-
Causality: Et₃N acts as a base to neutralize the HCl byproduct generated during the amidation reaction.
-
-
Amidation : Cool the mixture in an ice bath (0 °C). Add a solution of methylamine (CH₃NH₂) (1.5 equiv., e.g., as a 33% solution in methanol) dropwise with vigorous stirring.
-
Reaction : Allow the mixture to warm to room temperature and stir for 1 hour.
-
Purification : Quench the reaction with water and extract the crude product with Et₂O. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting solid can be purified by flash column chromatography or recrystallization to yield the final product.[16]
Conclusion
The choice of a benzamide building block is a critical decision in synthetic planning that profoundly impacts reaction outcomes. This compound stands out as a highly specialized reagent. Its electron-rich nature makes it an exceptional substrate for reactions where enhanced nucleophilicity is paramount, such as certain cross-coupling and cyclization protocols.[5]
However, for applications like Directed ortho Metalation, simpler building blocks such as N,N-diethylbenzamide are superior due to their ideal combination of directing ability and the absence of interfering protons or steric hindrance. For constructing molecules via traditional electrophilic aromatic substitution, the choice depends entirely on the desired substitution pattern, with unsubstituted benzamides providing meta products and alkoxy-substituted benzamides offering access to different regioisomers. This guide illustrates that a deep understanding of the electronic and steric properties inherent to each building block is essential for the rational design and successful execution of complex synthetic routes.
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A Senior Application Scientist's Guide to Quantifying N,3,4,5-tetramethoxy-N-methylbenzamide: A Comparative Analysis of HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of progress. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of N,3,4,5-tetramethoxy-N-methylbenzamide. This compound serves as an important precursor in the synthesis of potentially biologically active molecules, making its precise measurement critical.[1] This document moves beyond a simple recitation of protocols to explain the fundamental reasoning behind methodological choices, ensuring a robust and defensible analytical approach.
The Analyte: this compound
Before selecting an analytical technique, a thorough understanding of the analyte's physicochemical properties is paramount.
-
Structure: A benzamide derivative with four methoxy groups and an N-methyl amide group.
-
Molecular Formula: C12H17NO5
-
Molecular Weight: 255.27 g/mol
-
Polarity: The presence of five oxygen atoms and a nitrogen atom imparts significant polarity to the molecule.
-
Volatility & Thermal Stability: With a relatively high molecular weight and multiple polar functional groups, the compound is expected to have low volatility and may be susceptible to degradation at the high temperatures typically used in GC inlets.
This initial assessment suggests that HPLC is a more direct and suitable technique, while GC-MS may present challenges requiring special considerations, such as derivatization.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, particularly those that are non-volatile or thermally sensitive. For a polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind the HPLC Approach
The fundamental principle of RP-HPLC involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte between these two phases. Given our target's polar nature, it will have a stronger affinity for the mobile phase, leading to a relatively short retention time. By carefully controlling the mobile phase composition—typically a mixture of water and an organic solvent like acetonitrile or methanol—we can achieve efficient separation from impurities and precise quantification. UV detection is chosen due to the presence of the aromatic benzamide chromophore, which is expected to absorb UV light effectively.
Experimental Protocol: RP-HPLC-UV
This protocol is designed as a self-validating system, where each parameter is chosen to ensure robustness and reproducibility.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the determined λmax of the compound). The aromatic ring system in benzamides typically provides strong absorbance in this region.
-
Injection Volume: 10 µL
-
Workflow for HPLC Quantification
Caption: Workflow for HPLC-UV quantification.
Performance and Validation
All analytical methods must be validated to ensure they are fit for purpose.[2] The validation parameters, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrate the method's reliability.[3][4][5]
| Parameter | Hypothetical Performance Data (HPLC) | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 98.0% - 102.0% for assays |
| Precision (%RSD) | < 1.0% | ≤ 2% for drug substance |
| LOD | 0.3 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 1.0 µg/mL | Signal-to-Noise ratio of 10:1 |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity due to its ability to separate compounds based on volatility and then identify them by their unique mass fragmentation patterns. However, its application to this compound is not straightforward.
Causality Behind the GC-MS Approach
The primary challenge is the analyte's low volatility. Direct injection into a hot GC inlet could lead to incomplete volatilization, peak tailing, and thermal degradation. This would compromise accuracy and precision. To overcome this, a derivatization step is often necessary to create a more volatile and thermally stable analogue of the target compound. Silylation, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility. The mass spectrometer then provides definitive identification and allows for highly selective quantification using Selected Ion Monitoring (SIM).
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Sample Preparation & Derivatization:
-
Prepare stock and calibration standards in a volatile, anhydrous solvent like pyridine or acetonitrile.
-
Pipette 100 µL of each standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-500 for initial identification of the derivatized product.
-
Selected Ion Monitoring (SIM): Monitor 3-4 characteristic ions of the derivatized analyte for quantification (e.g., the molecular ion and major fragment ions).
-
-
Workflow for GC-MS Quantification
Sources
A Comparative Guide to the Bioactivity of N,3,4,5-Tetramethoxy-N-methylbenzamide Analogs
Introduction
In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. Among these, derivatives of gallic acid and combretastatin have garnered significant attention for their potential as anticancer agents. This guide focuses on a specific class of these compounds: N,3,4,5-tetramethoxy-N-methylbenzamide and its analogs. These small molecules are of particular interest due to their structural similarity to known tubulin polymerization inhibitors, a critical target in cancer chemotherapy.[1][2] This document provides a comparative analysis of the bioactivity of these analogs, supported by experimental data, to assist researchers in navigating the structure-activity relationships (SAR) within this chemical series and to inform the design of future therapeutic candidates.
The core structure, characterized by a tetramethoxy-substituted benzene ring linked to an N-methylbenzamide, serves as a versatile template for chemical modification.[3] Variations in the substitution pattern and the nature of the amide group can profoundly influence the compound's interaction with biological targets, ultimately dictating its efficacy and selectivity. This guide will delve into the nuances of these structural modifications and their impact on anticancer and other biological activities.
Core Structure and Rationale for Analog Design
The design of this compound analogs is often guided by established SAR principles derived from related natural products like combretastatin A-4 (CA-4). CA-4 is a potent antimitotic agent that inhibits tubulin polymerization by binding to the colchicine site.[1] Key structural features of CA-4, such as the trimethoxyphenyl ring, are known to be crucial for its activity. The analogs discussed herein often retain this or a similar polysubstituted aromatic ring system while exploring modifications at the benzamide portion to optimize properties such as potency, solubility, and metabolic stability.
The rationale for focusing on this compound and its analogs stems from their potential to act as tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1][4] The exploration of different analogs allows for a systematic investigation of how steric and electronic effects of various substituents on the benzamide scaffold influence binding affinity to tubulin and overall cytotoxic activity.
Comparative Bioactivity of Analogs
The biological activity of benzamide derivatives is highly dependent on their substitution patterns. This section compares the bioactivity of various analogs, highlighting the impact of different functional groups on their anticancer effects.
Impact of N-Alkyl Substitution on Benzamide Analogs
Studies on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid have provided valuable insights into the role of the N-alkyl group in determining anticancer activity.[5] While the carboxyl group of gallic acid is important for its anti-colorectal cancer activity, amidation with different alkylamines has been shown to modulate this effect.
| Compound | N-Alkyl Group | IC50 (µM) on HCT-116 Cells |
| Gallic Acid | - | 0.05 |
| 3,4,5-trihydroxy-N-methyl-benzamide | Methyl | > Gallic Acid |
| 3,4,5-trihydroxy-N-ethyl-benzamide | Ethyl | > Gallic Acid |
| 3,4,5-trihydroxy-N-butyl-benzamide | Butyl | > Gallic Acid |
| 3,4,5-trihydroxy-N-sec-butyl-benzamide | sec-Butyl | > Gallic Acid |
| 3,4,5-trihydroxy-N-tert-butyl-benzamide | tert-Butyl | > Gallic Acid |
| 3,4,5-trihydroxy-N-hexyl-benzamide | Hexyl | 0.07 |
| Doxorubicin (Positive Control) | - | 0.001 |
Table 1: Comparative anticancer effect of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives on HCT-116 colon carcinoma cells. Data sourced from a study on gallic acid derivatives.[5]
The data indicates that while most N-alkyl benzamide derivatives of gallic acid showed lower anticancer effects compared to the parent compound, the 3,4,5-trihydroxy-N-hexyl-benzamide derivative exhibited the strongest inhibitory effect among the synthesized analogs, with an IC50 value of 0.07 µM.[5] This suggests that the length and nature of the N-alkyl chain play a crucial role in the compound's interaction with its biological target.
The Role of Methoxy Groups and Aromatic Ring Substitutions
The number and position of methoxy groups on the aromatic ring are critical determinants of bioactivity, a feature well-established in the study of combretastatins and their analogs.[1][6] The 3,4,5-trimethoxyphenyl moiety is a recurring motif in many potent tubulin inhibitors. The tetramethoxy substitution pattern in the core compound of this guide likely enhances its activity, with the electron-donating nature of the methoxy groups influencing the molecule's electronic properties and binding interactions.[3]
Further modifications, such as the introduction of different aryl groups or heterocyclic rings, can lead to compounds with improved potency and selectivity. For instance, the synthesis of novel benzamide derivatives with broad-spectrum anticancer potential has been an active area of research.[7]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for many bioactive benzamide analogs, particularly those inspired by combretastatin, is the inhibition of tubulin polymerization. This process is fundamental to cell division, and its disruption is a validated strategy in cancer therapy.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of tubulin-inhibiting benzamide analogs.
As depicted in Figure 1, benzamide analogs can bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Experimental Protocols
To facilitate further research and validation, this section outlines a standard experimental workflow for assessing the bioactivity of novel benzamide analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzamide analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The comparative analysis presented in this guide highlights the critical role of structural modifications in modulating bioactivity. Specifically, the nature of the N-alkyl substituent and the substitution pattern on the aromatic ring are key determinants of anticancer potency.
Future research in this area should focus on:
-
Systematic SAR Studies: Synthesizing and screening a broader range of analogs to further refine the structure-activity relationships.
-
Mechanism of Action Studies: Beyond tubulin inhibition, exploring other potential biological targets to understand the full spectrum of their activity.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
By leveraging the insights gained from comparative bioactivity studies, researchers can continue to design and develop novel benzamide derivatives with improved efficacy and safety for the treatment of cancer and other diseases.
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Siregar, A. F., et al. (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT-116 Cells. Oriental Journal of Chemistry, 34(2). [Link]
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Gabr, M. T., et al. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(23), 5729. [Link]
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Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 156, 108594. [Link]
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Abdel-aziz, M., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Validation of analytical methods for N,3,4,5-tetramethoxy-N-methylbenzamide according to ICH guidelines
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the quantitative analysis of N,3,4,5-tetramethoxy-N-methylbenzamide. The validation of these analytical methods is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance in pharmaceutical development.[1][2][3]
The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the validation of analytical procedures is a cornerstone of quality assurance.[4] It provides documented evidence that a method is suitable for its intended purpose.[2] For a compound like this compound, which may be a new chemical entity or a critical intermediate, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy. This guide will delve into the practical application of ICH Q2(R1) principles for validating and comparing HPLC and UHPLC methods for its analysis.[1][2][3]
Understanding the Analytical Landscape: HPLC vs. UHPLC
High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis, offering reliable and reproducible results.[5][6] However, the advent of Ultra-High-Performance Liquid Chromatography (UHPLC) has marked a significant advancement. UHPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns with smaller particle sizes (typically sub-2 µm), leading to significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.[7][8][9][10]
This guide will present a comparative validation of hypothetical HPLC and UHPLC methods for the assay of this compound, illustrating the practical advantages of UHPLC in a drug development setting.
The Pillars of Method Validation: A Deep Dive into ICH Q2(R1)
The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] The following are the key validation characteristics that will be addressed:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols: A Step-by-Step Guide
The following are detailed, hypothetical protocols for the validation of HPLC and UHPLC methods for the quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system with a UV-Vis detector.[13]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]
-
Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% formic acid.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 270 nm.[13]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
-
Instrumentation: A UHPLC system with a photodiode array (PDA) detector.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process according to ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Comparative Data Analysis
The following tables summarize the hypothetical validation data for the HPLC and UHPLC methods.
Table 1: System Suitability
| Parameter | HPLC | UHPLC | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 10000 | > 2000 |
| %RSD of Peak Area | 0.8% | 0.4% | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | HPLC | UHPLC | Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 1 - 100 | Defined by application |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | 1205 | 850 | Close to zero |
Table 3: Accuracy (% Recovery)
| Concentration Level | HPLC | UHPLC | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.3% | 99.8% | 98.0% - 102.0% |
| 120% | 101.2% | 100.5% | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Precision Level | HPLC | UHPLC | Acceptance Criteria |
| Repeatability | 0.9% | 0.5% | ≤ 2.0% |
| Intermediate Precision | 1.3% | 0.8% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | HPLC | UHPLC |
| LOD (µg/mL) | 0.5 | 0.05 |
| LOQ (µg/mL) | 1.5 | 0.15 |
Table 6: Robustness
| Parameter Varied | HPLC (%RSD) | UHPLC (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | 1.5% | 1.0% | ≤ 2.0% |
| Column Temperature (±5°C) | 1.8% | 1.2% | ≤ 2.0% |
| Mobile Phase Composition (±2%) | 1.6% | 1.1% | ≤ 2.0% |
In-Depth Discussion of Validation Parameters
Specificity
For both methods, specificity would be demonstrated by analyzing a blank (diluent), a placebo (formulation matrix without the active pharmaceutical ingredient), and the active ingredient spiked with potential impurities and degradation products. The UHPLC method, with its higher resolving power, would be expected to show better separation of the main peak from any closely eluting impurities.[7][8]
Linearity and Range
Linearity is established by preparing a series of solutions of this compound at different concentrations and analyzing them. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The higher correlation coefficient (r²) for the UHPLC method suggests a stronger linear relationship.
Accuracy
Accuracy is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery.[12] Both methods demonstrate acceptable accuracy, with the UHPLC method showing slightly better recovery values.
Precision
Repeatability is assessed by performing multiple injections of the same sample on the same day, by the same analyst, and on the same instrument. Intermediate precision is evaluated by having different analysts perform the analysis on different days and with different equipment. The lower %RSD values for the UHPLC method indicate higher precision.[7]
Detection and Quantitation Limits
LOD and LOQ are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. The significantly lower LOD and LOQ for the UHPLC method highlight its superior sensitivity, which is crucial for the analysis of low-level impurities.[8][10]
Robustness
Robustness is evaluated by intentionally making small changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results. The lower %RSD values for the UHPLC method under varied conditions suggest it is a more robust method.
Logical Relationship of Validation Parameters
The following diagram illustrates the interconnectedness of the core validation parameters.
Caption: Interrelationship of key analytical validation parameters.
Conclusion: The Superiority of UHPLC for Modern Pharmaceutical Analysis
Based on the comparative validation data, the UHPLC method demonstrates significant advantages over the traditional HPLC method for the analysis of this compound. The key benefits of the UHPLC method include:
-
Faster Analysis Times: Shorter run times lead to increased sample throughput and efficiency.[9][14]
-
Improved Resolution: The use of smaller particle size columns results in better separation of the analyte from potential impurities.[7][8]
-
Enhanced Sensitivity: Lower detection and quantitation limits allow for the accurate measurement of trace-level components.[8][10]
-
Reduced Solvent Consumption: Lower flow rates contribute to greener and more cost-effective analyses.[14]
While HPLC remains a valid and widely used technique, the adoption of UHPLC offers substantial improvements in performance, making it the preferred choice for the development and validation of analytical methods in today's fast-paced pharmaceutical industry. The investment in UHPLC technology can lead to long-term benefits in terms of data quality, laboratory efficiency, and regulatory compliance.
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The Quest for Efficiency: A Comparative Analysis of Catalysts in Benzamide Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The amide bond is a cornerstone of modern chemistry, forming the backbone of countless pharmaceuticals, natural products, and advanced materials. Among these, benzamides are a particularly important class of compounds, exhibiting a wide range of biological activities. The pursuit of efficient and sustainable methods for their synthesis is therefore a critical endeavor in both academic and industrial research. This guide provides an in-depth comparative analysis of various catalytic systems for benzamide synthesis, offering field-proven insights and actionable experimental data to inform your catalyst selection and process optimization.
The Challenge: Moving Beyond Stoichiometric Reagents
Traditionally, amide bond formation has relied on stoichiometric coupling reagents, which, while effective, generate significant amounts of waste. This has spurred the development of catalytic methods that are not only more atom-economical but also offer milder reaction conditions and broader functional group tolerance. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for green chemistry research, highlighting the industry's need for more sustainable synthetic routes.
This guide will navigate the landscape of modern catalytic benzamide synthesis, focusing on the performance and practical application of various catalyst classes. We will delve into the mechanisms that underpin their activity and provide a comparative framework based on key performance indicators such as yield, reaction time, temperature, catalyst loading, and substrate scope.
Transition Metal Catalysis: The Workhorses of Amide Synthesis
Transition metals have long been at the forefront of catalytic amide bond formation. Their ability to activate substrates through various mechanistic pathways makes them highly versatile and efficient.
Copper-Catalyzed Systems: A Cost-Effective and Versatile Choice
Copper catalysts have emerged as a popular choice for benzamide synthesis due to their low cost, low toxicity, and diverse reactivity. One facile method involves the copper-catalyzed amidation of benzoic acids using tetraalkylthiuram disulfides as the amine source.[1][2] This approach, often utilizing CuBr and a peroxide initiator, can furnish a series of N-substituted benzamides in good to excellent yields.[1] Copper catalysts are also effective in the regioselective amination of bromobenzoic acids, providing a direct route to N-aryl and N-alkyl anthranilic acid derivatives without the need for protecting groups.[3]
Key Advantages of Copper Catalysts:
-
Cost-effective: Copper is significantly more abundant and less expensive than precious metals like palladium and rhodium.
-
Versatility: Effective for a range of amidation reactions, including those starting from carboxylic acids and aryl halides.
-
Good Functional Group Tolerance: Can be used with a variety of substrates bearing different functional groups.
Palladium-Catalyzed Aminocarbonylation: A Powerful Tool for Aryl Amide Synthesis
Palladium catalysis has revolutionized cross-coupling chemistry, and its application in amide synthesis is no exception. Aminocarbonylation, the palladium-catalyzed reaction of an aryl halide or pseudohalide with carbon monoxide and an amine, is a highly effective method for preparing benzamides. Recent advancements have enabled the use of arylboronic acids with nitroarenes, expanding the substrate scope and avoiding the need for external oxidants or reductants.[4] Mechanistic studies have provided valuable insights into the catalytic cycle, including the oxidative addition of aryl chlorides to a palladium(0) complex and the subsequent reductive elimination to form the C-N bond.[5][6][7]
Key Advantages of Palladium Catalysts:
-
High Efficiency: Often achieves high yields and turnover numbers.
-
Broad Substrate Scope: Tolerates a wide range of aryl halides, boronic acids, and amines.[4][8]
-
Well-Understood Mechanism: The catalytic cycle is well-documented, aiding in reaction optimization.
Iron-Catalyzed Reactions: An Emerging Green Alternative
Iron, being the most abundant transition metal, presents an attractive, low-cost, and environmentally benign alternative to precious metals.[9] Iron-based catalytic systems have been successfully applied to a variety of transformations, including C-H activation and cross-coupling reactions for amide synthesis.[9][10] For instance, iron catalysts can be used for the direct C-H amination of benzamides, offering a highly atom-economical route to more complex amide structures.[11] Iron-catalyzed benzamide formation has also been successfully applied to the synthesis of pharmaceuticals like moclobemide.[12]
Key Advantages of Iron Catalysts:
-
Sustainable: Iron is abundant, inexpensive, and has low toxicity.
-
Novel Reactivity: Enables unique transformations like C-H functionalization.
-
Growing Field: A rapidly developing area with significant potential for new discoveries.
Comparative Performance of Metal Catalysts
To facilitate a direct comparison, the following table summarizes the typical performance of copper, palladium, and iron catalysts in benzamide synthesis based on literature data. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and substrates across different studies.
| Catalyst System | Typical Substrates | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yields (%) | Key Advantages |
| Copper (e.g., CuBr) | Benzoic acids, Aryl halides | 1-10 | 80-120 | 12-24 | 70-95 | Low cost, versatility |
| Palladium (e.g., Pd(OAc)2) | Aryl halides, Arylboronic acids | 0.5-5 | 60-110 | 8-24 | 80-99 | High efficiency, broad scope |
| Iron (e.g., FeCl3) | Benzoic acids, Arylamines | 5-15 | 100-140 | 12-36 | 60-90 | Low cost, sustainable |
Beyond Metals: The Rise of Organocatalysis and Biocatalysis
While metal catalysts are powerful, concerns about residual metal contamination in pharmaceutical products have driven the exploration of metal-free alternatives.
Organocatalysis: Small Molecules with Big Impact
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Boronic acids, for example, have been shown to catalyze the direct amidation of carboxylic acids. Bifunctional organocatalysts, containing both an acidic and a basic moiety, can facilitate amide bond formation through a concerted mechanism.[13][14] Recently, a simple organocatalyst, Cat-Se, has been reported for the direct synthesis of amides and peptides, showcasing the potential of this approach to avoid many of the barriers associated with traditional methods.[15]
Key Advantages of Organocatalysts:
-
Metal-Free: Avoids concerns about metal contamination.
-
Mild Conditions: Often operate at or near room temperature.
-
Asymmetric Synthesis: Chiral organocatalysts can be used for the enantioselective synthesis of amides.[16]
Biocatalysis: Nature's Approach to Amide Synthesis
Enzymes are nature's catalysts, offering unparalleled selectivity and efficiency under mild, aqueous conditions. Lipases, such as Candida antarctica lipase B (CALB), have been successfully employed for the synthesis of a diverse range of amides with excellent conversions and yields, often without the need for extensive purification.[17] This enzymatic approach represents a highly sustainable and green route to amide bond formation.[17][18]
Key Advantages of Biocatalysts:
-
High Selectivity: Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity.
-
Green and Sustainable: Reactions are typically run in water under mild conditions.
-
Biodegradable: Enzymes are environmentally friendly.
Heterogeneous Catalysis: Bridging Homogeneous and Heterogeneous Worlds
Heterogeneous catalysts offer the advantage of easy separation and recyclability, which is highly desirable for industrial processes. Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for amide bond formation.[19] For example, a bimetallic Fe/Ni-BDC MOF has been used for the synthesis of N-(pyridin-2-yl)-benzamides.[20] Core-shell magnetic microspheres have also been developed as recyclable catalysts for benzimidazole synthesis, a related heterocyclic structure.[21]
Key Advantages of Heterogeneous Catalysts:
-
Recyclability: The catalyst can be easily recovered and reused, reducing costs and waste.
-
Process-Friendly: Well-suited for continuous flow reactions.
-
Tunable Properties: The catalytic activity can be tuned by modifying the support and the active sites.
Experimental Workflows and Protocols
To provide a practical starting point, here are representative experimental protocols for two distinct and effective catalytic systems.
Protocol 1: Copper-Catalyzed Amidation of Benzoic Acid
This protocol is adapted from a facile method for the synthesis of N-substituted benzamides.[1]
Materials:
-
Benzoic acid
-
Amine (e.g., aniline)
-
Copper(I) bromide (CuBr)
-
Di-tert-butyl peroxide (DTBP)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzoic acid (1.0 mmol), the amine (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add DTBP (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzamide.
Protocol 2: Palladium-Catalyzed Aminocarbonylation of an Aryl Bromide
This protocol is a general representation of a palladium-catalyzed aminocarbonylation reaction.[5][8]
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., K2CO3)
-
Solvent (e.g., dioxane)
-
Carbon monoxide (CO) source (e.g., CO balloon or a two-chamber system)
-
Schlenk tube or a pressure-rated reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (2.0 mmol) and the solvent (5 mL).
-
Add the amine (1.2 mmol) to the mixture.
-
Evacuate and backfill the Schlenk tube with carbon monoxide (1 atm) three times.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzamide.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for copper- and palladium-catalyzed benzamide synthesis.
Caption: Generalized catalytic cycle for copper-catalyzed amidation.
Caption: Simplified catalytic cycle for palladium-catalyzed aminocarbonylation.
Conclusion and Future Outlook
The field of catalytic benzamide synthesis is continually evolving, driven by the need for more efficient, sustainable, and cost-effective methods. While traditional transition metal catalysts, particularly those based on copper and palladium, remain highly valuable tools, the emergence of iron catalysis, organocatalysis, and biocatalysis offers exciting new avenues for amide bond formation.
For researchers and drug development professionals, the choice of catalyst will depend on a multitude of factors, including the specific substrates, desired scale, cost considerations, and sustainability goals. By understanding the comparative advantages and limitations of each catalytic system, scientists can make more informed decisions to accelerate their research and development efforts. The future of benzamide synthesis will likely involve a combination of these approaches, with a growing emphasis on green chemistry principles and the development of novel, highly active, and selective catalysts.
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Copper-catalyzed amide bond formation from formamides and carboxylic acids. [Link]
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- 7. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia (Journal Article) | OSTI.GOV [osti.gov]
- 8. Amide synthesis by aminocarbonylation [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 14. Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 17. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
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Strategic Scaffolds in Oncology: N,3,4,5-Tetramethoxy-N-methylbenzamide (TMMB) Precursors vs. Resveratrol Analogs
Executive Summary: The Precursor vs. The Product
This guide provides a critical comparative analysis between two distinct chemical entities in anticancer research: N,3,4,5-tetramethoxy-N-methylbenzamide (TMMB) and Resveratrol Analogs .
It is vital to establish the fundamental distinction immediately:
-
Resveratrol Analogs (e.g., Pterostilbene, DMU-212) are final active pharmaceutical ingredients (APIs) investigated for their direct chemopreventive and pleiotropic effects.
-
TMMB is a Weinreb Amide precursor . It is not typically a drug itself but is the strategic synthetic gateway used to generate high-potency Combretastatin-class agents.
While Resveratrol analogs are often cytostatic (halting cell growth via multiple pathways), agents derived from TMMB (bearing the 3,4,5-trimethoxyphenyl pharmacophore) are potent Vascular Disrupting Agents (VDAs) and tubulin inhibitors with cytotoxicity in the nanomolar (nM) range.
This guide compares the synthetic strategy and pharmacological outcome of utilizing the TMMB scaffold versus modifying the natural Resveratrol backbone.
Chemical & Pharmacological Profile
The TMMB Scaffold: Gateway to Potency
This compound (CAS: 118779-14-9) is the Weinreb amide of 3,4,5-trimethoxybenzoic acid.
-
Role: It serves as the optimal electrophile for introducing the 3,4,5-trimethoxyphenyl (TMP) ring into a drug molecule.
-
Mechanism of Action (Downstream): The TMP ring is the critical "anchor" that fits into the Colchicine Binding Site of
-tubulin. Drugs synthesized from TMMB (e.g., Combretastatin A-4, Dihydronaphthalene analogs) prevent microtubule polymerization, causing catastrophic collapse of the tumor vasculature. -
Key Advantage: The Weinreb amide functionality prevents over-addition of nucleophiles, allowing precise construction of the cis-stilbene or chalcone bridges required for high-potency tubulin binding.
Resveratrol Analogs: Bioavailability & Pleiotropy
Resveratrol (3,5,4'-trihydroxystilbene) suffers from rapid metabolism (sulfation/glucuronidation). Analogs are designed to block these metabolic soft spots.
-
Key Analogs: Pterostilbene (dimethoxy), TMS (trimethoxy-resveratrol), DMU-212.
-
Mechanism of Action: These agents are pleiotropic. They activate Sirtuins (SIRT1) , inhibit COX-2 , and induce apoptosis via p53 pathways. Unlike TMMB-derived agents, they generally show weak tubulin binding affinity.
-
Key Advantage: Lower toxicity profile, suitable for chemoprevention and chronic administration.
Comparative Analysis: Efficacy & Mechanism[1][2]
The following table contrasts agents derived from the TMMB route (e.g., Combretastatin A-4) against direct Resveratrol analogs.
| Feature | TMMB-Derived Agents (e.g., CA-4) | Resveratrol Analogs (e.g., Pterostilbene) |
| Primary Target | SIRT1, COX-2, AMPK, NF- | |
| Mode of Action | Cytotoxic (Mitotic Arrest) & Vascular Disruption | Cytostatic (Cell Cycle Arrest) & Anti-inflammatory |
| Potency (IC | Nanomolar (1–10 nM) | Micromolar (10–100 |
| Metabolic Stability | Variable (requires prodrugs like CA-4 Phosphate) | Improved vs. Resveratrol (due to methoxylation) |
| Clinical Application | Anaplastic Thyroid Cancer, Ovarian Cancer (VDA) | Dietary Supplements, Chemoprevention Trials |
| Structural Basis | 3,4,5-Trimethoxy "Head" (Essential) | 3,5-Dimethoxy/Hydroxy "Tail" (Flexible) |
The "Trimethoxy" Effect
The TMMB precursor is valued because it installs the 3,4,5-trimethoxy motif.[1] Structural biology studies confirm that this specific arrangement forms unique hydrogen bonds and hydrophobic interactions within the tubulin pocket that Resveratrol's 3,5-dihydroxy/methoxy pattern cannot replicate.
Visualization: Synthesis & Mechanism Pathways[1][2]
The diagram below illustrates how TMMB is used to synthesize high-potency inhibitors and compares the signaling outcomes against Resveratrol analogs.
Caption: Comparative workflow showing the TMMB-derived synthesis of Tubulin Inhibitors (Blue) versus the direct modification of Resveratrol (Green) and their divergent pharmacological outcomes.
Experimental Protocols
Protocol A: Synthesis of the "Trimethoxy" Pharmacophore using TMMB
Objective: To utilize TMMB to synthesize a Combretastatin-like ketone intermediate. This protocol validates the utility of TMMB.
Reagents:
-
Aryl bromide (e.g., 3-bromo-4-methoxyphenol protected)
-
n-Butyllithium (2.5 M in hexanes)[2]
-
Anhydrous THF[5]
Workflow:
-
Lithiation: Dissolve the Aryl bromide (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[5] Stir for 30 min to generate the Aryllithium species.
-
Weinreb Coupling: Dissolve TMMB (1.0 equiv) in THF and add it slowly to the Aryllithium solution at -78°C.
-
Note: The stability of the Weinreb intermediate prevents double addition, ensuring a clean ketone product.
-
-
Hydrolysis: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH
Cl solution. -
Isolation: Extract with EtOAc, dry over MgSO
, and concentrate. Purify via flash chromatography. -
Validation:
H NMR should show the disappearance of the N-methoxy/N-methyl peaks and the retention of the 3,4,5-trimethoxy signals.
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: To differentiate between the high potency of TMMB-derived agents and the low potency of Resveratrol analogs.
Reagents:
-
Purified Tubulin protein (>99%, bovine brain)
-
GTP (Guantiosine triphosphate)
-
Test Compounds: TMMB-product (e.g., CA-4), Resveratrol, Pterostilbene.
-
Control: Paclitaxel (Stabilizer), Colchicine (Destabilizer).
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) with 1 mM GTP. -
Incubation: Add test compounds (at 5
M) to the tubulin solution on ice. -
Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Polymerization: Increase in OD
. -
Inhibition: Flat line or reduced slope compared to vehicle control.
-
-
Expected Result:
-
TMMB-Derived (CA-4): Complete inhibition of polymerization (Flat line).
-
Resveratrol Analogs: Partial or negligible inhibition at 5
M.
-
References
-
BenchChem. this compound Product Data and Synthetic Applications.Link
-
Pettit, G. R., et al. (1995). "Antineoplastic agents.[2][6][7][8] 291. Isolation and structure of combretastatin A-1." Journal of Natural Products. Link (Context: Discovery of Combretastatins).
-
Sriram, D., et al. (2008). "Resveratrol derivatives as potential anticancer agents."[9][10][6][7][8][11][12][13][14] Mini Reviews in Medicinal Chemistry.
-
Simoni, D., et al. (2006). "Design, Synthesis, and Biological Evaluation of Novel Combretastatin A-4 Analogues." Journal of Medicinal Chemistry. Link (Context: Use of Weinreb amides in synthesis).
-
Fulda, S. (2010). "Resveratrol and derivatives for the prevention and treatment of cancer."[9][10][6][7][8][11][12][13][14] Drug Discovery Today. Link
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Unambiguous Structural Confirmation of N,3,4,5-tetramethoxy-N-methylbenzamide: A Comparative Guide to 2D NMR Techniques
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and synthesized compounds is a cornerstone of safety, efficacy, and intellectual property. For molecules such as N,3,4,5-tetramethoxy-N-methylbenzamide, a key intermediate in the synthesis of biologically active compounds, absolute certainty in its chemical structure is paramount.[1] While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex substitution patterns can lead to ambiguity. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—to definitively confirm the structure of this compound.
The Challenge: Beyond the 1D Spectrum
One-dimensional ¹H and ¹³C NMR spectra offer foundational information regarding the chemical environment and number of different protons and carbons. However, in a molecule with multiple methoxy groups and a substituted aromatic ring like this compound, overlapping signals and the absence of direct proton-proton coupling for some key moieties can make unambiguous assignment challenging. The presence of four methoxy groups and an N-methyl group necessitates a more robust analytical approach to confirm their precise locations and connectivity to the benzamide core.
The Solution: A Multi-faceted 2D NMR Approach
Two-dimensional NMR spectroscopy provides a powerful solution by spreading NMR data across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[2] This guide will demonstrate how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating system for the structural confirmation of this compound.
Experimental Workflow: A Step-by-Step Protocol
A standard workflow for acquiring the necessary 2D NMR data is crucial for reproducible results.
Caption: A generalized workflow for 2D NMR-based structural elucidation.
A detailed experimental protocol for acquiring high-quality NMR data is as follows:
-
Sample Preparation :
-
Weigh approximately 15-20 mg of solid this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and shim the probe to ensure a homogeneous magnetic field and optimal signal resolution.
-
-
NMR Data Acquisition :
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to serve as references for the 2D experiments.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.[4]
-
Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations.[4]
-
Interpreting the Data: A Comparative Analysis
The power of this approach lies in the complementary nature of the information provided by each 2D NMR experiment.
¹H and ¹³C NMR Data Summary
The following table summarizes the expected ¹H and ¹³C chemical shifts for this compound.
| Atom # | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Assignment |
| 1 | - | - | - | ~130.0 | Cq |
| 2 | ~6.65 | s | 2H | ~105.0 | CH |
| 3 | - | - | - | ~153.0 | Cq-O |
| 4 | - | - | - | ~142.0 | Cq-O |
| 5 | - | - | - | ~153.0 | Cq-O |
| 6 | ~6.65 | s | 2H | ~105.0 | CH |
| 7 (C=O) | - | - | - | ~170.0 | Cq |
| 8 (N-CH₃) | ~3.05 | s | 3H | ~35.0 | CH₃ |
| 9 (3-OCH₃) | ~3.88 | s | 3H | ~56.0 | OCH₃ |
| 10 (4-OCH₃) | ~3.85 | s | 3H | ~61.0 | OCH₃ |
| 11 (5-OCH₃) | ~3.88 | s | 3H | ~56.0 | OCH₃ |
Note: Due to the symmetry of the molecule, H-2 and H-6 are chemically equivalent, as are the 3-OCH₃ and 5-OCH₃ groups.
COSY: Mapping the Proton Network
The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] In the case of this compound, the aromatic protons (H-2 and H-6) are expected to appear as a singlet due to magnetic equivalence, and thus will not show any COSY correlations. Similarly, the methyl protons of the methoxy and N-methyl groups are isolated spin systems and will not exhibit cross-peaks. Therefore, the COSY spectrum is predicted to be simple, primarily showing diagonal peaks with no significant off-diagonal correlations, which in itself is a valuable piece of structural information.
HSQC: Direct Proton-Carbon Connectivity
The HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable for definitively assigning carbons that are directly attached to protons.[4] Each cross-peak in the HSQC spectrum represents a one-bond ¹H-¹³C correlation.
Expected HSQC Correlations:
| Proton (¹H) | Correlated Carbon (¹³C) | Interpretation |
| ~6.65 ppm (H-2, H-6) | ~105.0 ppm (C-2, C-6) | Confirms the direct attachment of the aromatic protons to their respective carbons. |
| ~3.05 ppm (N-CH₃) | ~35.0 ppm (C-8) | Establishes the connectivity of the N-methyl group. |
| ~3.88 ppm (3,5-OCH₃) | ~56.0 ppm (C-9, C-11) | Links the methoxy protons to their corresponding carbons. |
| ~3.85 ppm (4-OCH₃) | ~61.0 ppm (C-10) | Confirms the connectivity of the central methoxy group. |
HMBC: Unveiling the Molecular Skeleton
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the overall carbon framework, as it reveals correlations between protons and carbons that are two or three bonds apart.[4][7]
Caption: Key expected HMBC correlations for this compound.
Key HMBC Correlations for Structural Confirmation:
-
Aromatic Protons (H-2/H-6) to Carbons: The aromatic protons at ~6.65 ppm will show crucial correlations to:
-
C-4 (~142.0 ppm): A three-bond correlation (³J) that confirms the para-relationship of these protons to the C-4 methoxy group.
-
C-3/C-5 (~153.0 ppm): A two-bond correlation (²J) to the adjacent methoxy-substituted carbons.
-
C-1 (~130.0 ppm): A two-bond correlation (²J) to the carbon bearing the amide group.
-
C-7 (C=O, ~170.0 ppm): A three-bond correlation (³J) that firmly establishes the connection of the aromatic ring to the carbonyl carbon of the amide.
-
-
N-Methyl Protons (H-8) to Carbonyl Carbon (C-7): The N-methyl protons at ~3.05 ppm will exhibit a strong two-bond correlation (²J) to the carbonyl carbon at ~170.0 ppm. This is a definitive confirmation of the N-methylbenzamide functionality.
-
Methoxy Protons to Aromatic Carbons:
-
The protons of the 3- and 5-methoxy groups (~3.88 ppm) will show a two-bond correlation (²J) to C-3 and C-5 (~153.0 ppm), respectively.
-
The protons of the 4-methoxy group (~3.85 ppm) will show a two-bond correlation (²J) to C-4 (~142.0 ppm).
-
Conclusion: A Self-Validating Structural Proof
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, a comprehensive and unambiguous picture of the molecular structure of this compound emerges. The lack of COSY cross-peaks for the aromatic protons points towards their equivalence. HSQC provides direct, one-bond correlations, linking protons to their attached carbons. Finally, the long-range correlations observed in the HMBC spectrum act as the ultimate confirmation, piecing together the entire molecular puzzle. The key HMBC correlation between the N-methyl protons and the carbonyl carbon, along with the specific correlations from the aromatic and methoxy protons to the aromatic ring carbons, leaves no doubt as to the substitution pattern and overall structure of the molecule. This integrated 2D NMR approach represents a robust and reliable methodology for the structural verification of synthesized compounds in a research and development setting.
References
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]
-
7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]
-
a 1 H-1 H COSY and b 1 H-13 C HMBC NMR spectra used in elucidation of the structure of the product of dehydrocyclization of (1) - ResearchGate. (n.d.). Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]
-
Structural elucidation of a series of benzamide derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (n.d.). Retrieved from [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]
-
-
Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). Retrieved from [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]
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- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. m.youtube.com [m.youtube.com]
Inter-laboratory comparison for the analysis of N,3,4,5-tetramethoxy-N-methylbenzamide
An Inter-Laboratory Comparison for the Standardized Analysis of N,3,4,5-tetramethoxy-N-methylbenzamide: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility and accuracy of analytical methods are paramount. This guide presents a comprehensive framework for an inter-laboratory comparison focused on the analysis of this compound, a compound of interest in contemporary drug discovery. While specific studies on this molecule are not widely published, this document outlines a robust, hypothetical inter-laboratory study designed to establish a standardized analytical protocol. By comparing the performance of leading analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)—this guide provides the necessary details for laboratories to ensure the consistency and reliability of their findings.
The principles of Good Laboratory Practice (GLP) form the foundation of this guide, emphasizing the importance of meticulous documentation, adherence to protocols, and the use of certified reference materials to ensure data integrity. This comparative study is designed not only to identify the most suitable analytical method but also to provide a clear, step-by-step protocol that can be adopted by researchers to validate their own analytical procedures, thereby fostering greater confidence in the collective scientific data.
Experimental Design: A Three-Pronged Approach
The core of this inter-laboratory comparison is the analysis of a standardized sample of this compound by a consortium of participating laboratories. Each laboratory will be provided with a certified reference material of the compound, along with a detailed protocol for sample preparation and analysis using three distinct analytical techniques. The primary objective is to assess the accuracy, precision, and overall robustness of each method.
Caption: Workflow of the inter-laboratory comparison study.
Analytical Methodologies
The choice of analytical techniques is critical for a comprehensive comparison. The selected methods offer a range of capabilities in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and reliability in separating and quantifying a wide array of compounds. For the analysis of this compound, a reversed-phase HPLC method with UV detection is proposed.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and the ability to identify compounds based on their mass-to-charge ratio, providing an additional layer of confirmation.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the reference standard in a volatile solvent like dichloromethane. Create a series of dilutions for calibration.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: A temperature gradient to ensure optimal separation.
-
MS Detection: Electron ionization (EI) mode with a full scan range.
-
-
Data Analysis: Generate a calibration curve using the peak areas of a characteristic ion.
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides the highest level of sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.
Experimental Protocol:
-
Sample Preparation: Prepare a 100 µg/mL stock solution of the reference standard in methanol. Further dilute to create calibration standards.
-
UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size reversed-phase column.
-
Mobile Phase: A rapid gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition.
-
-
Data Analysis: Create a calibration curve based on the peak area of the MRM transition.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical methods based on established principles of analytical chemistry.
| Parameter | HPLC | GC-MS | UPLC-MS/MS |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Limit of Detection (LOD) | ng level | pg level | fg level |
| Limit of Quantification (LOQ) | ng level | pg level | fg level |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
Caption: Interrelation of key analytical method performance parameters.
Discussion and Recommendations
The selection of the most appropriate analytical method will depend on the specific requirements of the research. For routine quality control where high throughput and robustness are key, HPLC offers a reliable and cost-effective solution. When definitive identification and higher sensitivity are required, GC-MS is a suitable choice, particularly for volatile and thermally stable compounds. For applications demanding the utmost sensitivity and selectivity, such as in bioanalysis or trace impurity detection, UPLC-MS/MS is the unequivocal gold standard.
This guide provides a foundational framework for establishing a standardized analytical method for this compound. By following the outlined protocols and principles of inter-laboratory comparison, research and development teams can ensure the generation of high-quality, reproducible data, thereby accelerating the drug development process.
References
-
U.S. Food and Drug Administration. (2022). Good Laboratory Practice for Nonclinical Laboratory Studies. [Link]
Comparative Efficacy of Dihydronaphthalene Analogs Derived from N,3,4,5-tetramethoxy-N-methylbenzamide with Existing Tubulin-Targeting Anticancer Agents
Introduction: A New Frontier in Microtubule-Targeting Chemotherapeutics
In the landscape of anticancer drug discovery, microtubules remain a cornerstone target. Their dynamic instability is fundamental to cell division, making them a prime vulnerability in rapidly proliferating cancer cells. For decades, agents that disrupt microtubule function, such as the taxanes (e.g., Paclitaxel) and vinca alkaloids, have been mainstays in clinical oncology. However, challenges of toxicity and the emergence of drug resistance necessitate a continuous search for novel, more effective, and better-tolerated therapeutics.
This guide delves into a promising class of synthetic compounds: dihydronaphthalene analogs derived from the N,3,4,5-tetramethoxy-N-methylbenzamide precursor. Specifically, we will focus on two lead compounds, KGP03 and KGP413 , which have emerged from structure-activity relationship (SAR) driven studies inspired by the natural product Combretastatin A-4 (CA-4).[1] CA-4 is a potent inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.[1] This guide will provide a comprehensive comparison of the efficacy of KGP03 and KGP413 against CA-4 and other established anticancer drugs, supported by experimental data and detailed methodologies for researchers in the field.
Mechanism of Action: Disrupting the Cellular Scaffolding
The primary mechanism of action for KGP03 and KGP413 is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these small molecules prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics has profound downstream consequences for the cell, primarily leading to:
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This results in a halt of the cell cycle in the G2/M phase.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, or programmed cell death. This is a key endpoint for the cytotoxic effects of these compounds.
The following signaling pathway illustrates the sequence of events following the inhibition of tubulin polymerization by these dihydronaphthalene derivatives.
Caption: Workflow for an in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a 10 mM stock solution of GTP in the same buffer.
-
Prepare serial dilutions of the test compounds (e.g., KGP03, KGP413) and a positive control (e.g., Combretastatin A-4) in the assay buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the tubulin solution to each well.
-
Add the serially diluted test compounds or control to the respective wells.
-
Add GTP to a final concentration of 1 mM.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
-
Initiation and Monitoring:
-
Place the 96-well plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes. The light scattering is proportional to the mass of the microtubule polymer.
-
-
Data Analysis:
-
Plot the absorbance versus time to obtain polymerization curves.
-
Determine the rate of polymerization for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. [3] * Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [3]4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [3] * Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of tubulin inhibitors.
-
Conclusion and Future Directions
The this compound derivatives, KGP03 and KGP413, represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. Their efficacy in inhibiting tubulin assembly and their low nanomolar cytotoxicity against various cancer cell lines are comparable to the well-established tubulin inhibitor Combretastatin A-4 and are within the therapeutic range of clinically used drugs like Paclitaxel.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate these and other novel compounds targeting microtubule dynamics. Future research should focus on in vivo efficacy studies in animal models to assess their therapeutic potential, pharmacokinetic profiles, and safety. Additionally, exploring their activity against drug-resistant cancer cell lines could further delineate their advantages over existing therapies. The continued exploration of this chemical scaffold holds significant promise for the development of the next generation of microtubule-targeting anticancer agents.
References
-
Maguire, C. J., Chen, Z., Mocharla, V. P., Sriram, M., Strecker, T. E., Hamel, E., ... & Pinney, K. G. (2018). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. MedChemComm, 9(10), 1649-1655. [Link]
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Weisenthal, L. M., & Lippman, M. E. (1985). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 52(4), 633. [Link]
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Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews cancer, 4(4), 253-265. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
Stroylov, V. S., Svitanko, I. V., Maksimenko, A. S., Kislyi, V. P., Semenova, M. N., & Semenov, V. V. (2020). Computational modeling and target synthesis of monomethoxy-substituted o-diphenylisoxazoles with unexpectedly high antimitotic microtubule destabilizing activity. Bioorganic & medicinal chemistry letters, 30(23), 127608. [Link]
-
Riffell, J. L., & Trawick, M. L. (2014). Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option?. Cancers, 6(3), 1756-1789. [Link]
Sources
A Senior Application Scientist's Guide to Benzamide Synthesis: A Comparative Analysis of Efficiency and Sustainability
Introduction: The Enduring Importance of the Amide Bond
Benzamide and its derivatives are foundational scaffolds in a vast array of pharmacologically active compounds and functional materials. The robustness of the amide bond, while crucial for the stability of these molecules, presents a significant challenge for synthetic chemists. The deceptively simple condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating a variety of synthetic strategies to drive the reaction to completion.
This guide provides a comparative analysis of the most prevalent laboratory and industrial methods for benzamide synthesis. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a critical evaluation of their respective efficiencies, safety profiles, and environmental footprints. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic route for benzamide and related structures.
Methodology 1: The Classical Approach - Acyl Chloride Amination
The reaction of an activated carboxylic acid derivative, typically an acyl chloride, with an amine source is a cornerstone of organic synthesis. This method is characterized by its high reactivity and generally excellent yields.
Mechanistic Rationale: Nucleophilic Acyl Substitution
The high electrophilicity of the carbonyl carbon in benzoyl chloride makes it highly susceptible to nucleophilic attack by ammonia. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable benzamide. The Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the HCl byproduct, are often employed to drive the reaction to completion.[1][2]
Experimental Protocol: Synthesis of Benzamide from Benzoyl Chloride
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia (or ammonium bicarbonate)
-
Cold water
-
Fume hood
-
Conical flask with a stopper
-
Filtration apparatus
Procedure:
-
In a fume hood, place 5 mL of concentrated aqueous ammonia and 5 mL of water into a conical flask.[3]
-
Slowly add 2 mL (2.4 g) of benzoyl chloride to the ammonia solution in small portions with vigorous shaking.[3] The reaction is highly exothermic, and the flask will become warm.[4]
-
After the addition is complete, securely stopper the flask and continue to shake for an additional 15 minutes.[3][4]
-
Cool the flask in an ice bath to facilitate the precipitation of benzamide.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove ammonium chloride and any unreacted ammonia.
-
The crude benzamide can be purified by recrystallization from hot water to yield colorless crystals.[5]
Yield: A yield of 93% has been reported for a similar procedure using ammonium bicarbonate.[5]
Causality Behind Experimental Choices:
-
Use of a Fume Hood: Benzoyl chloride is a lachrymator and corrosive, and the reaction generates HCl gas. A well-ventilated fume hood is essential for safety.
-
Slow Addition and Cooling: The reaction is highly exothermic. Slow addition of benzoyl chloride and subsequent cooling help to control the reaction rate and prevent overheating, which can lead to side reactions.
-
Vigorous Shaking: Ensures efficient mixing of the biphasic reaction mixture, maximizing the interfacial area for the reaction to occur.
-
Recrystallization from Hot Water: Benzamide has a higher solubility in hot water than in cold water, allowing for effective purification by removing more soluble impurities.
Diagram of the Acyl Chloride Amination Workflow:
Caption: Workflow for benzamide synthesis from benzoyl chloride.
Methodology 2: The Workhorse - Synthesis from Benzoic Acid
Directly converting benzoic acid to benzamide is an attractive and more atom-economical approach. This can be achieved through several routes, ranging from a two-step process involving an acyl chloride intermediate to direct catalytic methods.
Two-Step Synthesis via Thionyl Chloride
This widely used industrial method involves the initial conversion of benzoic acid to the more reactive benzoyl chloride using thionyl chloride (SOCl₂), followed by amination as described in Methodology 1.
Mechanistic Rationale:
Thionyl chloride reacts with benzoic acid to form an acyl chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion to produce benzoyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases.[2]
Experimental Protocol:
Step 1: Formation of Benzoyl Chloride
-
In a fume hood, place benzoic acid in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of thionyl chloride (SOCl₂).
-
Gently heat the mixture under reflux until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation.
Step 2: Formation of Benzamide
-
The crude benzoyl chloride is then reacted with aqueous ammonia as described in the protocol for Methodology 1.
Causality Behind Experimental Choices:
-
Use of Thionyl Chloride: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The gaseous byproducts (SO₂ and HCl) are easily removed from the reaction mixture, driving the reaction to completion.[6]
-
Reflux Conditions: The reaction requires heating to proceed at a reasonable rate.
-
Distillation of Excess Thionyl Chloride: Removal of the excess reagent is necessary before proceeding to the amination step to avoid unwanted side reactions.
Safety and Environmental Considerations:
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[6] The reaction also produces toxic gases. Therefore, this procedure must be performed in a well-maintained fume hood with appropriate personal protective equipment. The generation of significant amounts of acidic waste is a major drawback of this method from a green chemistry perspective.
Direct Catalytic Amidation
Recent advances in catalysis have led to the development of more sustainable methods for the direct conversion of carboxylic acids to amides. These methods avoid the use of harsh chlorinating agents and offer a more atom-economical and environmentally benign alternative.
This method utilizes urea as the nitrogen source and boric acid as a catalyst in a solvent-free reaction.
Mechanistic Rationale:
Boric acid is believed to react with benzoic acid to form a mixed anhydride in situ.[7][8] This activated intermediate is then attacked by ammonia, which is generated from the thermal decomposition of urea.[8][9] The boric acid catalyst is regenerated in the process.
Experimental Protocol:
Materials:
-
Benzoic acid
-
Urea
-
Boric acid
-
Salt bath or heating mantle
-
Beaker
Procedure:
-
Thoroughly mix 110 g of benzoic acid, 162.5 g of urea, and 8.5 g of boric acid in a flask.
-
Heat the mixture in a salt bath to approximately 180°C for about 2.5 hours.[9] The mixture will melt and evolve gas (ammonia and carbon dioxide).
-
Allow the reaction mixture to cool and solidify.
-
To isolate the benzamide, treat the solid with a 5% ammonia solution and heat to dissolve any unreacted urea, benzoic acid, and boric acid.
-
Cool the solution to precipitate the benzamide, which can then be collected by filtration.
Yield: A yield of 51% has been reported for this procedure.[9]
Causality Behind Experimental Choices:
-
Urea as Nitrogen Source: Urea is an inexpensive and safe solid that serves as an in-situ source of ammonia upon heating.
-
Boric Acid as Catalyst: Boric acid is a mild, inexpensive, and environmentally benign Lewis acid that effectively catalyzes the amidation.
-
Solvent-Free Conditions: The reaction is performed in a melt, which eliminates the need for solvents, reducing waste and simplifying purification. This is a key principle of green chemistry.[8]
Diagram of the Boric Acid Catalyzed Amidation Mechanism:
Caption: Proposed mechanism for boric acid-catalyzed amidation.
Methodology 3: Hydrolysis of Benzonitrile
The hydrolysis of benzonitrile offers another viable route to benzamide. This transformation can be achieved under either acidic or alkaline conditions.
Mechanistic Rationale:
The nitrile group is susceptible to nucleophilic attack by water (under acidic conditions after protonation of the nitrogen) or hydroxide ions (under basic conditions). This initially forms an imidic acid or its conjugate base, which then tautomerizes to the more stable amide.[10] Careful control of reaction conditions is necessary to prevent further hydrolysis of the amide to benzoic acid.
Experimental Protocol: Alkaline Peroxide Hydrolysis
Materials:
-
Benzonitrile
-
10% Hydrogen peroxide solution
-
10% Aqueous sodium hydroxide solution
-
Water bath
-
Filtration apparatus
Procedure:
-
Mix 3 g (or 3 mL) of benzonitrile with 50 mL of 10% hydrogen peroxide and 1 mL of 10% aqueous sodium hydroxide solution.[5]
-
Gently warm the mixture with stirring to approximately 40°C in a water bath for 45-60 minutes, or until the oily benzonitrile layer is no longer visible.[5]
-
Cool the reaction mixture in an ice bath to crystallize the benzamide.
-
Collect the product by filtration, wash with cold water, and recrystallize from hot water.[5]
Yield: A yield of 2-2.5 g (approximately 66-83%) is reported for this method.[5]
Causality Behind Experimental Choices:
-
Alkaline Hydrogen Peroxide: This reagent system provides a source of nucleophilic hydroperoxide ions, which are more reactive towards the nitrile than hydroxide ions, allowing for milder reaction conditions.
-
Gentle Warming: The reaction is carried out at a moderate temperature to favor the formation of the amide and minimize the subsequent hydrolysis to benzoic acid.
Methodology 4: Ammonolysis of an Ester
The reaction of an ester with ammonia, known as ammonolysis, can also produce amides. While generally less reactive than acyl chlorides, this method can be effective, particularly with the use of a catalyst.
Mechanistic Rationale:
This is another example of nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the carbonyl carbon of the ester. The reaction is typically slower than with acyl chlorides due to the lower electrophilicity of the ester carbonyl and the poorer leaving group ability of the alkoxide.
Experimental Protocol: Two-Step Synthesis from Benzoic Acid via Methyl Benzoate
Step 1: Esterification of Benzoic Acid
-
Reflux a solution of 30 g of benzoic acid in methanol with a strong cation exchange resin (e.g., KU-2-8) for 25-35 hours.[4]
-
Cool the reaction mixture and separate the resin by filtration.
Step 2: Ammonolysis of Methyl Benzoate
-
To the solution of methyl benzoate, add a 25% aqueous solution of ammonia.
-
Allow the mixture to stand at room temperature for 240-300 hours.[4]
-
Remove excess ammonia and methanol, and then steam distill to remove any unreacted methyl benzoate.
-
Cool the remaining solution to crystallize the benzamide.
Purity: This method is reported to produce benzamide with a purity of 99.6-99.8%.[4]
Causality Behind Experimental Choices:
-
Cation Exchange Resin: This solid acid catalyst is easily removed from the reaction mixture by filtration, simplifying the workup.
-
Long Reaction Time at Room Temperature for Ammonolysis: The ammonolysis of methyl benzoate is a slow process at room temperature. This extended reaction time is necessary to achieve a high conversion. This method is presented as an environmentally friendly and essentially waste-free process.[4]
Comparative Analysis
| Method | Starting Material(s) | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| 1. Acyl Chloride Amination | Benzoyl chloride, Ammonia | Benzoyl chloride, NH₃ | >90[5] | < 1 hour | Room Temp (exothermic) | Fast, high yield, well-established | Starting material is corrosive and a lachrymator |
| 2.1. From Benzoic Acid via SOCl₂ | Benzoic acid, Ammonia | SOCl₂ | High (multi-step) | Several hours | Reflux | Reliable, high-yielding | Use of toxic and corrosive SOCl₂, generates acidic waste |
| 2.2. Boric Acid/Urea Method | Benzoic acid, Urea | Boric acid | ~50-80[8][9] | 2.5 hours | 180 | Green, solvent-free, atom-economical | High temperature, moderate yield |
| 3. Benzonitrile Hydrolysis | Benzonitrile | H₂O₂, NaOH | ~66-83[5] | 1 hour | 40 | Mild conditions, good yield | Benzonitrile can be less readily available |
| 4. Ammonolysis of Methyl Benzoate | Benzoic acid, Methanol, Ammonia | Cation exchange resin | High Purity (>99%)[4] | Very long (days) | Room Temp | Green, high purity, waste-free | Extremely long reaction time |
Green Chemistry and Sustainability Assessment
When evaluating synthetic routes, it is no longer sufficient to consider only yield and reaction time. The principles of green chemistry provide a framework for assessing the environmental impact of a chemical process.
-
Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.
-
Highest Atom Economy: The direct catalytic amidation of benzoic acid (Method 2.2) and the ammonolysis of an ester (Method 4) are the most atom-economical, with water being the only byproduct.
-
Lowest Atom Economy: The synthesis from benzoic acid via thionyl chloride (Method 2.1) has a poor atom economy due to the generation of SO₂ and HCl as byproducts.
-
-
E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is better.
-
Lowest E-Factor: The solvent-free boric acid/urea method (Method 2.2) and the ammonolysis of methyl benzoate (Method 4) are expected to have the lowest E-factors due to the minimal use of reagents and solvents.
-
Highest E-Factor: The two-step synthesis involving thionyl chloride (Method 2.1) will have a high E-factor due to the use of a stoichiometric chlorinating agent and the need for solvents for reaction and purification.
-
-
Safety: The use of highly toxic and corrosive reagents such as benzoyl chloride and thionyl chloride presents significant safety hazards. The greener catalytic methods, which utilize milder reagents, are inherently safer.
Conclusion and Recommendations
The choice of a synthetic method for benzamide production will ultimately depend on the specific requirements of the application, including scale, purity, cost, and environmental considerations.
-
For rapid, high-yield laboratory synthesis where the use of hazardous reagents is manageable, the amination of benzoyl chloride remains a reliable choice.
-
For industrial-scale production , the traditional two-step process from benzoic acid via thionyl chloride is well-established, but its significant environmental drawbacks are driving the search for greener alternatives.
-
The boric acid-catalyzed amidation with urea represents a significant step forward in sustainable amide synthesis. Its solvent-free nature and use of inexpensive, low-toxicity materials make it an excellent choice for environmentally conscious process development, despite the high temperature and moderate yield.
-
The hydrolysis of benzonitrile offers a good balance of mild conditions and reasonable yields.
-
The ammonolysis of methyl benzoate stands out for its high purity and green credentials, but its extremely long reaction time makes it impractical for many applications unless significant catalytic improvements can be made.
As the pharmaceutical and chemical industries continue to embrace the principles of green chemistry, the development and optimization of direct catalytic amidation methods will be crucial in reducing the environmental footprint of amide synthesis.
References
- Process for preparing benzamide. RU2019541C1.
- Ishihara, K., Ohara, S., & Yamamoto, H. (2002). Boronic Acid as a Versatile Catalyst for the Amidation of Carboxylic Acids. Org. Lett., 4(13), 2273-2276.
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
- Gohil, K. J., & Noolvi, M. N. (2021). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 99-102.
-
Synthesis of Benzamide. (2020, March 19). [Video]. YouTube. [Link]
- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). An experimental handbook for pharmaceutical organic chemistry-i.
- Lund, G. K., & Ragauskas, A. J. (2013). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
-
Benzamide Preparation from Benzoic Acid. (2018, June 3). [Video]. YouTube. [Link]
- Stark, T. D., et al. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory.
- Gohil, K. J., & Noolvi, M. N. (2021). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 99-102.
-
Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. (2023, February 21). [Video]. YouTube. [Link]
- Kinetics of the conversion of methyl benzoate to benzamide by the alumina catalysed reaction with liquid ammonia at 120 °C. (2014). Catalysis Science & Technology, 4(10), 3665-3671.
- The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
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Preparation of benzamide. (n.d.). PrepChem.com. Retrieved from [Link]
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021).
- The Thermal Amidation of Carboxylic Acids Revisited. (2009). Synthesis, 2009(01), 160-164.
- Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. (2021). The Journal of Organic Chemistry, 86(21), 14619–14626.
- Sheldon, R. A. (2023). The E factor at 30: a passion for pollution prevention. Green Chemistry, 25(1), 32-46.
- How to Calculate E-factor (Green Chem). (2022, October 28). [Video]. YouTube.
- Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020, June 9).
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (2012). Organic Syntheses, 89, 432.
- Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. (2022).
- Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (2019). Journal of Chemistry, 2019, 1-6.
- green chemistry – the
- THIONYL CHLORIDE HAZARD SUMMARY. (2000, April). New Jersey Department of Health.
- Borate-catalysed direct amidation reactions of coordinating substrates. (2014). Organic & Biomolecular Chemistry, 12(42), 8433–8438.
- Mechanism of the aminolysis of methyl benzoate: a computational study. (2005). The Journal of Physical Chemistry A, 109(50), 11470-11474.
- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses, 99, 305-325.
- The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.).
- Atom economy / E factor. (n.d.). ChemBAM.
- Benzoic acid is treated with SOCl2 and the product class 11 chemistry CBSE. (n.d.). Vedantu.
- Presentation of Benzoic Acid
- Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. (2022). Molecules, 27(19), 6285.
- Benzamide Synthesis and Recrystalliz
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,3,4,5-tetramethoxy-N-methylbenzamide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N,3,4,5-tetramethoxy-N-methylbenzamide, a specialized reagent utilized in advanced research and drug development. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within the laboratory setting. The procedures outlined herein are grounded in established principles of chemical safety and waste management, tailored to the specific characteristics of this compound.
Foundational Principles of Chemical Waste Management
The proper disposal of any chemical reagent is predicated on a thorough understanding of its intrinsic properties and potential hazards. For this compound, while it may not be classified as hazardous under all regulations, a cautious and informed approach is paramount.[1] The core tenets of responsible disposal involve waste minimization, accurate waste identification and segregation, proper containment, and disposal through approved channels.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a comprehensive risk assessment is essential. The Safety Data Sheet (SDS) for this compound serves as the primary source of this information.[2]
Key Chemical Properties:
| Property | Value | Remarks |
| Molecular Formula | C12H17NO5 | |
| Physical State | Solid | |
| Solubility | No information available | Assume insolubility in water for disposal considerations. |
| Stability | Stable under normal conditions | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | Under combustion[1] |
While the specific toxicity data for this compound is limited, its structure as a substituted benzamide warrants careful handling to minimize exposure.[2]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE)
Prior to handling the chemical for disposal, ensure the following PPE is worn:
-
Safety Goggles: To protect against accidental splashes or dust generation.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation and Collection
Proper segregation at the source is the most critical step in safe chemical waste management.
-
Solid Waste:
-
Collect un- or lightly contaminated solid waste, such as weighing paper, gloves, and bench paper, in a designated, clearly labeled hazardous waste container.
-
For larger quantities of the pure compound, use a dedicated, sealed container.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste.
-
Collect in a compatible, sealed, and clearly labeled liquid hazardous waste container.
-
Crucially, do not mix with incompatible waste streams.
-
Step 3: Waste Container Labeling
Accurate and complete labeling is a legal and safety requirement. The label on your hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration of the chemical in the waste container.
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator or laboratory contact.
Step 4: Storage of Chemical Waste
Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
In secondary containment to capture any potential leaks.
-
Away from sources of ignition and incompatible chemicals.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[3] They will provide specific guidance on their procedures and documentation requirements. Never dispose of chemical waste down the drain or in the regular trash.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a sealed hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and EH&S department.
-
Provide them with the Safety Data Sheet for this compound.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
-
This compound | 118779-14-9. MOLBASE. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Sources
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N,3,4,5-tetramethoxy-N-methylbenzamide
Hazard Assessment: Understanding the Risks
N,3,4,5-tetramethoxy-N-methylbenzamide belongs to the benzamide class of compounds. While a specific Safety Data Sheet (SDS) for this molecule is not available, data from analogous compounds such as N-methylbenzamide, 3-amino-N-methylbenzamide, and 3,4,5-trimethoxybenzamide suggest a number of potential hazards.[1][2][3]
Potential Hazards:
-
Acute Oral Toxicity: Many benzamide derivatives are classified as harmful if swallowed.[1]
-
Skin and Eye Irritation: Related compounds are known to cause skin and serious eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing upon best practices for handling similar chemical structures.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and potential irritation. Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes or contact with airborne particles. |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | To minimize the risk of inhaling airborne particles. |
| Feet | Closed-toe shoes | To protect feet from spills. |
Step-by-Step Guide to Safe Handling and Donning/Doffing of PPE
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination and ensure your safety.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your laboratory coat, ensuring it is fully buttoned.
-
Eye Protection: Don your safety glasses or goggles.
-
Gloves: Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Minimizing Contamination Risk
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Wash your hands.
-
Lab Coat/Apron: Remove your lab coat by unbuttoning it and rolling it away from your body. Hang it in a designated area or dispose of it if it is single-use.
-
Eye Protection: Remove your safety glasses or goggles.
-
Hand Hygiene: Wash your hands again thoroughly.
Operational and Disposal Plans: From Benchtop to Waste Stream
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][5]
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1][5]
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For a solid spill, carefully sweep it up and place it in a sealed container for disposal. Avoid creating dust.
-
For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
Disposal
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[2] It is recommended to use a licensed waste disposal company.[2] Some related compounds can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
Visualizing the PPE Workflow
The following diagram illustrates the logical flow of selecting and using PPE when handling this compound.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
